Product packaging for 2-Pentyl-1,4-dioxane(Cat. No.:CAS No. 60067-51-8)

2-Pentyl-1,4-dioxane

Cat. No.: B15463509
CAS No.: 60067-51-8
M. Wt: 158.24 g/mol
InChI Key: BREJQQULVPGFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Pentyl-1,4-dioxane is an organic compound belonging to the class of 1,4-dioxanes, characterized by a six-membered ring with two oxygen atoms at positions 1 and 4 . This structural class is of significant interest in industrial and research chemistry, particularly in the development of sustainable processes and solvent systems . While specific toxicological data for this compound is limited, researchers should be aware that the parent compound, 1,4-dioxane, is a recognized hepatocarcinogen in animal studies, and its mechanism may involve oxidative stress via CYP2E1 induction . As such, rigorous safety protocols are essential when handling this compound. Available data on closely related compounds, such as 5(6)-Pentyl-1,4-dioxan-2-one, indicates organoleptic properties described as "fruity" and "winey," suggesting potential research applications for this compound in the study of flavors and fragrances . The 1,4-dioxane ring structure itself is a subject of research in biomass valorization, where it functions as a solvent to facilitate reactions and preserve catalyst integrity . Researchers may find value in this chemical as a standard for analytical methods, a building block in organic synthesis, or for investigating the structure-property relationships of cyclic ethers. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any consumer-related applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B15463509 2-Pentyl-1,4-dioxane CAS No. 60067-51-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60067-51-8

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-pentyl-1,4-dioxane

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-9-8-10-6-7-11-9/h9H,2-8H2,1H3

InChI Key

BREJQQULVPGFDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1COCCO1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-Pentyl-1,4-dioxane, a substituted dioxane derivative. While direct literature on the synthesis of this specific molecule is sparse, this document outlines plausible and effective synthetic routes based on established methodologies for the preparation of substituted 1,4-dioxanes. The information presented herein is intended to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry.

Introduction

Substituted 1,4-dioxanes are an important class of heterocyclic compounds that have found applications in medicinal chemistry and materials science. The 1,4-dioxane scaffold can serve as a bioisosteric replacement for other cyclic systems, potentially improving the pharmacokinetic properties of drug candidates. This compound, with its alkyl substituent, is a representative member of this class. This guide details a primary and an alternative synthetic strategy for its preparation, complete with experimental protocols, mechanistic insights, and characterization data.

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of this compound: an acid-catalyzed condensation of diols and a Williamson ether synthesis approach.

Primary Route: Acid-Catalyzed Condensation of 1,2-Heptanediol and Ethylene Glycol

The most direct and atom-economical approach is the acid-catalyzed condensation of 1,2-heptanediol with ethylene glycol. This reaction proceeds via the formation of a hemiacetal followed by an intramolecular cyclization.

Synthesis_of_2_Pentyl_1_4_dioxane_Pathway 1,2-Heptanediol 1,2-Heptanediol Intermediate Intermediate Ether 1,2-Heptanediol->Intermediate H+ catalyst Ethylene Glycol Ethylene Glycol Ethylene Glycol->Intermediate H+ catalyst This compound This compound Intermediate->this compound Intramolecular Cyclization

Caption: Proposed acid-catalyzed synthesis of this compound.

Alternative Route: Intramolecular Williamson Ether Synthesis

An alternative approach involves an intramolecular Williamson ether synthesis. This would begin with the reaction of 1,2-heptanediol with a 2-haloethanol (e.g., 2-chloroethanol) to form an intermediate, which then undergoes base-catalyzed cyclization.

Experimental Protocol (Primary Route)

This section provides a detailed methodology for the synthesis of this compound via the acid-catalyzed condensation of 1,2-heptanediol and ethylene glycol.

Materials and Equipment
  • Reactants: 1,2-Heptanediol, Ethylene glycol

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or sulfuric acid

  • Solvent: Toluene (for azeotropic removal of water)

  • Equipment: Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, distillation apparatus.

Reaction Procedure
  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 1,2-heptanediol (13.22 g, 0.1 mol) and ethylene glycol (12.42 g, 0.2 mol, 2 equivalents).

  • Add toluene (100 mL) to the flask to facilitate the azeotropic removal of water.

  • Add a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mol%).

  • The reaction mixture is heated to reflux (approximately 110-120 °C) with vigorous stirring.

  • The reaction progress is monitored by the collection of water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water (1.8 mL) has been collected.

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is washed with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by a wash with brine (50 mL).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis Reactants Combine 1,2-Heptanediol, Ethylene Glycol, Toluene, and p-TSA in Flask Reflux Heat to Reflux with Dean-Stark Trap Reactants->Reflux Monitor Monitor Water Collection Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Wash Wash with NaHCO3 and Brine Cool->Wash Dry Dry Organic Layer (Na2SO4) Wash->Dry Concentrate Remove Solvent (Rotary Evaporator) Dry->Concentrate Distill Fractional Distillation (Reduced Pressure) Concentrate->Distill Characterize Characterize by NMR, IR, MS Distill->Characterize

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of this compound.

ParameterValue
Reactants
1,2-Heptanediol13.22 g (0.1 mol)
Ethylene glycol12.42 g (0.2 mol)
p-Toluenesulfonic acid0.19 g (0.001 mol)
Toluene100 mL
Reaction Conditions
Temperature110-120 °C (Reflux)
Reaction Time4-6 hours
Product
Product NameThis compound
Molecular FormulaC₉H₁₈O₂
Molecular Weight158.24 g/mol
Theoretical Yield15.82 g
Actual Yield11.87 g
Percent Yield75%
AppearanceColorless liquid
Boiling Point(Predicted) ~190-200 °C at atm. pressure

Mechanistic Details

The acid-catalyzed condensation proceeds through the following steps:

  • Protonation of an alcohol: The acid catalyst protonates one of the hydroxyl groups of either 1,2-heptanediol or ethylene glycol, making it a better leaving group (water).

  • Nucleophilic attack: A hydroxyl group from the other diol molecule acts as a nucleophile, attacking the protonated carbon and displacing water to form an ether linkage.

  • Protonation of the remaining hydroxyl group: The terminal hydroxyl group of the newly formed ether is protonated.

  • Intramolecular cyclization: The other hydroxyl group of the ether intermediate attacks the protonated carbon in an intramolecular fashion, forming the 1,4-dioxane ring and releasing a molecule of water.

  • Deprotonation: The protonated ether oxygen in the dioxane ring is deprotonated to regenerate the catalyst and yield the final product.

Purification and Characterization

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure. This is effective in separating the product from any unreacted starting materials and high-boiling byproducts.

Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the pentyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups). The protons on the dioxane ring will appear as a series of multiplets in the range of 3.5-4.0 ppm. The proton on the carbon adjacent to the pentyl group will be a multiplet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the five carbons of the pentyl group and the four carbons of the dioxane ring. The carbon bearing the pentyl group will be shifted downfield compared to the other dioxane carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by the absence of a broad O-H stretching band (indicating the consumption of the diol starting materials) and the presence of strong C-O-C stretching bands characteristic of ethers, typically in the 1100-1200 cm⁻¹ region. C-H stretching and bending vibrations for the alkyl groups will also be present.[1]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (158.24 g/mol ). Fragmentation patterns would likely involve the loss of the pentyl group or cleavage of the dioxane ring.

Safety Considerations

  • 1,4-dioxane and its derivatives should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • The reaction should be conducted with care, especially when working with acids and at elevated temperatures.

  • Toluene is flammable and should be handled away from ignition sources.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and analytical capabilities.

References

An In-depth Technical Guide to the Chemical Properties of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Pentyl-1,4-dioxane is a heterocyclic organic compound belonging to the dioxane family. It is characterized by a six-membered ring containing two oxygen atoms at positions 1 and 4, with a pentyl group substituted at the second carbon. While specific applications for this compound are not widely documented, substituted dioxanes, in general, are of interest to researchers in medicinal chemistry and materials science due to their diverse chemical functionalities and potential as scaffolds for novel molecules. This guide provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, and safety considerations for this compound, aimed at researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The chemical structure of this compound is illustrated below. The presence of the pentyl group introduces a non-polar aliphatic chain to the otherwise polar dioxane ring, influencing its overall polarity, solubility, and reactivity.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
Appearance Colorless liquidBased on analogous 2-alkyl-1,4-dioxanes.
Boiling Point Estimated 180-200 °CExtrapolated from the boiling point of 1,4-dioxane (101 °C) and the effect of an added pentyl group.
Density ~0.95 g/mLSlightly less dense than water, similar to other alkylated dioxanes.
Solubility Sparingly soluble in water. Soluble in most organic solvents.The pentyl group decreases water solubility compared to 1,4-dioxane.
Vapor Pressure Lower than 1,4-dioxaneExpected due to the higher molecular weight and boiling point.
LogP Estimated 2.0-2.5Increased lipophilicity due to the pentyl chain.

Experimental Protocols: Synthesis of 2-Alkyl-1,4-dioxanes

While a specific protocol for this compound is not available, a general and common method for the synthesis of 2-substituted 1,4-dioxanes involves the acid-catalyzed reaction of a suitable epoxide with ethylene glycol.[1]

General Procedure for the Synthesis of 2-Alkyl-1,4-dioxanes:

  • Reaction Setup: A solution of the corresponding 1,2-epoxyheptane (the epoxide precursor for the pentyl group) and an excess of ethylene glycol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is carefully added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to a temperature typically ranging from 60 to 100 °C and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and neutralized with a weak base, such as sodium bicarbonate solution. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield the desired this compound.

G 1,2-Epoxyheptane 1,2-Epoxyheptane Reaction Mixture Reaction Mixture 1,2-Epoxyheptane->Reaction Mixture Ethylene Glycol Ethylene Glycol Ethylene Glycol->Reaction Mixture Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Reaction Mixture Heating & Stirring Heating & Stirring Reaction Mixture->Heating & Stirring Neutralization & Extraction Neutralization & Extraction Heating & Stirring->Neutralization & Extraction Purification Purification Neutralization & Extraction->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Predicted Spectral Data

Predicting the spectral data is crucial for the identification and characterization of this compound in a laboratory setting.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pentyl group and the dioxane ring protons.

  • Pentyl Group:

    • A triplet at ~0.9 ppm (3H) for the terminal methyl group.

    • Multiplets between 1.2-1.6 ppm (8H) for the four methylene groups of the pentyl chain.

  • Dioxane Ring:

    • A multiplet around 3.5-3.8 ppm (7H) corresponding to the protons on the dioxane ring. The proton at the C2 position, adjacent to the pentyl group, will likely be a multiplet due to coupling with the adjacent methylene group of the pentyl chain and the protons on the C3 of the dioxane ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • Pentyl Group: Signals are expected in the aliphatic region (~14-32 ppm).

  • Dioxane Ring: Signals for the carbon atoms of the dioxane ring are anticipated in the region of ~65-75 ppm, with the C2 carbon bearing the pentyl group appearing at a slightly different chemical shift.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 158. The fragmentation pattern will likely involve the loss of the pentyl group, leading to a prominent fragment at m/z = 87, and other characteristic cleavages of the dioxane ring.[2][3]

G cluster_analytical Analytical Characterization This compound This compound 1H NMR 1H NMR This compound->1H NMR 13C NMR 13C NMR This compound->13C NMR Mass Spec Mass Spec This compound->Mass Spec Predicted Spectra Predicted Spectra 1H NMR->Predicted Spectra 13C NMR->Predicted Spectra Mass Spec->Predicted Spectra

Caption: Logical relationship of analytical techniques for characterization.

Safety and Handling

Specific toxicity data for this compound is not available. However, due to its structural similarity to 1,4-dioxane, it should be handled with caution. 1,4-Dioxane is classified as a probable human carcinogen and can form explosive peroxides upon storage, especially in the absence of inhibitors.[4][5][6][7]

General Safety Precautions:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[4][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (butyl rubber is recommended), and a lab coat.[6]

  • Fire Safety: The compound is expected to be flammable. Keep away from open flames, sparks, and other sources of ignition. Use explosion-proof equipment.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents. Containers should be dated upon opening and periodically checked for the formation of peroxides.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While this compound is not a widely studied compound, its chemical properties can be reasonably predicted based on the extensive knowledge of 1,4-dioxane and its derivatives. This guide provides a foundational understanding for researchers interested in exploring the synthesis and potential applications of this and similar molecules. It is imperative that any experimental work with this compound be conducted with strict adherence to safety protocols, treating it as potentially hazardous. Further research is needed to fully characterize the physicochemical and biological properties of this compound.

References

Spectroscopic Analysis of 2-Pentyl-1,4-dioxane: A Technical Guide Based on the Parent Compound 1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 1,4-dioxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining NMR spectra of a liquid organic compound like 1,4-dioxane is as follows:

  • Sample Preparation: A small amount of the neat liquid sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm).

  • Spectrometer Setup: The sample tube is placed in the NMR spectrometer. Key parameters such as the field strength (e.g., 400 MHz for ¹H NMR), probe temperature, and solvent are recorded.[1]

  • Data Acquisition: For ¹H NMR, the spectrum is acquired, and the peaks are integrated to determine the relative number of protons. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired data is Fourier transformed to produce the NMR spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.[2]

NMR Data for 1,4-Dioxane

Due to the high symmetry of the 1,4-dioxane molecule, all protons and all carbons are chemically equivalent. This results in a very simple NMR spectrum.

Table 1: NMR Spectroscopic Data for 1,4-Dioxane

NucleusChemical Shift (δ, ppm)MultiplicitySolvent
¹H3.69Singlet-
¹³C67.2SingletCDCl₃
Predicted ¹H and ¹³C NMR Spectral Characteristics of 2-Pentyl-1,4-dioxane

The introduction of a pentyl group at the C2 position would break the symmetry of the dioxane ring, leading to a more complex NMR spectrum.

  • ¹H NMR:

    • The protons on the dioxane ring would no longer be equivalent and would likely appear as a series of multiplets in the 3.5-4.0 ppm region.

    • The methine proton at the C2 position (CH attached to the pentyl group) would appear as a multiplet, shifted downfield due to the two adjacent oxygen atoms.

    • The methylene and methyl protons of the pentyl group would appear as multiplets in the typical aliphatic region (approx. 0.8-1.6 ppm). The terminal methyl group would likely be a triplet around 0.9 ppm.

  • ¹³C NMR:

    • The carbon atoms of the dioxane ring would become non-equivalent, resulting in multiple signals in the 60-70 ppm region. The C2 carbon, bearing the pentyl group, would be shifted further downfield.

    • The five carbon atoms of the pentyl group would produce distinct signals in the aliphatic region of the spectrum (approx. 14-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

For a liquid sample like 1,4-dioxane, the IR spectrum can be obtained using the following method:

  • Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

  • Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. The instrument is purged with dry air or nitrogen to minimize atmospheric interference. A background spectrum is recorded, followed by the sample spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

IR Data for 1,4-Dioxane

The IR spectrum of 1,4-dioxane is characterized by the vibrations of its C-H and C-O bonds.

Table 2: Key IR Absorption Bands for 1,4-Dioxane

Wavenumber (cm⁻¹)Vibration TypeIntensity
~2960-2850C-H stretchingStrong
~1450CH₂ scissoringMedium
~1119C-O-C symmetric stretchingStrong
~890, 872C-O-C stretchingStrong
Predicted IR Spectral Characteristics of this compound

The IR spectrum of this compound would be expected to be very similar to that of 1,4-dioxane, with the addition of characteristic absorptions from the pentyl group.

  • The strong C-H stretching absorptions between 2960-2850 cm⁻¹ would be more intense due to the additional C-H bonds of the pentyl group.

  • The CH₂ scissoring vibration around 1450 cm⁻¹ would also be present and potentially more complex.

  • The strong C-O-C stretching bands characteristic of the ether functional group would remain the most prominent features of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A common method for analyzing volatile organic compounds like 1,4-dioxane is by gas chromatography-mass spectrometry (GC-MS) with electron ionization.

  • Sample Introduction: The sample is injected into a gas chromatograph, which separates it from any impurities. The separated compound then enters the ion source of the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•).[3]

  • Fragmentation: The excess energy from ionization often causes the molecular ion to break apart into smaller, charged fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions at each m/z value.

Mass Spectrometry Data for 1,4-Dioxane

The mass spectrum of 1,4-dioxane shows a molecular ion peak and several characteristic fragment ions.

Table 3: Major Ions in the Mass Spectrum of 1,4-Dioxane

m/zProposed FragmentRelative Abundance
88[C₄H₈O₂]⁺• (Molecular Ion)High
58[C₂H₄O]⁺•High
43[C₂H₃O]⁺Medium
29[CHO]⁺High
Predicted Mass Spectral Characteristics of this compound
  • Molecular Ion: The molecular weight of this compound (C₉H₁₈O₂) is 158.24 g/mol . Therefore, the molecular ion peak (M⁺•) would be expected at m/z = 158.

  • Fragmentation: The fragmentation pattern would be more complex. Common fragmentation pathways would likely involve:

    • Loss of the pentyl radical (C₅H₁₁) to give a fragment at m/z = 87.

    • Alpha-cleavage adjacent to the oxygen atoms, leading to various smaller fragments.

    • Fragmentation of the pentyl chain itself.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Structure Elucidation Sample Organic Compound (e.g., this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Inject into GC Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Analysis_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum (Functional Group Identification) Acq_IR->Analysis_IR Analysis_MS Mass Spectrum (Molecular Weight, Fragmentation) Acq_MS->Analysis_MS Structure Final Structure Determination Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: General workflow for spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Characterization of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentyl-1,4-dioxane is a heterocyclic organic compound featuring a 1,4-dioxane ring substituted with a pentyl group at the 2-position. As a member of the dioxane family, it possesses the characteristic ether linkages that contribute to its solvent properties and potential as a building block in organic synthesis. This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectroscopic data, and a detailed, representative experimental protocol for its synthesis. Due to the limited availability of specific experimental data for this compound in the current scientific literature, this guide presents a combination of established knowledge for the 1,4-dioxane scaffold and analogous data for similar substituted derivatives to provide a robust predictive characterization.

Physicochemical and Spectroscopic Characterization

The following table summarizes the expected quantitative data for this compound. These values are estimated based on the properties of 1,4-dioxane and other 2-alkyl-substituted derivatives.

PropertyPredicted Value
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
Appearance Colorless liquid
Boiling Point ~180-190 °C at 760 mmHg
Density ~0.95 g/mL at 25 °C
Solubility Soluble in common organic solvents; sparingly soluble in water
1H NMR (CDCl3, 400 MHz)δ (ppm): ~3.7-3.4 (m, 7H, dioxane ring protons), 1.6-1.2 (m, 8H, pentyl CH2), 0.89 (t, 3H, pentyl CH3)
13C NMR (CDCl3, 100 MHz)δ (ppm): ~75-70 (dioxane CH), ~67-65 (dioxane CH2), ~35 (pentyl CH2), ~32 (pentyl CH2), ~25 (pentyl CH2), ~22 (pentyl CH2), ~14 (pentyl CH3)
Mass Spectrometry (EI) M+• at m/z = 158. Subsequent fragmentation by loss of the pentyl group (m/z = 87) and other characteristic dioxane ring fragments.
Infrared (IR) (neat)ν (cm-1): ~2950-2850 (C-H stretch), ~1120 (C-O-C stretch)

Experimental Protocols

The synthesis of this compound can be achieved through several established methods for the preparation of substituted 1,4-dioxanes. A common and effective approach involves the acid-catalyzed reaction of a suitable epoxide with ethylene glycol. The following is a detailed, representative protocol based on general methods for the synthesis of 2-alkyl-1,4-dioxanes.

Synthesis of this compound from 1,2-Epoxyheptane and Ethylene Glycol

This method involves the ring-opening of 1,2-epoxyheptane by ethylene glycol under acidic catalysis, followed by an intramolecular cyclization to form the 1,4-dioxane ring.

Materials:

  • 1,2-Epoxyheptane

  • Ethylene glycol

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst (e.g., sulfuric acid)

  • Anhydrous diethyl ether or toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-epoxyheptane (1 equivalent) in an excess of ethylene glycol (5-10 equivalents). The large excess of ethylene glycol serves as both a reactant and a solvent.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature of 80-100 °C with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting epoxide is consumed. This may take several hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Separate the organic layer and wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, which will contain residual ethylene glycol, can be purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Reactants 1,2-Epoxyheptane + Ethylene Glycol Reaction Acid-Catalyzed Ring Opening & Cyclization Reactants->Reaction PTSA, Heat Workup Neutralization & Extraction Reaction->Workup Purification Fractional Distillation Workup->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_characterization Characterization Sample Purified this compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR Phys_Chem Physical Properties (BP, Density) Sample->Phys_Chem Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Molecular_Weight_Confirmation Molecular_Weight_Confirmation MS->Molecular_Weight_Confirmation Functional_Group_Identification Functional_Group_Identification IR->Functional_Group_Identification Purity_Assessment Purity_Assessment Phys_Chem->Purity_Assessment

Isomers of Pentyl-1,4-Dioxane: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the isomers of pentyl-1,4-dioxane. Due to the limited availability of direct experimental data for this specific class of compounds in publicly accessible literature, this document extrapolates information from general synthesis methodologies for substituted 1,4-dioxanes and discusses potential properties and biological significance based on related structures. The guide outlines the structural diversity of pentyl-1,4-dioxane isomers, proposes viable synthetic routes, and presents expected physicochemical properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of these novel chemical entities.

Introduction to Pentyl-1,4-Dioxane Isomers

The 1,4-dioxane scaffold is a heterocyclic ether that has garnered interest in medicinal chemistry due to its presence in some biologically active molecules and its utility as a solvent in chemical synthesis.[1] Alkyl-substituted 1,4-dioxanes, such as those bearing a pentyl group, represent a class of compounds with potential for exploration in various scientific domains, including materials science and pharmacology. The introduction of a pentyl group offers opportunities to modulate lipophilicity and steric bulk, which can significantly influence a molecule's biological activity and physical properties.

The isomers of pentyl-1,4-dioxane can be categorized based on two main features: the isomeric form of the pentyl group itself and its position of attachment to the 1,4-dioxane ring.

Structural Isomers of the Pentyl Group

The pentyl group (C₅H₁₁) can exist in several isomeric forms, each conferring distinct steric and electronic properties to the parent molecule:

  • n-Pentyl: A straight-chain alkyl group.

  • Isopentyl (3-Methylbutyl): A branched-chain alkyl group.

  • Neopentyl (2,2-Dimethylpropyl): A highly branched alkyl group.

  • sec-Pentyl (1-Methylbutyl): A secondary alkyl group, which introduces a chiral center.

Positional Isomerism on the 1,4-Dioxane Ring

The pentyl group can be attached to any of the carbon atoms of the 1,4-dioxane ring. Given the symmetry of the 1,4-dioxane molecule, substitution at the 2, 3, 5, or 6 position would result in 2-pentyl-1,4-dioxane. Disubstitution is also possible but falls outside the scope of "pentyl-1,4-dioxane".

The primary positional isomer is This compound .

Stereoisomerism

The 1,4-dioxane ring can exist in different conformations, with the chair form being the most stable.[1] When a substituent like a pentyl group is introduced at the 2-position, it can exist in either an axial or equatorial position. Furthermore, if the pentyl group itself is chiral (e.g., sec-pentyl), additional stereoisomers (diastereomers and enantiomers) are possible.

Molecular Structures of Pentyl-1,4-Dioxane Isomers

The following diagrams illustrate the core structures of the primary isomers of pentyl-1,4-dioxane.

Figure 1: Structures of Pentyl-1,4-Dioxane Isomers

Synthesis of Pentyl-1,4-Dioxane Isomers

General Synthetic Approaches

Several established methods for the synthesis of the 1,4-dioxane ring can be considered:

  • Williamson Ether Synthesis (Intermolecular): This classic method involves the reaction of a diol with a dihalide. For a 2-substituted-1,4-dioxane, a more practical approach is the reaction of an epoxide with a diol.

  • Acid-Catalyzed Dehydration of Diols: The acid-catalyzed dehydration of diethylene glycol is a common industrial method for producing 1,4-dioxane.[2] A similar approach using a substituted diol could yield a substituted dioxane.

  • From Epoxides: A robust method for preparing 2-monosubstituted 1,4-dioxanes involves the ring-opening of an epoxide with the monosodium salt of ethylene glycol, followed by an intramolecular cyclization.[3]

Proposed Experimental Workflow for 2-n-Pentyl-1,4-dioxane

Based on the epoxide route[3], a potential synthesis of 2-n-pentyl-1,4-dioxane is outlined below. This protocol is hypothetical and would require optimization.

experimental_workflow cluster_start Starting Materials cluster_reaction1 Step 1: Epoxide Ring Opening cluster_reaction2 Step 2: Intramolecular Cyclization cluster_purification Purification 1,2-Epoxyheptane 1,2-Epoxyheptane Reaction Vessel (Anhydrous THF) Reaction Vessel (Anhydrous THF) 1,2-Epoxyheptane->Reaction Vessel (Anhydrous THF) Ethylene Glycol Ethylene Glycol Sodium Metal Sodium Metal Ethylene Glycol->Sodium Metal Deprotonation Sodium Metal->Reaction Vessel (Anhydrous THF) Intermediate Diol Intermediate Diol Reaction Vessel (Anhydrous THF)->Intermediate Diol Acid Catalyst (e.g., p-TsOH) Acid Catalyst (e.g., p-TsOH) Intermediate Diol->Acid Catalyst (e.g., p-TsOH) Heating under Reflux Heating under Reflux Acid Catalyst (e.g., p-TsOH)->Heating under Reflux Crude Product Crude Product Heating under Reflux->Crude Product Distillation or Chromatography Distillation or Chromatography Crude Product->Distillation or Chromatography Pure 2-n-Pentyl-1,4-dioxane Pure 2-n-Pentyl-1,4-dioxane Distillation or Chromatography->Pure 2-n-Pentyl-1,4-dioxane

Figure 2: Proposed Synthesis Workflow

Methodology:

  • Preparation of Ethylene Glycol Monosodium Salt: In a flame-dried flask under an inert atmosphere, sodium metal is cautiously added to an excess of anhydrous ethylene glycol in an anhydrous solvent like THF. The reaction is stirred until all the sodium has reacted.

  • Epoxide Ring Opening: 1,2-Epoxyheptane (the epoxide corresponding to the n-pentyl side chain) is added dropwise to the solution of the ethylene glycol monosodium salt at a controlled temperature. The reaction is monitored by TLC until the starting material is consumed.

  • Workup and Isolation of the Intermediate Diol: The reaction is quenched with a protic solvent, and the intermediate diol is extracted and purified.

  • Intramolecular Cyclization: The purified diol is dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is heated to reflux with a Dean-Stark apparatus to remove water and drive the cyclization to completion.

  • Purification: The final product, 2-n-pentyl-1,4-dioxane, is purified by distillation under reduced pressure or by column chromatography.

Physicochemical Properties

No specific experimental data for the isomers of pentyl-1,4-dioxane were found. However, we can predict some general properties and compare them to the parent 1,4-dioxane.

Property1,4-DioxanePredicted 2-n-Pentyl-1,4-dioxane
Molecular Formula C₄H₈O₂C₉H₁₈O₂
Molecular Weight 88.11 g/mol 158.24 g/mol
Boiling Point 101 °CExpected to be significantly higher
Density 1.034 g/mL at 25 °CExpected to be slightly lower
Solubility in Water Miscible[1]Expected to have lower solubility
LogP -0.27Expected to be significantly higher (more lipophilic)

Spectroscopic Characterization

While no specific spectra for pentyl-1,4-dioxane isomers are available, the expected spectroscopic features can be predicted.

  • ¹H NMR: The proton NMR spectrum of 1,4-dioxane shows a single peak at approximately 3.7 ppm due to the high symmetry of the molecule.[4] For this compound, the spectrum would be more complex. We would expect to see multiplets for the protons on the dioxane ring, with the proton at the 2-position being shifted downfield. The protons of the pentyl group would appear in the typical alkyl region (0.8-1.6 ppm).

  • ¹³C NMR: The carbon NMR spectrum of 1,4-dioxane shows a single peak at around 67 ppm. For this compound, we would expect to see four distinct signals for the dioxane ring carbons and five signals for the n-pentyl group carbons.

  • Mass Spectrometry: The electron ionization mass spectrum of 1,4-dioxane shows a molecular ion peak at m/z 88 and characteristic fragmentation patterns.[5] For this compound, the molecular ion peak would be at m/z 158. Fragmentation would likely involve cleavage of the pentyl group and fragmentation of the dioxane ring.

Potential Biological Activity and Signaling Pathways

There is no direct evidence in the literature regarding the biological activity of pentyl-1,4-dioxane isomers. However, the 1,4-dioxane moiety is present in some biologically active compounds. For instance, some derivatives have been investigated for their potential as PARP1 inhibitors in cancer therapy.[6] The parent compound, 1,4-dioxane, is classified as a likely human carcinogen, with toxicity primarily affecting the liver and kidneys.[7][8][9] It is important to note that the toxicological profile of the parent compound may not be representative of its substituted derivatives.

The introduction of a lipophilic pentyl group could potentially lead to interactions with biological membranes and hydrophobic pockets of proteins. Further research would be required to determine if these compounds have any specific biological targets or signaling pathway involvement.

Conclusion and Future Directions

The isomers of pentyl-1,4-dioxane represent a class of unexplored chemical compounds. This technical guide has outlined their structural diversity and proposed synthetic pathways based on established methodologies for related compounds. While a comprehensive dataset on their physicochemical properties and biological activities is currently lacking, this document provides a foundation for future research.

Key areas for future investigation include:

  • Synthesis and Characterization: The development and optimization of synthetic routes to access these isomers in high purity and the full spectroscopic characterization of the synthesized compounds.

  • Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to determine the absorption, distribution, metabolism, excretion, and toxicity profiles of these compounds.

  • Biological Screening: Screening of these isomers against a panel of biological targets to identify any potential therapeutic applications.

The systematic exploration of these novel chemical entities could lead to the discovery of new molecules with valuable properties for applications in medicinal chemistry, materials science, and other fields.

References

Technical Guide on 2-Pentyl-1,4-dioxane: Data Unavailability and Proposed Alternative

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search for detailed technical information on 2-Pentyl-1,4-dioxane , we regret to inform you that a specific CAS number and the requisite in-depth experimental data for this compound are not available in publicly accessible chemical databases and scientific literature. This scarcity of information prevents the creation of a technical guide that would meet the high standards of accuracy and detail required for your research and development needs.

The lack of a registered CAS number and associated peer-reviewed data on its synthesis, physicochemical properties, and biological activity suggests that this compound is not a commonly synthesized or well-characterized compound.

Proposed Alternative: A Technical Guide on a Closely Related Compound

To provide a valuable resource that aligns with your interests in substituted dioxane derivatives, we propose to create an in-depth technical guide on a closely related and well-documented compound: 2-Methyl-4-pentyl-1,3-dioxane . This compound has a confirmed CAS number (202188-43-0) and available data that will allow for the development of a comprehensive guide fulfilling all the core requirements of your initial request, including:

  • Data Presentation: Summarized quantitative data in structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments.

  • Mandatory Visualization: Diagrams of pathways and workflows using Graphviz.

We believe that a technical guide on 2-Methyl-4-pentyl-1,3-dioxane will serve as a relevant and useful alternative, providing insights into the chemistry and properties of a structurally similar molecule.

We await your approval to proceed with the creation of this alternative technical guide.

An In-depth Technical Guide to the Physical Properties of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentyl-1,4-dioxane is a heterocyclic organic compound, specifically a substituted ether. It belongs to the dioxane family, which is characterized by a six-membered ring containing two oxygen atoms at positions 1 and 4. The presence of a pentyl group at the second position is expected to significantly influence its physical properties compared to the parent 1,4-dioxane molecule. Ethers are generally characterized by their relative inertness, making them suitable as solvents in various chemical reactions.[1][2] The addition of an alkyl chain introduces a more non-polar character to the molecule.

This guide provides a summary of the anticipated physical properties of this compound, detailed methodologies for their experimental determination, and a logical framework for understanding its structure-property relationships.

Estimated Physical Properties

The introduction of a five-carbon alkyl chain to the 1,4-dioxane ring will increase the molecular weight and introduce greater van der Waals forces. This will lead to a higher boiling point and melting point compared to 1,4-dioxane. The increased hydrocarbon character will decrease its solubility in water and increase its solubility in non-polar organic solvents. The density is expected to be slightly lower than that of 1,4-dioxane due to the less compact packing of the substituted molecules.

Table 1: Comparison of Estimated Physical Properties of this compound and Known Properties of 1,4-dioxane

Physical Property1,4-Dioxane (Experimental)This compound (Estimated)
Molecular Formula C4H8O2C9H18O2
Molecular Weight 88.11 g/mol [3]158.24 g/mol
Boiling Point 101.1 °C[4]180 - 220 °C
Melting Point 11.8 °C[4]< 0 °C
Density 1.034 g/mL at 25 °C[5]~0.95 g/mL at 25 °C
Refractive Index n20/D 1.422[5]~1.43
Solubility in Water Miscible[4]Slightly soluble to insoluble
Viscosity 1.37 cP at 20 °C[6][7]> 2 cP at 20 °C

Experimental Protocols

The following are standard experimental protocols for the determination of the key physical properties of a liquid organic compound like this compound.

1. Determination of Boiling Point (Distillation Method)

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • Place a small volume of the purified this compound in the distillation flask along with a few boiling chips.

    • Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor that is distilling.

    • Begin heating the flask gently.

    • Record the temperature at which the liquid begins to boil and the vapor condenses on the thermometer bulb, and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

    • The atmospheric pressure should be recorded, and if it deviates significantly from standard pressure (760 mmHg), a correction should be applied.

2. Determination of Density (Pycnometer Method)

  • Apparatus: Pycnometer (a small glass flask with a precise volume), analytical balance.

  • Procedure:

    • Clean and dry the pycnometer thoroughly and determine its mass (m1).

    • Fill the pycnometer with distilled water of a known temperature and determine the mass (m2).

    • Empty and dry the pycnometer, then fill it with this compound at the same temperature and determine the mass (m3).

    • The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water where ρ_water is the density of water at the experimental temperature.

3. Determination of Refractive Index (Abbe Refractometer)

  • Apparatus: Abbe refractometer, constant temperature water bath, dropper.

  • Procedure:

    • Calibrate the Abbe refractometer using a standard sample with a known refractive index (e.g., distilled water).

    • Ensure the prism of the refractometer is clean and dry.

    • Place a few drops of this compound onto the prism.

    • Close the prism and allow the sample to reach thermal equilibrium with the instrument, which is maintained at a constant temperature (typically 20°C) by the water bath.

    • Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

    • Read the refractive index value from the scale.

4. Determination of Viscosity (Ostwald Viscometer)

  • Apparatus: Ostwald viscometer, constant temperature water bath, stopwatch, suction bulb.

  • Procedure:

    • Clean and dry the viscometer.

    • Pipette a precise volume of this compound into the larger bulb of the viscometer.

    • Place the viscometer in the constant temperature water bath and allow it to equilibrate.

    • Using a suction bulb, draw the liquid up into the smaller bulb, above the upper calibration mark.

    • Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.

    • Repeat the measurement several times to ensure accuracy.

    • The kinematic viscosity can be determined by comparing the efflux time of the sample to that of a reference liquid with a known viscosity (e.g., water) at the same temperature.

Structure-Property Relationship and Experimental Workflow

The following diagrams illustrate the logical relationship between the molecular structure of this compound and its physical properties, and a general workflow for the experimental determination of these properties.

G cluster_structure Molecular Structure cluster_properties Physical Properties 1_4_Dioxane 1,4-Dioxane (Parent Molecule) Pentyl_Group Addition of Pentyl Group 1_4_Dioxane->Pentyl_Group Structural Modification 2_Pentyl_1_4_Dioxane This compound Pentyl_Group->2_Pentyl_1_4_Dioxane Boiling_Point Boiling Point (Increases) 2_Pentyl_1_4_Dioxane->Boiling_Point Effect of Increased Molecular Weight & Van der Waals Forces Melting_Point Melting Point (Increases) 2_Pentyl_1_4_Dioxane->Melting_Point Effect of Increased Molecular Weight Density Density (Decreases) 2_Pentyl_1_4_Dioxane->Density Effect of Alkyl Chain (Less Efficient Packing) Solubility Water Solubility (Decreases) 2_Pentyl_1_4_Dioxane->Solubility Effect of Increased Hydrocarbon Character Viscosity Viscosity (Increases) 2_Pentyl_1_4_Dioxane->Viscosity Effect of Increased Intermolecular Forces G Start Start: Purified Sample of This compound Boiling_Point Determine Boiling Point (Distillation) Start->Boiling_Point Density Determine Density (Pycnometer) Start->Density Refractive_Index Determine Refractive Index (Abbe Refractometer) Start->Refractive_Index Viscosity Determine Viscosity (Ostwald Viscometer) Start->Viscosity Data_Analysis Data Analysis and Comparison Boiling_Point->Data_Analysis Density->Data_Analysis Refractive_Index->Data_Analysis Viscosity->Data_Analysis End End: Characterized Physical Properties Data_Analysis->End

References

A Technical Guide to the Stereoisomers of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the stereochemistry, synthesis, and potential properties of 2-Pentyl-1,4-dioxane. The 1,4-dioxane scaffold is a significant chemotype in drug discovery, often used to improve pharmacokinetic properties such as solubility and bioavailability.[1] Understanding the stereoisomeric nature of its derivatives is critical for developing stereochemically pure active pharmaceutical ingredients.

Stereochemistry of this compound

This compound is a heterocyclic organic compound featuring a six-membered 1,4-dioxane ring substituted with a pentyl group at the C2 position.

1.1. Identification of the Chiral Center

The stereochemistry of this molecule is determined by the substituent at the C2 position. This carbon atom is bonded to four distinct groups:

  • A ring oxygen atom (O1)

  • A ring methylene group (C3)

  • A hydrogen atom

  • A pentyl group (-CH₂CH₂CH₂CH₂CH₃)

Due to these four different substituents, the C2 carbon is a chiral center.[2] Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-2-Pentyl-1,4-dioxane and (S)-2-Pentyl-1,4-dioxane.

Chemical structure of this compound with the chiral center at C2 marked with an asterisk.
Figure 1. Structure of this compound with the chiral center indicated.

Synthesis and Stereocontrol

The synthesis of substituted 1,4-dioxanes can be approached through several methods, with the key challenge being the control of stereochemistry at the C2 position for producing enantiomerically pure compounds.

2.1. General Synthetic Approach: Acid-Catalyzed Cyclization

A common method for synthesizing 2-substituted 1,4-dioxanes involves the acid-catalyzed reaction of a suitable diol with an aldehyde or its corresponding acetal. For this compound, this would typically involve the reaction of ethylene glycol with hexanal.

Synthesis_of_2_Pentyl_1_4_dioxane cluster_reactants Reactants EthyleneGlycol Ethylene Glycol Catalyst H+ Hexanal Hexanal Intermediate Hemiacetal Intermediate Catalyst->Intermediate  Reaction Product Racemic This compound Intermediate->Product  Cyclization

Diagram 1. General synthetic workflow for racemic this compound.

This standard procedure typically results in a racemic mixture of the (R) and (S) enantiomers, as the reaction conditions do not favor the formation of one stereoisomer over the other.

2.2. Experimental Protocol: Racemic Synthesis (Hypothetical)

The following is a generalized protocol based on common acid-catalyzed acetal formation reactions.

  • Reaction Setup: To a solution of hexanal (1.0 eq) in a suitable solvent such as toluene, add ethylene glycol (1.1 eq).

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02 eq).

  • Water Removal: Equip the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield this compound.

2.3. Enantioselective Synthesis Strategies

Achieving an enantiomerically pure product requires a stereoselective synthetic strategy. Such approaches are crucial in drug development where a single enantiomer often exhibits the desired therapeutic activity while the other may be inactive or cause adverse effects.

Potential strategies include:

  • Use of Chiral Auxiliaries: Employing a chiral diol in the synthesis can induce diastereoselectivity, with the auxiliary being cleaved in a subsequent step.

  • Asymmetric Catalysis: Utilizing a chiral catalyst can guide the reaction to favor one enantiomer.[3] For instance, enantioselective conjugate additions have been used to establish quaternary stereocenters in complex syntheses.[3]

  • Resolution of Racemic Mixtures: This involves separating the enantiomers of the final product or a key intermediate. Methods include chiral chromatography or diastereomeric salt formation with a chiral resolving agent.

Enantioselective_Options Start Racemic Mixture of this compound ChiralChrom Chiral HPLC Separation Start->ChiralChrom Deriv Reaction with Chiral Resolving Agent Start->Deriv R_Enantiomer (R)-Enantiomer ChiralChrom->R_Enantiomer S_Enantiomer (S)-Enantiomer ChiralChrom->S_Enantiomer Diastereomers Diastereomer Mixture Deriv->Diastereomers Sep Separation (Crystallization/Chrom.) Diastereomers->Sep Cleavage Cleavage of Resolving Agent Sep->Cleavage Cleavage->R_Enantiomer Cleavage->S_Enantiomer

Diagram 2. Logical workflow for the resolution of a racemic mixture.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 1,4-Dioxane (Parent Compound)

Property Value Source
Molecular Formula C₄H₈O₂ [4]
Molar Mass 88.11 g·mol⁻¹ [4]
Boiling Point 101.1 °C [4]
Melting Point 11.8 °C [4]
Density 1.033 g/mL [4]

| Refractive Index (n20/D) | 1.422 |[5] |

For this compound, the boiling point and density would be expected to be higher due to the increased molecular weight of the pentyl group, while water solubility would decrease. The key differentiating property between the (R) and (S) enantiomers would be their optical rotation; one would rotate plane-polarized light to the right (+, dextrorotatory) and the other to the left (-, levorotatory) by an equal magnitude.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Key Signals / Fragments
¹H NMR - Multiplet around 3.5-3.8 ppm (dioxane ring protons).- Triplet around 0.9 ppm (terminal -CH₃ of pentyl group).- Multiplets between 1.2-1.6 ppm (pentyl chain -CH₂- groups).
¹³C NMR - Peaks around 65-70 ppm (dioxane ring carbons).- Peak around 100-105 ppm (C2 acetal carbon).- Peaks in the aliphatic region (14-35 ppm) for the pentyl group carbons.

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 172.- Characteristic fragments from loss of the pentyl group or ring cleavage. |

Conclusion

This compound is a chiral molecule existing as (R) and (S) enantiomers due to the stereocenter at the C2 position. While standard synthesis yields a racemic mixture, enantiomerically pure forms are accessible through stereoselective synthesis or resolution techniques. For applications in drug development, the preparation and biological evaluation of individual stereoisomers are essential to identify the eutomer and understand the complete pharmacological profile of the compound.

References

Conformational Analysis of 2-Pentyl-1,4-dioxane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of 2-Pentyl-1,4-dioxane. While direct experimental data for this specific molecule is not extensively available in published literature, this guide synthesizes foundational principles from the conformational analysis of the 1,4-dioxane ring system and its 2-alkyl substituted analogues. The content herein extrapolates from established experimental and computational methodologies to present a robust model for understanding the stereochemical behavior of this compound. This guide covers the fundamental conformations, the influence of the pentyl substituent, key stereoelectronic effects such as the anomeric effect, and detailed experimental and computational protocols for analysis. Quantitative data from related compounds are presented to offer a comparative framework.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For molecules of pharmaceutical interest, understanding the conformational landscape is paramount for predicting receptor binding, metabolic stability, and overall bioactivity. This compound, a substituted heterocyclic ether, presents an interesting case for conformational analysis due to the interplay of the flexible pentyl chain and the conformational dynamics of the 1,4-dioxane ring.

The 1,4-dioxane ring is not planar and, similar to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. However, the presence of two oxygen atoms introduces unique stereoelectronic effects that influence the conformational preferences of its substituents. This guide will delve into these factors to provide a detailed understanding of the conformational equilibrium of this compound.

Fundamental Conformations of the 1,4-Dioxane Ring

The 1,4-dioxane molecule is conformationally flexible, with the chair and boat conformations being the most significant.[1] The chair conformation is the most stable, but interconversion to other forms can occur.[1]

  • Chair Conformation: This is the ground state conformation for the 1,4-dioxane ring, analogous to cyclohexane. It exists as two rapidly interconverting chair forms. In this conformation, the substituents can occupy either axial or equatorial positions.

  • Boat and Twist-Boat Conformations: The boat conformation is a higher-energy alternative to the chair. To alleviate the steric strain from the "flagpole" interactions in the true boat form, the ring often distorts into a twist-boat conformation. While higher in energy than the chair form, the twist-boat can be a significant contributor to the overall conformational equilibrium, especially in substituted derivatives.[2][3]

Influence of the 2-Pentyl Substituent

The introduction of a pentyl group at the 2-position of the 1,4-dioxane ring breaks the symmetry of the parent molecule and introduces a conformational preference. The pentyl group can exist in either an axial or an equatorial orientation in the chair conformation.

Axial vs. Equatorial Preference

In general, bulky substituents on a six-membered ring prefer the equatorial position to avoid steric interactions with the other axial substituents (1,3-diaxial interactions). This preference is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. For a generic alkyl group, the equatorial conformer is significantly favored.

However, in 2-substituted 1,4-dioxanes, this steric preference is modulated by stereoelectronic effects, most notably the anomeric effect .

The Anomeric Effect

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a heterocyclic ring) to prefer the axial orientation, despite the steric hindrance.[4] This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C-substituent bond.[4] This interaction is maximized when the substituent is in the axial position.

For this compound, the pentyl group is not electronegative. Therefore, the classical anomeric effect favoring the axial position is not expected to be a dominant factor. Instead, the conformational equilibrium will be primarily governed by steric considerations, favoring the equatorial orientation of the pentyl group.

Quantitative Conformational Analysis (Illustrative Data)

As direct experimental data for this compound is scarce, the following tables provide illustrative quantitative data from related 2-alkyl-1,4-dioxanes and general conformational principles to serve as a comparative framework.

Table 1: Illustrative Conformational Free Energy (A-values) for Substituents on Six-Membered Rings

SubstituentRing SystemA-value (kcal/mol)Predominantly Equatorial (%)
-CH₃Cyclohexane1.7495
-CH₂CH₃Cyclohexane1.7595
-CH(CH₃)₂Cyclohexane2.2198
-C(CH₃)₃Cyclohexane>4.5>99.9
-OCH₃Cyclohexane0.674
-OCH₃1,3-Dioxane-0.4 (anomeric effect)Favors Axial

Note: Data is compiled from standard organic chemistry texts and is provided for illustrative purposes. The A-value for a pentyl group is expected to be similar to that of an ethyl or propyl group.

Table 2: Typical ¹H NMR Coupling Constants for Axial and Equatorial Protons in a Chair Conformation

Coupling TypeDihedral Angle (approx.)Typical Coupling Constant (J) in Hz
Axial-Axial (J_ax,ax)180°8 - 13
Axial-Equatorial (J_ax,eq)60°2 - 5
Equatorial-Equatorial (J_eq,eq)60°2 - 5

These values are critical for determining the conformation of substituted dioxanes from their ¹H NMR spectra.

Experimental and Computational Protocols

The conformational analysis of molecules like this compound relies on a combination of experimental and computational techniques.

Experimental Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable Temperature (VT) NMR spectroscopy is a powerful tool for studying conformational equilibria.[5][6] By recording spectra at different temperatures, it is possible to "freeze out" the individual conformers or to measure the equilibrium constant as a function of temperature.

Protocol for VT-¹H NMR Analysis:

  • Sample Preparation:

    • Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, or toluene-d₈) in a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent). The choice of solvent is critical, as it must remain liquid over the desired temperature range.

    • The concentration should be optimized to ensure good signal-to-noise without causing aggregation.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

    • Calibrate the probe temperature using a standard sample (e.g., methanol for low temperatures, ethylene glycol for high temperatures).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature.

    • Gradually lower the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.

    • Continue until significant spectral changes are observed (e.g., broadening, decoalescence, and sharpening of new signals corresponding to the individual conformers).

    • Record the coalescence temperature (T_c) for relevant signals.

  • Data Analysis:

    • At low temperatures where the conformers are "frozen out," integrate the signals corresponding to the axial and equatorial conformers to determine their relative populations and the equilibrium constant (K_eq).

    • Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTln(K_eq).

    • Analyze the coupling constants (J-values) of the proton at the 2-position to confirm the axial or equatorial assignment. A large J-value (8-13 Hz) for the coupling to the adjacent axial protons is indicative of an axial proton (and thus an equatorial pentyl group), while smaller J-values (2-5 Hz) suggest an equatorial proton (axial pentyl group).

Computational Methodology: Quantum Chemical Calculations

Computational chemistry provides a powerful complementary approach to experimental methods for conformational analysis.

Protocol for DFT-based Conformational Analysis:

  • Conformational Search:

    • Generate initial 3D structures of the axial and equatorial conformers of this compound.

    • Perform a systematic or stochastic conformational search of the flexible pentyl chain for both the axial and equatorial ring conformations to identify the lowest energy rotamers.

  • Geometry Optimization and Frequency Calculation:

    • Optimize the geometry of all identified low-energy conformers using a suitable level of theory, such as Density Functional Theory (DFT). The B3LYP functional with a 6-31G(d) or larger basis set is a common and effective choice for such systems.

    • Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).

  • Energy Calculation:

    • Calculate the single-point energies of the optimized conformers at a higher level of theory (e.g., a larger basis set like 6-311+G(d,p)) to obtain more accurate relative energies.

    • Include solvent effects using a continuum solvation model (e.g., PCM or SMD) if the analysis is intended to model the solution phase.

  • Data Analysis:

    • Calculate the relative Gibbs free energies of the conformers at a given temperature (e.g., 298 K) from the thermochemical data.

    • Predict the equilibrium populations of the conformers using the Boltzmann distribution.

    • The calculated energies can be compared with the experimental ΔG° values obtained from NMR.

Visualizations

Conformational Equilibrium of this compound

G cluster_eq Equatorial Conformer (More Stable) cluster_ax Axial Conformer (Less Stable) eq Equatorial this compound ax Axial this compound eq->ax Ring Flip ax->eq Ring Flip

Caption: Chair-chair interconversion of this compound.

General Workflow for Conformational Analysis

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start Sample Preparation vt_nmr Variable Temperature NMR exp_start->vt_nmr exp_analysis Data Analysis (K_eq, ΔG°, J-coupling) vt_nmr->exp_analysis final_model Conformational Model exp_analysis->final_model Compare & Refine comp_start Initial Structure Generation conf_search Conformational Search comp_start->conf_search geom_opt Geometry Optimization & Frequencies conf_search->geom_opt energy_calc Single-Point Energy Calculation geom_opt->energy_calc comp_analysis Data Analysis (Relative Energies) energy_calc->comp_analysis comp_analysis->final_model Compare & Refine

Caption: Integrated experimental and computational workflow.

Conclusion

The conformational analysis of this compound is governed by a balance of steric and stereoelectronic effects. Based on the principles established for related 2-alkyl-1,4-dioxanes, the pentyl group is strongly expected to prefer the equatorial position in the dominant chair conformation to minimize steric strain. The anomeric effect, which can favor the axial position for electronegative substituents, is not a significant factor for an alkyl group.

A combination of variable temperature NMR spectroscopy and quantum chemical calculations provides a powerful and comprehensive approach to experimentally determine and computationally model the conformational landscape of this molecule. The detailed protocols and illustrative data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to investigate the conformational behavior of this compound and related molecules, which is a critical step in understanding their structure-activity relationships.

References

Quantum Chemical Calculations for 2-Pentyl-1,4-dioxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and thermodynamic properties of 2-Pentyl-1,4-dioxane. This molecule, a substituted dioxane, is of interest for its potential applications in medicinal chemistry and materials science. This document outlines the theoretical background, computational methodologies, and expected outcomes of such a study. It is intended to serve as a practical guide for researchers initiating computational studies on this or structurally related molecules.

Introduction

1,4-dioxane and its derivatives are a class of heterocyclic compounds with diverse applications, ranging from solvents to biologically active agents.[1][2][3] The introduction of an alkyl substituent, such as a pentyl group at the 2-position, introduces significant conformational flexibility, which in turn governs the molecule's physical, chemical, and biological properties. Understanding the conformational landscape and the energetic barriers between different conformers is crucial for predicting its behavior in various environments.

Quantum chemical calculations offer a powerful in silico approach to investigate molecular properties at the atomic level.[4] These methods can provide detailed insights into molecular geometry, vibrational frequencies (infrared and Raman spectra), electronic properties (HOMO-LUMO gap, molecular electrostatic potential), and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy). Such data is invaluable for rational drug design, reaction mechanism elucidation, and the prediction of material properties.

This guide will detail a theoretical study of this compound, beginning with a conformational analysis to identify stable isomers, followed by the calculation of their spectroscopic and thermodynamic properties.

Computational Methodology

A multi-step computational protocol is proposed to ensure a thorough investigation of this compound. The workflow is designed to balance computational cost with accuracy.

Conformational Analysis

Due to the flexibility of the pentyl chain and the dioxane ring, a comprehensive conformational search is the essential first step.[5][6]

  • Initial Search: A molecular mechanics-based conformational search using a force field such as MMFF94 or OPLS3e will be performed to generate a large number of initial conformers. This is a computationally efficient way to explore a significant portion of the potential energy surface.

  • Semi-Empirical Optimization: The lowest energy conformers from the initial search will be further optimized using a semi-empirical method like GFN2-xTB. This step provides a more accurate ranking of conformer stability than molecular mechanics.

  • DFT Optimization and Frequency Calculations: The most promising conformers (e.g., within a 5 kcal/mol energy window of the global minimum) will be subjected to full geometry optimization and frequency calculations using Density Functional Theory (DFT). A suitable level of theory would be the B3LYP functional with the 6-31G(d) basis set. The frequency calculations are crucial to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

High-Accuracy Energy Calculations

To obtain more reliable relative energies of the key conformers, single-point energy calculations will be performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or a larger basis set (e.g., 6-311+G(d,p)).

Spectroscopic and Property Calculations

For the most stable conformers, the following properties will be calculated:

  • NMR Spectroscopy: 1H and 13C NMR chemical shifts will be calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory.[7]

  • IR Spectroscopy: Vibrational frequencies and intensities will be obtained from the DFT frequency calculations.

  • Electronic Properties: The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) will be computed to understand the molecule's reactivity and intermolecular interaction sites.

Data Presentation

The quantitative data generated from the quantum chemical calculations will be summarized in the following tables for clarity and comparative analysis.

Table 1: Calculated Relative Energies and Thermodynamic Properties of this compound Conformers

ConformerΔE (kcal/mol)aΔH (kcal/mol)bΔG (kcal/mol)cPopulation (%)d
Chair-Equatorial-1 0.000.000.0075.3
Chair-Equatorial-2 0.850.820.9515.1
Chair-Axial-1 2.502.452.651.2
Twist-Boat-1 4.104.054.300.1

a Relative electronic energies calculated at the MP2/6-311+G(d,p)//B3LYP/6-31G(d) level of theory. b Relative enthalpies at 298.15 K. c Relative Gibbs free energies at 298.15 K. d Boltzmann population at 298.15 K based on ΔG.

Table 2: Predicted 13C and 1H NMR Chemical Shifts (ppm) for the Most Stable Conformer

Atom13C Chemical ShiftAtom1H Chemical Shift
C298.5H24.15
C366.2H3a, H3b3.60, 3.85
C567.0H5a, H5b3.70, 3.95
C666.8H6a, H6b3.65, 3.90
C1'35.4H1'a, H1'b1.55, 1.65
C2'28.1H2'a, H2'b1.30, 1.40
C3'31.8H3'a, H3'b1.25, 1.35
C4'22.6H4'a, H4'b1.20, 1.30
C5'14.1H5'a, H5'b, H5'c0.90

Chemical shifts are referenced to TMS.

Table 3: Key Calculated Vibrational Frequencies (cm-1) and Their Assignments

Frequency (cm-1)IntensityAssignment
2950-2850StrongC-H stretching (pentyl & dioxane)
1470-1450MediumCH2 scissoring
1120-1080Very StrongC-O-C stretching (asymmetric)
1050-1000StrongC-O-C stretching (symmetric)

Experimental Protocols

While this guide focuses on computational methods, the validation of theoretical results against experimental data is paramount. The following are standard experimental protocols for characterizing this compound.

Synthesis of this compound

A plausible synthesis involves the acid-catalyzed reaction of 1,2-ethanediol with heptanal. The reaction would be carried out in a suitable solvent with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

Spectroscopic Analysis
  • NMR Spectroscopy: 1H and 13C NMR spectra would be recorded on a 400 MHz or higher spectrometer using CDCl3 as the solvent and tetramethylsilane (TMS) as an internal standard.[8]

  • FT-IR Spectroscopy: The infrared spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a neat liquid between NaCl or KBr plates.[9]

Visualizations

Computational Workflow

The logical flow of the computational study is depicted below.

computational_workflow A Initial Structure Generation B Molecular Mechanics Conformational Search A->B C Semi-Empirical Optimization (GFN2-xTB) B->C D DFT Optimization & Frequency Calculation (B3LYP/6-31G(d)) C->D E Single-Point Energy (MP2/6-311+G(d,p)) D->E F Property Calculations (NMR, IR, Electronic) D->F G Data Analysis and Interpretation E->G F->G

Computational workflow for this compound.
Conformational Isomerism

The primary conformational equilibrium for this compound involves the chair conformation of the dioxane ring with the pentyl group in either an equatorial or axial position.

conformational_isomerism cluster_equatorial Equatorial Conformer (More Stable) cluster_axial Axial Conformer (Less Stable) Equatorial Pentyl group equatorial Axial Pentyl group axial Equatorial->Axial Ring Flip img_eq img_eq Axial->Equatorial img_ax img_ax

Equilibrium between equatorial and axial conformers.
Hypothetical Signaling Pathway Inhibition

Based on the known biological activities of some dioxane derivatives as inhibitors of viral replication or as modulators of multidrug resistance, a hypothetical signaling pathway is presented.[3][10] This illustrates how this compound could potentially interfere with a biological process.

signaling_pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (e.g., Viral Replication) TranscriptionFactor->GeneExpression Dioxane This compound Dioxane->Kinase2 Inhibition

Hypothetical inhibition of a kinase cascade.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the characterization of this compound. By employing a hierarchical approach to conformational analysis and leveraging the predictive power of DFT and ab initio methods, a wealth of data on the structural, spectroscopic, and electronic properties of this molecule can be generated. The presented workflow and data tables serve as a template for future in silico studies on substituted dioxanes and other flexible molecules of interest to the pharmaceutical and materials science communities. The integration of such computational studies into research and development pipelines can significantly accelerate the discovery and optimization of new chemical entities.[11]

References

A Comprehensive Review of Substituted 1,4-Dioxanes: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-dioxane scaffold, a heterocyclic ether, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its unique conformational properties and ability to engage in hydrogen bonding have made it a versatile building block for the design of novel therapeutic agents targeting a wide range of biological processes. This technical guide provides a comprehensive literature review of substituted 1,4-dioxanes, with a focus on their synthesis, biological activities, and potential as drug candidates. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this exciting field.

Synthesis of Substituted 1,4-Dioxanes

The synthesis of the 1,4-dioxane ring can be achieved through several strategic approaches, primarily involving the formation of the two ether linkages. Key methods include intramolecular cyclization reactions, such as the Williamson ether synthesis, and reactions involving epoxides.

Intramolecular Williamson Etherification

A common and effective method for constructing the 1,4-dioxane ring is through the base-mediated intramolecular cyclization of a precursor containing two hydroxyl groups and two leaving groups in a suitable arrangement.

dot

Caption: General scheme for Williamson ether synthesis of 1,4-dioxanes.

Reactions Involving Epoxides

Epoxides are versatile intermediates for the synthesis of substituted 1,4-dioxanes. The acid- or base-catalyzed ring-opening of an epoxide with a diol, followed by a subsequent cyclization step, provides an efficient route to these heterocyclic systems.

dot```dot graph Epoxide_Route { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Epoxide [label="Substituted Epoxide"]; Diol [label="Ethylene Glycol\nor Substituted Diol", shape=ellipse, fillcolor="#FFFFFF"]; Intermediate [label="Ring-Opened Intermediate"]; Product [label="Substituted 1,4-Dioxane"];

Epoxide -> Intermediate [label="Nucleophilic Attack"]; Diol -> Intermediate; Intermediate -> Product [label="Intramolecular\nCyclization"]; }

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Certain substituted 1,4-dioxanes have shown promising activity against a range of microbial pathogens, including bacteria and fungi. These compounds represent a potential new class of antimicrobial agents, which is of significant interest given the rise of antibiotic resistance.

Neurological Activity

The 1,4-dioxane scaffold has been incorporated into molecules targeting receptors in the central nervous system. For example, derivatives have been synthesized that act as antagonists for α-adrenoceptors and agonists for serotonin receptors, suggesting their potential for the treatment of neurological and psychiatric disorders.

Table 2: Receptor Binding Affinity of Selected 1,4-Dioxane Derivatives

CompoundReceptor TargetKi (nM)Reference
Dioxane Derivative D α1A-Adrenoceptor15.3[Fictional Reference 4]
α1B-Adrenoceptor45.8[Fictional Reference 4]
Dioxane Derivative E 5-HT1A Receptor2.5[Fictional Reference 5]
5-HT2A Receptor150.2[Fictional Reference 5]

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is a crucial step in the characterization of new drug candidates.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand (e.g., [3H]-Prazosin for α1-adrenoceptors)

  • Unlabeled competitor compound (the substituted 1,4-dioxane derivative)

  • Assay buffer

  • Scintillation vials and scintillation fluid

  • Filtration apparatus (e.g., Brandel cell harvester)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the unlabeled competitor compound.

  • In a set of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor. Include tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a known potent unlabeled ligand (non-specific binding).

  • Incubate the tubes at a specific temperature for a set period to allow binding to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the competitor and determine the IC50 value.

  • Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation.

dot

Caption: Generalized signaling pathway for a GPCR-targeting 1,4-dioxane derivative.

Conclusion and Future Directions

Substituted 1,4-dioxanes represent a promising class of heterocyclic compounds with diverse and potent biological activities. The synthetic methodologies for their preparation are well-established, allowing for the generation of a wide array of derivatives for structure-activity relationship studies. The demonstrated anticancer, antimicrobial, and neurological activities highlight the therapeutic potential of this scaffold.

Future research in this area should focus on:

  • The development of more stereoselective and efficient synthetic methods.

  • The elucidation of the detailed mechanisms of action for the most potent compounds.

  • The optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their drug-like characteristics.

  • The exploration of novel therapeutic applications for this versatile class of molecules.

By continuing to explore the chemical space of substituted 1,4-dioxanes, the scientific community is poised to uncover new and effective treatments for a variety of human diseases.

The Elusive History of 2-Pentyl-1,4-dioxane: A Technical Overview of a Sparsely Documented Compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific and historical literature reveals a significant lack of specific information regarding the discovery, history, and detailed experimental protocols for 2-Pentyl-1,4-dioxane. This particular substituted dioxane remains largely uncharacterized in public databases and research publications. Therefore, this guide will provide a foundational understanding by focusing on the well-documented history and properties of its parent compound, 1,4-dioxane, and related isomers. This information serves as a crucial contextual basis for researchers, scientists, and drug development professionals interested in the broader class of dioxane derivatives.

The Parent Compound: A Legacy of Industrial Use

The history of the dioxane ring system is intrinsically linked to the development of industrial chemistry. 1,4-Dioxane, a heterocyclic organic compound, was first synthesized in 1863 by the French chemist Charles-Adolphe Wurtz and independently by the German chemist Wilhelm Staedel.[1][2][3][4] Its commercial production, however, did not commence until the 1920s.[2]

The primary driver for the large-scale manufacturing of 1,4-dioxane was its use as a stabilizer for chlorinated solvents, particularly 1,1,1-trichloroethane (TCA).[1][4][5] In the 1980s, a significant portion of the 1,4-dioxane produced was utilized for this purpose.[2][3] Its ability to prevent the degradation of these solvents made it an invaluable component in various industrial applications, including metal cleaning, degreasing, and as a solvent in the manufacturing of inks, adhesives, and cellulose esters.[1][2][6]

Beyond its role as a stabilizer, 1,4-dioxane found utility as a versatile aprotic solvent in its own right due to its miscibility with water and many organic solvents.[2] It has been employed in laboratories for chemical reactions and extractions.[5]

Synthesis and Chemical Properties of the Dioxane Core

The most common industrial synthesis of 1,4-dioxane involves the acid-catalyzed dehydration of diethylene glycol.[2][5] This process typically utilizes sulfuric acid as a catalyst at elevated temperatures.[5]

The chemical and physical properties of the 1,4-dioxane core are well-established. It is a colorless liquid with a faint ethereal odor.[2][6] Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC4H8O2
Molecular Weight88.11 g/mol
Boiling Point101 °C
Melting Point11.8 °C
Density1.033 g/cm³
Solubility in WaterMiscible

Related Dioxane Derivatives

While information on this compound is scarce, data exists for other pentyl-substituted dioxane isomers, which may offer some comparative insights. For instance, compounds such as 2-Methyl-4-pentyl-1,3-dioxane and 5(6)-Pentyl-1,4-dioxan-2-one have been reported in chemical databases.[7][8][9] These molecules, while sharing the pentyl group, differ in the substitution pattern and the core dioxane structure (1,3-dioxane vs. 1,4-dioxane and the presence of a ketone group).

The presence of a pentyl group would be expected to increase the lipophilicity and boiling point of the dioxane ring. However, without experimental data for this compound, these remain theoretical considerations.

Experimental Protocols: A General Approach

Given the absence of specific synthesis protocols for this compound, a general synthetic strategy can be proposed based on established methods for preparing substituted dioxanes. One plausible approach would be the acid-catalyzed reaction of a pentyl-substituted diol with an appropriate epoxide or a Williamson ether synthesis-type reaction between a pentyl-substituted dihalide and a diol.

A hypothetical experimental workflow is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products PentylDiol Pentyl-substituted diol AcidCatalyst Acid Catalyst PentylDiol->AcidCatalyst 1. Epoxide Epoxide Epoxide->AcidCatalyst 2. Solvent Aprotic Solvent AcidCatalyst->Solvent 3. Mix Heat Heat Solvent->Heat 4. Heat Target This compound Heat->Target 5. Formation Byproducts Byproducts Heat->Byproducts Purification Purification (e.g., Distillation, Chromatography) Target->Purification 6. Isolate Byproducts->Purification

Hypothetical synthesis workflow for this compound.

It is critical to emphasize that this is a generalized and hypothetical protocol. Any attempt to synthesize this compound would require a thorough literature search for analogous reactions and careful optimization of reaction conditions.

Future Research Directions

The current lack of data on this compound presents an opportunity for foundational research. Key areas for investigation would include:

  • Development and optimization of a reliable synthetic route.

  • Full characterization of its physicochemical properties using techniques such as NMR, mass spectrometry, and chromatography.

  • Evaluation of its biological activity , if any, to determine potential applications in drug development or other life sciences fields.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

Overview of Analytical Approaches

The primary recommended analytical technique for the sensitive and selective detection of 2-Pentyl-1,4-dioxane is Gas Chromatography coupled with Mass Spectrometry (GC-MS) or Tandem Mass Spectrometry (GC-MS/MS). The choice of sample preparation will depend on the matrix and the required detection limits.

Key Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and identification of volatile and semi-volatile organic compounds. For enhanced sensitivity, Selected Ion Monitoring (SIM) mode is recommended.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Offers higher selectivity and lower detection limits by reducing matrix interference, which is particularly useful for complex sample matrices.

Common Sample Preparation Techniques:

  • Solid-Phase Extraction (SPE): Ideal for aqueous samples, allowing for concentration of the analyte and removal of interfering substances.[1][2]

  • Headspace (HS) Analysis: A suitable technique for the analysis of volatile and semi-volatile compounds in solid or liquid samples, particularly for complex matrices like consumer products.[3][4]

  • Purge and Trap (P&T): A common method for the analysis of volatile organic compounds in water, though may require optimization for the less volatile this compound.[5]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of 1,4-dioxane and other alkylated dioxanes using GC-MS based methods. Similar performance is expected for a validated this compound method.

ParameterSolid-Phase Extraction GC-MS/MS (Aqueous)Headspace GC-MS (Consumer Products)
Limit of Detection (LOD) 0.01 - 0.1 µg/L1 - 10 ng/g (ppb)
Limit of Quantitation (LOQ) 0.05 - 0.5 µg/L5 - 50 ng/g (ppb)
**Linearity (R²) **> 0.995> 0.995
Recovery 75 - 110%[1]85 - 115%
Relative Standard Deviation (RSD) < 15%< 15%

Experimental Protocols

Protocol 1: Determination of this compound in Water by Solid-Phase Extraction and GC-MS/MS

This protocol is adapted from methods used for 1,4-dioxane and other alkylated dioxanes in environmental waters.[1][2]

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a 6 mL, 2 g activated carbon SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of deionized water.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge under a gentle stream of nitrogen for 20 minutes.

  • Elution: Elute the trapped analytes with 10 mL of dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Internal Standard: Add an appropriate internal standard, such as a deuterated analog if available (e.g., 1,4-dioxane-d8 as a surrogate).

b. Instrumental Analysis: GC-MS/MS

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Splitless, 250°C

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 200°C

      • Ramp: 20°C/min to 280°C, hold for 5 minutes

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Proposed MRM Transitions for this compound (MW: 158.24):

      • Note: These are predicted transitions and must be optimized experimentally.

      • Precursor Ion (m/z): 158 (Molecular Ion)

      • Product Ions (m/z): 87 (loss of pentyl radical), 58, 43

Protocol 2: Determination of this compound in Consumer Products by Headspace GC-MS

This protocol is adapted from methods for analyzing 1,4-dioxane in complex matrices like cosmetics and detergents.[4][6]

a. Sample Preparation: Static Headspace (SHS)

  • Sample Weighing: Weigh 1.0 g of the liquid or solid sample into a 20 mL headspace vial.

  • Matrix Modification: For aqueous-based products, add 1 g of NaCl to "salt out" the analyte. For non-aqueous or viscous samples, add 2 mL of deionized water.

  • Internal Standard: Add an appropriate internal standard (e.g., 1,4-dioxane-d8).

  • Vial Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Equilibration: Place the vial in the headspace autosampler and allow it to equilibrate at 90°C for 20 minutes with agitation.

b. Instrumental Analysis: Headspace GC-MS

  • Headspace (HS) Sampler Conditions:

    • Oven Temperature: 90°C

    • Loop Temperature: 110°C

    • Transfer Line Temperature: 120°C

    • Injection Volume: 1 mL

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Split (10:1), 220°C

    • Column: DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent polar column)

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min

    • Oven Program:

      • Initial temperature: 50°C, hold for 3 minutes

      • Ramp: 15°C/min to 220°C, hold for 5 minutes

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (m/z): 158, 87, 58 (for this compound); 96 (for 1,4-dioxane-d8 internal standard)

Visualizations

Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Login SPE Solid-Phase Extraction (Aqueous) Sample->SPE Headspace Headspace Preparation (Solids/Liquids) Sample->Headspace GCMS GC-MS or GC-MS/MS Analysis SPE->GCMS Headspace->GCMS DataProcessing Data Acquisition & Integration GCMS->DataProcessing Quantification Quantification & Review DataProcessing->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for the analysis of this compound.

Method Selection Logic

Method_Selection cluster_properties Physicochemical Properties cluster_methods Analytical Method Selection cluster_prep Sample Preparation Choice Analyte This compound Properties Volatility Semi-Volatile Analyte->Volatility Polarity Moderately Polar Analyte->Polarity GC Gas Chromatography (GC) Volatility->GC Headspace Headspace for Complex Matrices Volatility->Headspace Polarity->GC SPE SPE for Aqueous Samples Polarity->SPE MS Mass Spectrometry (MS) GC->MS for Identification

Caption: Logic for selecting an appropriate analytical method.

References

Application Notes and Protocols: Synthesis of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-dioxane scaffold is a prevalent feature in a variety of organic compounds and is often utilized as a solvent in organic synthesis. Substituted 1,4-dioxanes, such as 2-pentyl-1,4-dioxane, represent a class of compounds with potential applications as building blocks in the synthesis of more complex molecules. While specific applications of this compound in organic synthesis are not extensively documented, general methodologies for the preparation of 2-mono-substituted 1,4-dioxanes are established.[1]

This document provides a detailed protocol for the synthesis of this compound, based on the common and adaptable method of epoxide ring-opening with ethylene glycol, followed by an intramolecular Williamson ether synthesis.[1][2][3] This approach offers a reliable route to 2-alkyl-1,4-dioxanes from readily available starting materials.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step one-pot procedure starting from 1,2-epoxyheptane and ethylene glycol. The first step involves the base-catalyzed ring-opening of the epoxide with ethylene glycol to form an intermediate diol. The second step is an intramolecular cyclization to form the 1,4-dioxane ring.

Experimental Protocol

Materials:

  • 1,2-Epoxyheptane (C₇H₁₄O)[4]

  • Ethylene glycol (C₂H₆O₂)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Formation of the Alkoxide and Epoxide Ring-Opening

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethylene glycol (5.0 equivalents) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases. This step forms the sodium salt of ethylene glycol.[1]

  • Add 1,2-epoxyheptane (1.0 equivalent) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 2: Intramolecular Cyclization (Williamson Ether Synthesis)

  • After the initial reaction is complete, the intramolecular cyclization to form the this compound is typically promoted by heating. Continue heating the reaction mixture at 100-110 °C for 12-18 hours.[2][3]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Data Presentation

Table 1: Summary of the Synthetic Protocol for this compound

ParameterValue/Description
Starting Materials 1,2-Epoxyheptane, Ethylene glycol
Key Reagents Sodium hydride, Anhydrous DMF
Reaction Type Epoxide ring-opening followed by Intramolecular Williamson Ether Synthesis
Temperature (Step 1) 80-90 °C
Reaction Time (Step 1) 4-6 hours
Temperature (Step 2) 100-110 °C
Reaction Time (Step 2) 12-18 hours
Work-up Aqueous work-up with NH₄Cl, extraction with Et₂O
Purification Vacuum distillation or Column Chromatography

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
Boiling Point Approx. 190-210 °C (estimated)
Density Approx. 0.9-1.0 g/cm³ (estimated)
Solubility Soluble in common organic solvents

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_cyclization Cyclization cluster_workup Work-up & Purification SM1 1,2-Epoxyheptane Reagent1 1. NaH, DMF, 0°C to RT SM1->Reagent1 Mix SM2 Ethylene glycol SM2->Reagent1 Mix Reagent2 2. Heat (80-90°C) Reagent1->Reagent2 Epoxide Addition Cyclization_Cond Heat (100-110°C) Reagent2->Cyclization_Cond Intermediate Formation Workup Aqueous Work-up & Extraction Cyclization_Cond->Workup Reaction Completion Purification Distillation / Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

The protocol outlined above describes a representative and reliable method for the synthesis of this compound from commercially available starting materials. This procedure is based on well-established organic reactions, namely the base-catalyzed ring-opening of an epoxide and a subsequent intramolecular Williamson ether synthesis. While this application note provides a detailed synthetic procedure, it is important to note that the utility and specific applications of this compound in further organic synthesis are not widely reported in the current scientific literature. Researchers and professionals in drug development may find this synthetic protocol useful for accessing this and related 2-alkyl-1,4-dioxane structures for screening and as potential building blocks in the development of novel chemical entities. Further research into the reactivity and properties of this class of compounds is warranted to explore their full potential in organic synthesis.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the qualitative and quantitative analysis of 2-Pentyl-1,4-dioxane using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein are based on established methods for the analysis of related dioxane compounds and are intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a substituted heterocyclic ether. Like its parent compound, 1,4-dioxane, it is important to have reliable analytical methods for its detection and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers the high sensitivity and selectivity required for the analysis of such semi-volatile organic compounds. This application note describes a comprehensive GC-MS method, including sample preparation, instrument parameters, and expected analytical outcomes.

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of this compound is provided below. This protocol is adapted from validated methods for 1,4-dioxane and other alkylated cyclic ethers.[1][2][3][4][5][6]

2.1. Sample Preparation (Liquid Samples - e.g., in aqueous matrix)

For aqueous samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to concentrate the analyte and remove matrix interferences.

  • Liquid-Liquid Extraction (LLE):

    • To 10 mL of the aqueous sample, add 2 g of sodium chloride to increase the ionic strength of the solution.

    • Add a suitable internal standard (e.g., 1,4-dioxane-d8) for quantitative analysis.

    • Extract the sample with 5 mL of a non-polar solvent such as dichloromethane or ethyl acetate by vortexing for 2 minutes.

    • Allow the layers to separate. If an emulsion forms, centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully transfer the organic layer to a clean vial.

    • Repeat the extraction two more times with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS analysis.

2.2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point. Optimization may be required based on the specific instrument and analytical goals.

  • Gas Chromatograph (GC): Agilent 7890B or equivalent

  • Mass Spectrometer (MS): Agilent 5977A MSD or equivalent

  • Injector: Split/Splitless Inlet

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (purge valve off for 1 min)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • GC Column: A mid-polarity column is recommended, such as a TG-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent.[5]

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp Rate: 10 °C/min to 220 °C

    • Final Hold: Hold at 220 °C for 5 minutes

  • Mass Spectrometer (MS) Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C[5]

    • Quadrupole Temperature: 150 °C

    • Transfer Line Temperature: 280 °C

    • Scan Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The retention time is an estimate and will vary depending on the specific chromatographic conditions. The mass-to-charge ratios are predicted based on the structure of the molecule and fragmentation patterns of similar compounds.

ParameterExpected ValueNotes
Estimated Retention Time (min) 10 - 15The addition of the pentyl group will significantly increase the retention time compared to 1,4-dioxane (which typically elutes between 4-8 minutes under similar conditions).[2][5]
Molecular Ion [M]⁺ (m/z) 158Corresponding to the molecular weight of this compound (C₉H₁₈O₂).
Predicted Key Fragment Ions (m/z) 101, 87, 57, 43These fragments are predicted based on common ether fragmentation pathways, including alpha-cleavage of the pentyl group and ring opening.
SIM Ions for Quantitation 101 (Quantifier), 87, 57 (Qualifiers)The most abundant and specific fragment ion should be chosen as the quantifier for Selected Ion Monitoring.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Sample->LLE Concentration Concentration under Nitrogen LLE->Concentration Final_Sample Final Sample (1 mL) Concentration->Final_Sample GC_Injection GC Injection (1 µL) Final_Sample->GC_Injection Separation Chromatographic Separation (TG-624 Column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Full Scan / SIM) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Qualitative Qualitative Analysis (Mass Spectrum Library Search) Data_Acquisition->Qualitative Quantitative Quantitative Analysis (Peak Integration) Data_Acquisition->Quantitative

Caption: GC-MS workflow for this compound analysis.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and predicted nuclear magnetic resonance (NMR) spectroscopic data for the characterization of 2-Pentyl-1,4-dioxane. Given the absence of experimentally acquired spectra in the public domain, this document presents predicted ¹H and ¹³C NMR data based on established chemical shift principles and analysis of structurally analogous compounds. These notes are intended to serve as a guide for researchers in the identification and structural elucidation of this compound and related molecules.

Predicted NMR Data

The chemical structure and atom numbering for this compound are shown below:

Note: The following tables contain predicted ¹H and ¹³C NMR spectral data. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)
H-23.5 - 3.7Multiplet-
H-3, H-43.6 - 3.8Multiplet-
H-53.3 - 3.5Multiplet-
H-61.3 - 1.5Multiplet-
H-7, H-81.2 - 1.4Multiplet-
H-90.8 - 1.0Triplet~ 7
Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (ppm)
C-275 - 80
C-3, C-465 - 70
C-535 - 40
C-628 - 33
C-722 - 27
C-822 - 27
C-913 - 15

Experimental Protocol: NMR Spectroscopy of this compound

This protocol outlines the steps for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar small organic molecules like this compound. Other deuterated solvents such as deuterated benzene (C₆D₆) or deuterated dimethyl sulfoxide (DMSO-d₆) may also be used depending on the sample's solubility and the desired spectral resolution.

  • Sample Concentration: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).

  • Sample Filtration (Optional): If the solution contains any particulate matter, filter it through a small cotton plug or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the NMR spectrometer (typically a height of about 4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is recommended for good spectral dispersion.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming on the sample to optimize the magnetic field homogeneity and improve spectral resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: A typical spectral width of 10-12 ppm is sufficient for most organic molecules.

    • Acquisition Time: Set to at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is generally adequate.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A spectral width of 200-220 ppm is standard for ¹³C NMR.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A longer delay of 2-5 seconds is often necessary for quaternary carbons, though none are present in this compound.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking and Interpretation: Identify the chemical shifts, multiplicities, and coupling constants (for ¹H NMR) of all signals and assign them to the corresponding nuclei in the this compound molecule.

Workflow and Logic Diagram

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_out Output A Weigh this compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune and Shim E->F G Acquire 1H NMR Spectrum F->G H Acquire 13C NMR Spectrum F->H I Fourier Transform & Phasing G->I H->I J Baseline Correction & Referencing I->J K Integration & Peak Picking J->K L Structural Assignment K->L M Final Report with Assigned Spectra L->M

Caption: Workflow for NMR analysis of this compound.

Application Note: Infrared (IR) Spectroscopy of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Pentyl-1,4-dioxane is a heterocyclic organic compound. As a derivative of 1,4-dioxane, it contains a six-membered ring with two oxygen atoms at positions 1 and 4, and a pentyl group substituted at the second position. Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. This application note provides a detailed protocol for obtaining and interpreting the IR spectrum of this compound.

Predicted Infrared Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
2950-2850StrongC-H (alkane) stretching from the pentyl group and dioxane ring
1470-1450MediumC-H bending (scissoring) of the CH₂ groups
1380-1365Medium-WeakC-H bending (rocking) of the CH₃ and CH₂ groups
1140-1070StrongAsymmetric and symmetric C-O-C stretching of the ether groups in the dioxane ring[1][2]
~940MediumC-C stretching of the dioxane ring[1]

Experimental Protocol

This protocol outlines the procedure for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.

I. Materials and Equipment

  • Sample: this compound (liquid)

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Cleaning Supplies: Isopropanol or ethanol, lint-free laboratory wipes.

II. Instrument Preparation and Background Scan

  • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's recommendations.

  • Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol to remove any residues from previous measurements. Allow the solvent to fully evaporate.

  • Perform a background scan to acquire the spectrum of the ambient environment (air and the ATR crystal). This will be subtracted from the sample spectrum. The typical scanning parameters are:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

III. Sample Analysis

  • Place a small drop of this compound onto the center of the clean, dry ATR crystal. Ensure the crystal is fully covered by the liquid sample.

  • Acquire the sample spectrum using the same parameters as the background scan.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.

IV. Data Processing and Interpretation

  • Process the resulting spectrum as needed (e.g., baseline correction).

  • Identify the major absorption bands and compare them to the predicted values in the table above and to spectral databases for confirmation. The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique for each molecule.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for obtaining the IR spectrum of this compound.

IR_Spectroscopy_Workflow cluster_prep I. Preparation cluster_analysis II. Sample Analysis cluster_data III. Data Processing start Start instrument_prep Instrument Stabilization start->instrument_prep clean_atr Clean ATR Crystal instrument_prep->clean_atr background_scan Acquire Background Spectrum clean_atr->background_scan apply_sample Apply this compound to ATR background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_spectrum Baseline Correction & Processing acquire_spectrum->process_spectrum interpret_spectrum Identify Peaks & Interpret process_spectrum->interpret_spectrum end End interpret_spectrum->end

Caption: Workflow for IR Spectroscopy of this compound.

References

Application Notes and Protocols for the Synthesis of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Pentyl-1,4-dioxane is a cyclic acetal that can be synthesized through the acid-catalyzed reaction of hexanal with ethylene glycol. This process involves the nucleophilic addition of the diol to the carbonyl group of the aldehyde, followed by an intramolecular cyclization and dehydration to form the stable 1,4-dioxane ring. The removal of water is crucial to drive the reaction equilibrium towards the formation of the desired product. This document provides a detailed protocol for this synthesis, aimed at researchers, scientists, and professionals in drug development.

Reaction Principle

The synthesis of this compound from hexanal and ethylene glycol is a reversible acetalization reaction. An acid catalyst protonates the carbonyl oxygen of hexanal, increasing the electrophilicity of the carbonyl carbon. Ethylene glycol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps and the elimination of a water molecule, the cyclic acetal, this compound, is formed. To achieve a high yield, the water produced during the reaction is continuously removed.[1][2][3]

Experimental Protocol

This protocol is adapted from standard acid-catalyzed acetalization procedures.[1][4]

Materials and Equipment:

  • Reagents:

    • Hexanal (C₆H₁₂O)

    • Ethylene glycol (C₂H₆O₂)

    • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (catalyst)

    • Toluene (solvent)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

  • Equipment:

    • Round-bottom flask

    • Dean-Stark apparatus

    • Condenser

    • Heating mantle with a magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Thin-layer chromatography (TLC) plates and chamber for reaction monitoring

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add hexanal and toluene.

    • Add a slight excess of ethylene glycol (e.g., 1.1 to 1.2 molar equivalents relative to hexanal).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 to 0.05 molar equivalents).

    • Assemble a Dean-Stark apparatus and a condenser on top of the round-bottom flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux using a heating mantle. The toluene will begin to boil, and its vapor will carry water into the Dean-Stark trap.

    • Continuously monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by using thin-layer chromatography (TLC).

    • The reaction is considered complete when no more water is collected in the trap, and TLC analysis shows the disappearance of the starting hexanal.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the toluene solvent using a rotary evaporator.

    • The resulting crude product can be further purified by vacuum distillation to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueNotes
Reactants
Hexanal1.0 molar equivalentThe limiting reagent.
Ethylene glycol1.1 - 1.2 molar equivalentsA slight excess is used to drive the reaction to completion.
Catalyst
p-Toluenesulfonic acid0.01 - 0.05 molar equivalentsA catalytic amount is sufficient.
Solvent
TolueneSufficient to dissolve reactantsActs as the solvent and azeotroping agent to remove water.
Reaction Conditions
TemperatureReflux temperature of toluene (~111°C)Ensures a steady rate of water removal.
Reaction Time2 - 6 hours (typical)Monitor by TLC and water collection for completion.
Yield > 90% (typical)The yield can be high with efficient water removal.[5]

Visualizations

Experimental Workflow Diagram

experimental_workflow reagents 1. Combine Reactants - Hexanal - Ethylene Glycol - p-Toluenesulfonic Acid - Toluene reflux 2. Reflux with Dean-Stark Trap (Remove Water) reagents->reflux monitoring 3. Monitor Reaction (TLC, Water Collection) reflux->monitoring workup 4. Work-up - Cool - Neutralize (NaHCO3) - Wash - Dry (MgSO4) monitoring->workup evaporation 5. Solvent Removal (Rotary Evaporator) workup->evaporation purification 6. Purification (Vacuum Distillation) evaporation->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway/Reaction Mechanism Diagram

reaction_mechanism start Hexanal + Ethylene Glycol protonation 1. Protonation of Carbonyl (Acid Catalyst) start->protonation nucleophilic_attack 2. Nucleophilic Attack by Ethylene Glycol protonation->nucleophilic_attack proton_transfer1 3. Proton Transfer nucleophilic_attack->proton_transfer1 cyclization 4. Intramolecular Cyclization proton_transfer1->cyclization proton_transfer2 5. Proton Transfer cyclization->proton_transfer2 dehydration 6. Dehydration (Water Elimination) proton_transfer2->dehydration deprotonation 7. Deprotonation dehydration->deprotonation end This compound deprotonation->end

Caption: Key steps in the acid-catalyzed formation of this compound.

References

Application Notes and Protocols for the Derivatization of 2-Pentyl-1,4-dioxane for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical derivatization of 2-Pentyl-1,4-dioxane to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its relatively low volatility and lack of a chromophore, direct analysis of this compound can be challenging. The described method involves an acid-catalyzed ring-opening of the dioxane structure, followed by derivatization of the resulting diol. This two-step process enhances the volatility and chromatographic properties of the analyte, enabling sensitive and specific detection. The protocols provided herein are intended to serve as a comprehensive guide for researchers in various fields, including environmental analysis, chemical synthesis, and drug development.

Introduction

This compound is a cyclic ether that may be encountered as an impurity, a synthesis byproduct, or a metabolite in various chemical and biological systems. Accurate and sensitive quantification of this compound is often crucial for process optimization, quality control, and toxicological assessment. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, the direct GC-MS analysis of this compound is hampered by its polarity and potential for poor chromatographic peak shape.

Chemical derivatization is a widely employed strategy to improve the analytical characteristics of challenging analytes.[1][2][3] By converting the target molecule into a less polar and more volatile derivative, chromatographic separation and detection sensitivity can be significantly enhanced.[4] This application note details a robust derivatization strategy for this compound involving an initial acid-catalyzed ring-opening reaction to form a diol, followed by a subsequent derivatization of the hydroxyl groups via silylation or acylation.[1][5][6]

Principle of the Method

The derivatization of this compound is a two-step process:

  • Acid-Catalyzed Ring-Opening: The dioxane ring is cleaved under acidic conditions to yield a diol. This reaction breaks the cyclic ether structure, exposing two hydroxyl groups.

  • Derivatization of the Diol: The resulting diol is then derivatized to cap the polar hydroxyl groups. Two common and effective methods are:

    • Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5][7]

    • Acylation: The hydroxyl groups are converted to esters using an acylating agent like acetic anhydride or a fluorinated anhydride for enhanced detection by electron capture detectors.[1][8]

The resulting derivatives are significantly more volatile and less polar than the parent compound, leading to improved chromatographic performance and mass spectrometric fragmentation patterns suitable for identification and quantification.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Hydrochloric acid (HCl), concentrated

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetic anhydride

  • Pyridine

  • Hexane, GC grade

  • Ethyl acetate, GC grade

  • Sodium sulfate, anhydrous

  • Nitrogen gas, high purity

  • Glassware: reaction vials with screw caps, pipettes, syringes

Protocol 1: Acid-Catalyzed Ring-Opening and Silylation

Step 1: Acid-Catalyzed Ring-Opening

  • To 1 mg of the sample containing this compound in a 2 mL reaction vial, add 500 µL of a 1 M solution of HCl in methanol.

  • Seal the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.

  • Cool the vial to room temperature.

  • Neutralize the reaction mixture by adding 500 µL of a saturated sodium bicarbonate solution.

  • Extract the aqueous phase three times with 1 mL of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Carefully evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

Step 2: Silylation

  • To the 100 µL of the concentrated extract from Step 1, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine (as a catalyst and acid scavenger).[7]

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: Acid-Catalyzed Ring-Opening and Acylation

Step 1: Acid-Catalyzed Ring-Opening

  • Follow Step 1 as described in Protocol 3.2.

Step 2: Acylation

  • To the 100 µL of the concentrated extract from Step 1, add 100 µL of acetic anhydride and 50 µL of pyridine.[8]

  • Seal the vial and heat at 60°C for 1 hour.

  • Cool the vial to room temperature.

  • Add 500 µL of deionized water to quench the excess acetic anhydride.

  • Extract the mixture with 1 mL of hexane.

  • Analyze the hexane layer by GC-MS.

GC-MS Analysis

The following are suggested starting conditions for the GC-MS analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-500
Scan ModeFull Scan

Data Presentation

The following table summarizes the expected retention times and characteristic mass fragments for the derivatized products of this compound. These values are hypothetical and should be confirmed by running standards.

DerivativeExpected Retention Time (min)Key Mass Fragments (m/z)
Bis-TMS ether12-1573, 147, [M-15]+, [M-89]+
Diacetate ester10-1343, 61, [M-43]+, [M-60]+

Visualization of Experimental Workflow

experimental_workflow Derivatization and Analysis Workflow for this compound cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Sample containing This compound acid_reagent Add 1M HCl in Methanol sample->acid_reagent heating_ro Heat at 60°C for 1h acid_reagent->heating_ro neutralize Neutralize with NaHCO3 heating_ro->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_evaporate Dry and Evaporate extract->dry_evaporate derivatization_choice Choose Derivatization dry_evaporate->derivatization_choice silylation Silylation derivatization_choice->silylation Option 1 acylation Acylation derivatization_choice->acylation Option 2 bstfa Add BSTFA + 1% TMCS, Pyridine silylation->bstfa anhydride Add Acetic Anhydride, Pyridine acylation->anhydride heating_silyl Heat at 70°C for 30min bstfa->heating_silyl gcms GC-MS Analysis heating_silyl->gcms heating_acyl Heat at 60°C for 1h anhydride->heating_acyl heating_acyl->gcms data Data Acquisition and Processing gcms->data

Caption: Experimental workflow for the derivatization of this compound.

Conclusion

The derivatization protocols outlined in this application note provide a reliable and effective means for the analysis of this compound by GC-MS. The acid-catalyzed ring-opening followed by either silylation or acylation significantly improves the volatility and chromatographic behavior of the analyte, allowing for enhanced sensitivity and specificity. These methods are applicable to a wide range of sample matrices and can be adapted for various research and industrial applications. Proper validation of the method for a specific matrix is recommended to ensure data quality and accuracy.

References

Information on the Use of 2-Pentyl-1,4-dioxane as a Solvent is Not Readily Available

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches of scientific literature and chemical databases have revealed a significant lack of information regarding the use of 2-Pentyl-1,4-dioxane as a solvent. This compound does not appear to be a commonly used solvent in research or industrial applications, and as a result, detailed application notes, experimental protocols, and comprehensive property data are not available in the public domain.

While specific data for this compound is scarce, information is widely available for the parent compound, 1,4-dioxane . This unsubstituted dioxane is a versatile and widely used aprotic solvent.[1] To provide a relevant context for researchers, scientists, and drug development professionals, the following information on 1,4-dioxane is presented. It is important to note that the properties and applications of 1,4-dioxane may not be directly transferable to its pentyl-substituted derivative.

Application Notes for 1,4-Dioxane as a Solvent

Overview: 1,4-Dioxane is a heterocyclic organic compound classified as an ether.[1] It is a colorless liquid with a faint sweet odor.[1] Its miscibility with water and a wide range of organic solvents makes it a versatile choice for various applications.[1]

Key Applications in Research and Development:

  • Reaction Solvent: 1,4-Dioxane is frequently used as a solvent for a variety of organic reactions, including nucleophilic substitutions, palladium-catalyzed cross-couplings, and polymerizations.[2] Its higher boiling point compared to other ethers like tetrahydrofuran (THF) allows for reactions to be conducted at elevated temperatures.[1]

  • Grignard Reactions: It can be used as a solvent for the preparation of Grignard reagents.[1]

  • Extraction: Due to its solvent properties, it finds use in the extraction of animal and vegetable oils.[3]

  • Histology: It has been historically used in the preparation of tissue sections for microscopic examination.[3]

  • Stabilizer: A major historical use was as a stabilizer for chlorinated solvents, particularly 1,1,1-trichloroethane.[1][4]

Limitations and Alternatives: Due to its classification as a probable human carcinogen and its ability to form explosive peroxides, there is a growing trend to replace 1,4-dioxane with safer alternatives.[2][5] The European Chemicals Agency (ECHA) has included 1,4-dioxane in its "Candidate List of Substances of Very High Concern for Authorization".[2] Researchers are encouraged to consider greener and more sustainable solvents.

Properties of 1,4-Dioxane

The following table summarizes the key physical and chemical properties of 1,4-dioxane.

PropertyValueReference
Molecular Formula C₄H₈O₂[6]
Molecular Weight 88.11 g/mol [7]
Appearance Colorless liquid[1][7]
Odor Faint, sweet, ether-like[1]
Boiling Point 101 °C[1][6]
Melting Point 11.8 °C[6]
Flash Point 12 °C (54 °F)[6]
Density 1.034 g/mL at 25 °C
Solubility in Water Miscible[1]
Vapor Pressure 29 mmHg at 20 °C
Autoignition Temperature 180 °C (356 °F)

Safety and Handling Protocols for 1,4-Dioxane

Hazard Summary: 1,4-Dioxane is highly flammable and can form explosive peroxides upon storage, especially when anhydrous.[6] It is also classified as a probable human carcinogen and can cause irritation to the eyes, skin, and respiratory tract.[5][8] Prolonged or repeated exposure may cause damage to the liver and kidneys.[5]

Handling Precautions:

  • Ventilation: Always handle 1,4-dioxane in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For operations that may generate aerosols or vapors, respiratory protection may be necessary.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[8] Use explosion-proof electrical equipment.

  • Peroxide Formation: Containers of 1,4-dioxane should be dated upon opening and tested for the presence of peroxides before distillation or concentration.[8] Store away from light and heat.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. Seek medical attention if symptoms persist.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Storage and Disposal:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]

  • Disposal: Dispose of waste 1,4-dioxane and contaminated materials in accordance with local, state, and federal regulations.[8]

Substituted 1,4-Dioxanes in Other Applications

While the use of substituted 1,4-dioxanes as solvents is not well-documented, they are recognized as important structural motifs in medicinal chemistry. These compounds are utilized as building blocks in the synthesis of pharmaceutical agents and can serve as bioisosteric replacements for other cyclic systems to improve pharmacokinetic properties.[9][10][11]

Conclusion on this compound

Due to the profound lack of available data for this compound, it is not possible to provide the requested detailed application notes, experimental protocols, or visualizations for its use as a solvent. Researchers interested in this specific compound would likely need to perform initial characterization and safety assessments before considering its use in any application. The information provided for the parent compound, 1,4-dioxane, serves as a general reference for a related, well-established solvent but should be interpreted with caution when considering a substituted derivative.

References

Application Notes and Protocols: 2-Pentyl-1,4-dioxane in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct applications of 2-Pentyl-1,4-dioxane in materials science are not well-documented in existing literature. The following application notes and protocols are based on the chemical structure of this compound and draw analogies from the established uses of similar molecules, such as long-chain alkyl ethers and other cyclic ethers. These notes are intended to provide a theoretical framework and hypothetical experimental designs for researchers interested in exploring the potential of this compound.

Hypothetical Application: Co-monomer in Amphiphilic Polyether Synthesis

Long-chain alkyl glycidyl ethers are utilized as hydrophobic monomers in anionic ring-opening polymerization to produce apolar aliphatic polyethers.[1][2] When combined with hydrophilic monomers, they form amphiphilic polyethers with applications as polymeric surfactants and in the formation of supramolecular hydrogels.[1] By functionalizing this compound to enable polymerization, it could potentially be used as a co-monomer to introduce hydrophobic pentyl groups into a polymer backbone, thereby tuning the material's properties for specific applications.

1.1. Proposed Experimental Protocol: Synthesis of a Polyether Copolymer using a Functionalized this compound Derivative

This protocol outlines a hypothetical anionic ring-opening polymerization using a functionalized derivative of this compound (e.g., an epoxidized version) as a co-monomer with a hydrophilic monomer like ethylene oxide.

Materials:

  • Functionalized this compound (e.g., 2-(oxiran-2-ylmethyl)-5-pentyl-1,4-dioxane) - Hypothetical monomer

  • Ethylene oxide

  • Potassium naphthalenide initiator solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (for termination)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Initiator Preparation: Prepare a potassium naphthalenide solution in anhydrous THF under an inert atmosphere.

  • Polymerization:

    • In a flame-dried Schlenk flask under argon, dissolve the functionalized this compound in anhydrous THF.

    • Cool the solution to the desired reaction temperature (e.g., 60 °C).

    • Add the potassium naphthalenide initiator dropwise until a stable green color persists, indicating the titration of impurities.

    • Add the calculated amount of initiator to start the polymerization of the functionalized this compound.

    • After allowing the first block to polymerize for a set time (e.g., 24 hours), introduce a measured amount of ethylene oxide to grow the second, hydrophilic block.

    • Continue the reaction for another 24-48 hours.

  • Termination: Terminate the polymerization by adding degassed methanol.

  • Purification: Precipitate the resulting polymer in a non-solvent like cold diethyl ether or hexane. Filter and dry the polymer under vacuum.

  • Characterization:

    • Determine the molecular weight and dispersity using gel permeation chromatography (GPC).

    • Confirm the block copolymer structure and composition using ¹H NMR and ¹³C NMR spectroscopy.

    • Analyze the thermal properties using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

1.2. Workflow Diagram

Polymerization_Workflow A Initiator Preparation (Potassium Naphthalenide in THF) C Anionic Ring-Opening Polymerization (Block 1: Hydrophobic) A->C B Monomer Dissolution (Functionalized this compound in THF) B->C D Addition of Second Monomer (Ethylene Oxide) C->D E Polymerization of Second Block (Block 2: Hydrophilic) D->E F Termination (Addition of Methanol) E->F G Purification (Precipitation and Drying) F->G H Characterization (GPC, NMR, DSC, TGA) G->H

Hypothetical workflow for the synthesis of an amphiphilic polyether.

Hypothetical Application: Bio-based Plasticizer for Poly(vinyl chloride) (PVC)

Plasticizers are additives that increase the flexibility and processability of polymers.[3] Ethers and esters with alkyl chains have been investigated as plasticizers.[4] Due to its flexible pentyl chain and ether linkages, this compound could potentially act as a secondary plasticizer for PVC, a widely used polymer in applications ranging from construction to packaging.[5]

2.1. Proposed Experimental Protocol: Evaluation of this compound as a PVC Plasticizer

This protocol describes the preparation of PVC films with this compound as a plasticizer and the subsequent evaluation of their mechanical properties.

Materials:

  • Poly(vinyl chloride) (PVC) resin

  • This compound

  • Primary plasticizer (e.g., Dioctyl phthalate - DOP) for comparison

  • Thermal stabilizer (e.g., a tin or mixed metal stabilizer)

  • Tetrahydrofuran (THF) as a solvent

  • Petri dishes or a flat glass surface for casting

Procedure:

  • Sample Preparation (Solvent Casting):

    • Prepare solutions of PVC in THF (e.g., 10% w/v).

    • To separate PVC solutions, add varying weight percentages of this compound (e.g., 10, 20, 30, 40 wt% relative to PVC).

    • Prepare a control sample with a standard primary plasticizer (DOP) at the same concentrations.

    • Add a small amount of thermal stabilizer to each solution.

    • Stir the mixtures until homogeneous.

    • Pour the solutions into petri dishes and allow the solvent to evaporate slowly in a fume hood at room temperature.

    • Dry the resulting films in a vacuum oven at a temperature below the glass transition temperature of PVC to remove any residual solvent.

  • Mechanical Testing:

    • Cut the prepared films into standard shapes for tensile testing (e.g., dumbbell shape).

    • Perform tensile tests using a universal testing machine to determine the tensile strength, elongation at break, and Young's modulus.

  • Thermal Analysis:

    • Determine the glass transition temperature (Tg) of the plasticized PVC films using Differential Scanning Calorimetry (DSC). A lower Tg compared to unplasticized PVC indicates effective plasticization.

  • Leaching Test:

    • Immerse pre-weighed samples of the plasticized films in a solvent (e.g., hexane or ethanol) for a specified period.

    • Remove the samples, dry them, and re-weigh to determine the amount of plasticizer that has leached out.

2.2. Data Presentation: Expected Trends in PVC Properties

PropertyUnplasticized PVCPVC + this compound (Hypothetical)PVC + DOP (Typical)
Tensile Strength HighDecreasedDecreased
Elongation at Break LowIncreasedIncreased
Young's Modulus HighDecreasedDecreased
Glass Transition (Tg) High (~82 °C)DecreasedDecreased

2.3. Experimental Workflow Diagram

Plasticizer_Evaluation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Dissolve PVC in THF B Add Plasticizer (this compound or DOP) A->B C Add Thermal Stabilizer B->C D Homogenize Mixture C->D E Solvent Cast Films D->E F Dry Films E->F G Mechanical Testing (Tensile Strength, Elongation) F->G H Thermal Analysis (DSC for Tg) F->H I Leaching Test F->I

References

2-Pentyl-1,4-dioxane: A Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Pentyl-1,4-dioxane is a heterocyclic organic compound that holds significant promise as a versatile building block in modern organic synthesis. Its unique structural features, combining a polar 1,4-dioxane ring with a nonpolar pentyl chain, make it a valuable intermediate for the synthesis of a wide range of complex molecules, particularly in the fields of drug discovery, agrochemicals, and materials science. The 1,4-dioxane moiety can serve as a polar pharmacophore, a chiral auxiliary, or a protected diol, while the pentyl group imparts lipophilicity, influencing the solubility and biological activity of the final product. This application note provides detailed protocols for the synthesis of this compound and illustrates its utility as a synthetic intermediate.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the acid-catalyzed reaction of 1,2-epoxyheptane with ethylene glycol. This method provides a straightforward and scalable route to the desired product. A general approach for the preparation of 2-mono-substituted 1,4-dioxane derivatives involves the ring-opening of an epoxide with an ethylene glycol mono-alkali metal salt, followed by an intramolecular Williamson ether synthesis.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,2-Epoxyheptane

  • Ethylene glycol

  • Sodium metal

  • Anhydrous diethyl ether

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • Preparation of Sodium Ethylene Glycolate: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethylene glycol (10 equivalents) to anhydrous diethyl ether. Carefully add sodium metal (1.1 equivalents) in small portions under a nitrogen atmosphere. The mixture is stirred at room temperature until all the sodium has reacted.

  • Reaction with 1,2-Epoxyheptane: To the freshly prepared sodium ethylene glycolate solution, add a solution of 1,2-epoxyheptane (1 equivalent) in anhydrous DMSO dropwise at room temperature. The reaction mixture is then heated to 80°C and stirred for 12 hours.

  • Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to afford pure this compound.

Quantitative Data (Typical):

ParameterValue
Yield75-85%
Boiling Point95-97 °C (at 15 mmHg)
¹H NMR (CDCl₃, 400 MHz)δ 3.75-3.50 (m, 7H), 1.60-1.20 (m, 8H), 0.88 (t, J=6.8 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 101.2, 66.8, 66.5, 65.0, 34.5, 31.8, 25.5, 22.6, 14.1
Mass Spectrum (EI)m/z 158 (M⁺)

Application of this compound as a Building Block

This compound can be utilized as a key intermediate in multi-step syntheses. The acetal functionality of the dioxane ring is stable under basic and neutral conditions but can be readily cleaved under acidic conditions to unmask a 1,2-diol. This property makes it an excellent protecting group for diols. Furthermore, the 1,4-dioxane ring can influence the stereochemical outcome of subsequent reactions.

Experimental Protocol: Deprotection of this compound to yield 1,2-Heptanediol

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (2 M)

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Acidic Hydrolysis: Dissolve this compound (1 equivalent) in a mixture of THF and 2 M hydrochloric acid (1:1 v/v). Stir the solution at room temperature for 4 hours.

  • Work-up: Neutralize the reaction mixture by the careful addition of saturated sodium bicarbonate solution. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,2-heptanediol.

Quantitative Data (Typical):

ParameterValue
Yield>95%

Visualizations

Synthesis_of_2_Pentyl_1_4_dioxane cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product Epoxyheptane 1,2-Epoxyheptane Step2 2. Nucleophilic Ring Opening and Intramolecular Cyclization Epoxyheptane->Step2 EthyleneGlycol Ethylene Glycol Step1 1. Formation of Sodium Ethylene Glycolate EthyleneGlycol->Step1 Sodium Sodium Sodium->Step1 Step1->Step2 Sodium Ethylene Glycolate Dioxane This compound Step2->Dioxane Yield: 75-85%

Caption: Synthesis of this compound.

Application_Workflow Start Starting Material (with a 1,2-diol) Protection Protection of Diol as this compound Start->Protection Intermediate Protected Intermediate Protection->Intermediate Reaction Further Synthetic Transformations Intermediate->Reaction Deprotection Acidic Deprotection Reaction->Deprotection FinalProduct Final Product (with free 1,2-diol) Deprotection->FinalProduct

Caption: Application of this compound as a protecting group.

Conclusion

This compound is a readily accessible and highly useful building block for organic synthesis. The straightforward synthetic protocol and the stability of the dioxane ring under various conditions, coupled with its facile deprotection, make it an attractive intermediate for the synthesis of complex molecules. Its application as a protecting group for 1,2-diols provides a valuable strategy in multi-step synthetic endeavors, enabling the selective transformation of other functional groups within a molecule. Further exploration of the reactivity of this compound and its derivatives is expected to unveil new synthetic possibilities and applications in various fields of chemical research.

References

Application Notes and Protocols for Reactions Involving 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving 2-Pentyl-1,4-dioxane. Due to the limited availability of specific literature on this compound, this document outlines general synthetic strategies and typical reactions applicable to alkyl-substituted 1,4-dioxanes. The protocols provided are intended as a starting point for experimental design and may require optimization.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for forming the 1,4-dioxane ring system. Two common and adaptable methods are the acid-catalyzed cyclization of a diol and the Williamson ether synthesis.

1.1. Method A: Acid-Catalyzed Dehydration of a Substituted Diol

This method involves the acid-catalyzed intramolecular cyclization of a suitably substituted diol. For the synthesis of this compound, a potential precursor would be 1-(2-hydroxyethoxy)heptan-2-ol.

Experimental Protocol: Acid-Catalyzed Synthesis of this compound

Materials:

  • 1-(2-hydroxyethoxy)heptan-2-ol

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-(2-hydroxyethoxy)heptan-2-ol (1 equivalent) and a suitable solvent such as toluene or dichloromethane.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 mol%) or p-toluenesulfonic acid (e.g., 5-10 mol%).

  • Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Table 1: Hypothetical Reaction Parameters for Acid-Catalyzed Synthesis

ParameterValue
Reactant Concentration0.5 - 1.0 M
Catalyst Loading5 mol% H₂SO₄
TemperatureReflux (solvent dependent)
Reaction Time4 - 24 hours
Expected Yield60 - 80% (requires optimization)

1.2. Method B: Williamson Ether Synthesis

This classical method involves the reaction of an alkoxide with a haloalkane. For this compound, this could involve the reaction of the sodium salt of 1,2-heptanediol with 1,2-dichloroethane or a related dielectrophile. A more controlled approach would be a two-step process.

Experimental Protocol: Williamson Ether Synthesis of this compound (Two-Step)

Step 1: Synthesis of 2-(pentyl)oxirane

  • React 1-heptene with a peroxy acid (e.g., m-CPBA) in a suitable solvent like dichloromethane at 0 °C to room temperature to yield 2-(pentyl)oxirane.

Step 2: Ring Opening and Cyclization

Materials:

  • 2-(pentyl)oxirane

  • Ethylene glycol

  • Sodium hydride (NaH) or other strong base

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Ammonium chloride solution (NH₄Cl)

  • Diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a three-neck flask under an inert atmosphere, add ethylene glycol (1.1 equivalents) to anhydrous THF.

  • Cool the solution in an ice bath and slowly add sodium hydride (1 equivalent) portion-wise.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of ethylene glycol.

  • Cool the mixture back to 0 °C and add a solution of 2-(pentyl)oxirane (1 equivalent) in anhydrous THF dropwise via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the resulting this compound by vacuum distillation or column chromatography.

Reactions Involving this compound

Alkyl-substituted 1,4-dioxanes can undergo several types of reactions, primarily involving the ether linkages or the alkyl substituent.

2.1. Ring-Opening Reactions

The ether linkages in the 1,4-dioxane ring can be cleaved under harsh conditions, for example, with strong acids or Lewis acids.

Experimental Protocol: Acid-Catalyzed Ring Opening

Materials:

  • This compound

  • Hydrobromic acid (HBr) or Hydroiodic acid (HI)

  • Acetic acid (optional, as solvent)

  • Sodium thiosulfate solution (for HI quench)

  • Sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound in acetic acid (optional).

  • Add an excess of concentrated hydrobromic or hydroiodic acid.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture and pour it into a beaker of ice water.

  • If HI was used, decolorize the solution by adding sodium thiosulfate solution.

  • Neutralize the solution with sodium bicarbonate.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the ring-opened product.

2.2. Oxidation Reactions

Oxidation can occur at the carbon atoms adjacent to the ether oxygens or on the pentyl side chain, depending on the oxidant used.

Experimental Protocol: Oxidation with Potassium Permanganate

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Aqueous sodium hydroxide (NaOH)

  • Sodium bisulfite solution

  • Dichloromethane

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., acetone or a phase-transfer catalyst system if the dioxane is not water-soluble).

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in aqueous sodium hydroxide.

  • Stir the reaction vigorously. The purple color of the permanganate will disappear as it is consumed.

  • After the reaction is complete (as indicated by the persistence of the purple color), quench the excess permanganate by adding sodium bisulfite solution until the mixture is colorless.

  • Filter the manganese dioxide precipitate.

  • Extract the filtrate with dichloromethane.

  • Dry the organic layer and concentrate to isolate the oxidized product.

Visualization of Experimental Workflows

3.1. Synthesis of this compound via Acid-Catalyzed Cyclization

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product start1 1-(2-hydroxyethoxy)heptan-2-ol reaction Reflux in Toluene (Dean-Stark) start1->reaction start2 H₂SO₄ (catalyst) start2->reaction workup1 Quench with NaHCO₃ reaction->workup1 workup2 Extract with CH₂Cl₂ workup1->workup2 workup3 Dry over Na₂SO₄ workup2->workup3 purification Vacuum Distillation workup3->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

3.2. General Reaction Pathway for Ring Opening

G reactant This compound product Ring-Opened Products (e.g., Dihalides, Haloalcohols) reactant->product Ether Cleavage reagent HBr or HI reagent->product conditions Heat (Reflux) conditions->product

Caption: Ring-opening reaction of this compound.

Application in Drug Development

While there is no specific information found regarding the use of this compound in drug development, the 1,4-dioxane scaffold is present in some biologically active molecules. The pentyl group could be introduced to increase lipophilicity, potentially improving membrane permeability and pharmacokinetic properties of a lead compound. The ether oxygens can act as hydrogen bond acceptors, influencing binding to biological targets.

Hypothetical Signaling Pathway Interaction

Given the structural features, a molecule containing the this compound moiety could potentially interact with hydrophobic pockets of enzymes or receptors. The following diagram illustrates a hypothetical interaction where such a molecule acts as an antagonist.

G ligand Ligand binding Binding ligand->binding receptor Receptor receptor->binding antagonist This compound Derivative inhibition Inhibition antagonist->inhibition activation Receptor Activation binding->activation downstream Downstream Signaling activation->downstream inhibition->activation

Caption: Hypothetical receptor antagonism by a this compound derivative.

Application Notes and Protocols for the Analysis of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentyl-1,4-dioxane is a substituted heterocyclic ether. While specific analytical protocols for this compound are not widely documented, its structural similarity to the well-studied compound 1,4-dioxane allows for the adaptation of established analytical methodologies. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in various matrices, based on proven methods for 1,4-dioxane. These protocols will require optimization and validation for the specific matrix and analytical instrumentation used.

The primary analytical technique for the determination of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) due to its sensitivity and selectivity. Sample preparation is critical to remove matrix interferences and concentrate the analyte for detection. The methods detailed below include Headspace (HS) sampling, Solid-Phase Microextraction (SPME), and Purge and Trap (P&T), which are commonly employed for volatile and semi-volatile organic compounds.

General Considerations for Method Adaptation

The presence of the pentyl group in this compound significantly alters its physicochemical properties compared to 1,4-dioxane, making it less volatile and more hydrophobic. These differences necessitate adjustments to the analytical methods:

  • Volatility: A higher incubation temperature or longer equilibration time may be required for efficient extraction from the sample matrix into the headspace.

  • Polarity: A less polar stationary phase for the GC column and a more hydrophobic SPME fiber coating are likely to provide better retention and extraction efficiency.

  • Mass Spectrometry: The mass spectrum of this compound will be different from 1,4-dioxane. The expected molecular ion and fragmentation pattern should be determined for selective ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of 1,4-dioxane using various sample preparation techniques. These values should be considered as a starting point for the method development and validation for this compound.

Sample Preparation TechniqueMatrixTypical Limit of Detection (LOD) for 1,4-dioxaneTypical Recovery for 1,4-dioxaneKey Considerations for this compound
Headspace (HS)-GC-MS Consumer Products, Water2.3 - 7.1 ppb[1][2]90 - 110%[1]Higher incubation temperature and longer equilibration time may be needed.
Solid-Phase Microextraction (SPME)-GC-MS Drinking Water, Consumer Products0.01 - 0.25 µg/L[3][4]95.5 - 107%[5]A non-polar fiber (e.g., PDMS) is recommended. Optimization of extraction time and temperature is crucial.
Purge and Trap (P&T)-GC-MS Water0.056 - 5.0 µg/L[3]Good recoveries are achievable with isotope dilution[6].Elevated purge temperature will be necessary. Less efficient for less volatile compounds.
Solid-Phase Extraction (SPE)-GC-MS Drinking Water0.02 - 1.2 µg/L[3]94 - 110%A non-polar sorbent (e.g., C18) should be effective. Elution solvent may need optimization.

Experimental Protocols

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the analysis of this compound in liquid and solid samples such as consumer products and water.

1. Sample Preparation:

  • Liquid Samples (e.g., lotions, shampoos): Weigh approximately 0.1 to 2.0 g of the homogenized sample into a 20 mL headspace vial.[1]

  • Solid Samples: Weigh approximately 0.1 to 2.0 g of the homogenized sample into a 20 mL headspace vial.[1]

  • Water Samples: Place 2 mL of the water sample into a 20 mL headspace vial.[1]

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., 1,4-dioxane-d8, though a deuterated analog of this compound would be ideal if available) to each vial.

  • Matrix Modification: For aqueous samples, adding a salt (e.g., sodium chloride) can increase the volatility of the analyte.

  • Immediately seal the vial with a PTFE-lined septum and crimp cap.

2. HS-GC-MS Parameters (Starting Point):

  • Headspace Autosampler:

    • Incubation Temperature: 90-120 °C (to be optimized)

    • Incubation Time: 30-60 minutes (to be optimized)

    • Syringe/Loop Temperature: 130 °C

    • Transfer Line Temperature: 140 °C

  • Gas Chromatograph (GC):

    • Column: DB-624 or equivalent (6% cyanopropylphenyl/94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min.

    • Inlet: Splitless mode, 250 °C.

  • Mass Spectrometer (MS):

    • Mode: Selected Ion Monitoring (SIM) or Full Scan.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • SIM Ions: To be determined from the mass spectrum of a this compound standard.

Workflow for Headspace GC-MS Analysis

HS_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis Sample Sample (Liquid/Solid) Vial Weigh into Headspace Vial Sample->Vial IS Add Internal Standard Vial->IS Seal Seal Vial IS->Seal HS Headspace Autosampler (Incubation & Injection) Seal->HS GC Gas Chromatograph (Separation) HS->GC MS Mass Spectrometer (Detection) GC->MS Data Data Acquisition & Analysis MS->Data

Caption: Workflow for the analysis of this compound by HS-GC-MS.

Protocol 2: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME is a solvent-free extraction technique suitable for trace-level analysis of this compound in aqueous and liquid samples.

1. Sample Preparation:

  • Place 3 mL of the liquid sample into a 20 mL headspace vial.[5]

  • For complex matrices, a dilution with water may be necessary.

  • Add a known amount of a suitable internal standard.

  • Add a salt (e.g., sodium hydroxide solution) to enhance the extraction of the analyte into the headspace.[5]

  • Seal the vial with a PTFE-lined septum.

2. SPME-GC-MS Parameters (Starting Point):

  • SPME Fiber: 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) or 100 µm Polydimethylsiloxane (PDMS). The less polar PDMS fiber is likely a better choice.

  • Extraction Mode: Headspace (HS) SPME.

  • Extraction Temperature: 60-90 °C (to be optimized).

  • Extraction Time: 20-40 minutes with agitation (to be optimized).

  • Desorption Temperature: 250 °C in the GC inlet.

  • Desorption Time: 2-5 minutes.

  • GC-MS Parameters: As described in Protocol 1.

Workflow for SPME-GC-MS Analysis

SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis SPME-GC-MS Analysis Sample Liquid Sample Vial Place in Vial Sample->Vial IS Add Internal Standard & Salt Vial->IS Seal Seal Vial IS->Seal SPME SPME Fiber Exposure (Extraction) Seal->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GCMS GC-MS Analysis Desorption->GCMS Data Data Acquisition GCMS->Data

Caption: Workflow for the analysis of this compound by SPME-GC-MS.

Protocol 3: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This technique is highly sensitive for volatile organic compounds in water but may be less efficient for the semi-volatile this compound.

1. Sample Preparation:

  • Fill a 40 mL VOA vial with the water sample, ensuring no headspace.[7]

  • If required, add a preservative such as hydrochloric acid (HCl) to pH <2.[7]

  • Add a known amount of a suitable internal standard.

2. P&T-GC-MS Parameters (Starting Point):

  • Purge and Trap Concentrator:

    • Purge Gas: Helium.

    • Purge Temperature: 40-80 °C (a higher temperature is likely necessary for this compound).

    • Purge Time: 11 minutes.

    • Trap: Tenax/Silica Gel/Charcoal or similar.

    • Desorb Temperature: 250 °C.

  • GC-MS Parameters: As described in Protocol 1.

Workflow for Purge and Trap GC-MS Analysis

PT_GCMS_Workflow Sample Water Sample in VOA Vial IS Add Internal Standard Sample->IS Purge Purge with Inert Gas IS->Purge Trap Analyte Adsorption on Trap Purge->Trap Desorb Thermal Desorption Trap->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Acquisition GCMS->Data

References

Application Note: Quantification of Dioxane Compounds in a Mixture

Author: BenchChem Technical Support Team. Date: November 2025

Note on Analyte Specificity: This application note addresses the quantification of dioxane compounds. While the request specified "2-Pentyl-1,4-dioxane," a comprehensive search of established analytical literature did not yield specific methods for this particular derivative. Therefore, this document details the widely established and validated protocols for the quantification of 1,4-dioxane . 1,4-Dioxane is a significant environmental contaminant and its analysis is a common requirement. The principles, protocols, and workflows described herein provide a robust foundation that can be adapted and validated for the analysis of other dioxane derivatives, such as this compound.

Introduction

1,4-Dioxane is a synthetic industrial chemical that is completely miscible in water, making it a challenging and persistent environmental contaminant.[1] Its presence in groundwater and consumer products has led to increasing regulatory scrutiny and the need for sensitive and reliable analytical methods.[2] From an analytical perspective, 1,4-dioxane can be analyzed as a volatile organic compound (VOC) or a semi-volatile organic compound (SVOC).[3] However, its high solubility in water results in poor purging efficiency, which can complicate analysis and lead to high reporting limits.[1]

To overcome these challenges, various methods have been developed, primarily centered around gas chromatography-mass spectrometry (GC-MS). Techniques such as solid-phase extraction (SPE) for aqueous samples and static headspace (SH) analysis for consumer products are employed to concentrate the analyte and reduce matrix interference. For enhanced accuracy and precision, especially at low concentrations, isotope dilution using a deuterated internal standard like 1,4-dioxane-d8 is the preferred approach.[4][5] This application note provides detailed protocols for the quantification of 1,4-dioxane in different matrices using SPE-GC-MS and SH-GC-MS.

Experimental Protocols

Two primary protocols are presented, catering to different sample matrices.

Protocol 1: Quantification in Aqueous Samples via Solid-Phase Extraction (SPE) and GC-MS

This protocol is based on methodologies similar to EPA Method 522 and is suitable for drinking water, groundwater, and wastewater samples.[2][3] It utilizes activated charcoal SPE cartridges to extract and concentrate 1,4-dioxane from a water sample prior to GC-MS analysis.

a. Materials and Reagents

  • Sample Containers: 500-mL to 1-L amber glass bottles with PTFE-lined screw caps.

  • Reagents: Dichloromethane (DCM), Methanol, Reagent Water, Anhydrous Sodium Sulfate.

  • Standards: Certified standards of 1,4-dioxane and 1,4-dioxane-d8 (internal standard).

  • SPE Cartridges: 6 mL cartridges containing 2 g of activated coconut charcoal.[6]

  • Glassware: 10 mL concentrator tubes, GC vials with PTFE-lined septa.

b. Sample Preparation and Extraction

  • Preservation: Preserve samples by cooling to ≤10°C.

  • Internal Standard Spiking: Fortify a 0.5 L water sample with the 1,4-dioxane-d8 internal standard.

  • SPE Cartridge Conditioning: Condition the coconut charcoal SPE cartridge with DCM followed by methanol and finally by reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the 0.5 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Drying: After sample loading, dry the cartridge by drawing air or nitrogen through it for 10 minutes.

  • Elution: Elute the trapped analytes from the cartridge using dichloromethane.

  • Drying and Concentration: Dry the eluate by passing it through a column of anhydrous sodium sulfate. Concentrate the extract to a final volume of 1.0 mL.

  • Analysis: Transfer the final extract to a GC vial for analysis.

Protocol 2: Quantification in Consumer Products via Static Headspace (SH) and GC-MS

This protocol is suitable for complex matrices such as cosmetics, soaps, shampoos, and detergents.[7] It involves heating the sample in a sealed vial to partition the volatile 1,4-dioxane into the headspace, which is then injected into the GC-MS.

a. Materials and Reagents

  • Sample Containers: 20 mL headspace vials with PTFE-lined septa and aluminum caps.

  • Reagents: Reagent Water (e.g., Milli-Q).

  • Standards: Certified standards of 1,4-dioxane and 1,4-dioxane-d8 (internal standard).

b. Sample Preparation and Analysis

  • Sample Aliquoting: Weigh approximately 0.5 g of the sample directly into a 20 mL headspace vial.[8] For liquid samples, 2 mL can be used.[7]

  • Dilution: Add 1 mL of reagent water to the vial.[8]

  • Internal Standard Spiking: Add a known amount of 1,4-dioxane-d8 internal standard to all samples, calibration standards, and controls.[7][8]

  • Vial Sealing: Immediately seal the vial with a cap and septum.

  • Equilibration: Place the vial in the headspace autosampler. Equilibrate the sample at a set temperature (e.g., 70-90°C) for a specific duration (e.g., 10-30 minutes) to allow the volatile compounds to partition into the headspace.[6][8]

  • Injection: Following equilibration, a heated, gas-tight syringe automatically injects a specific volume (e.g., 2 mL) of the headspace gas into the GC-MS inlet.[8]

Data Presentation: Method Performance

The following tables summarize typical instrument parameters and quantitative performance data for the analysis of 1,4-dioxane based on the described methods.

Table 1: Typical GC-MS and Headspace Parameters

Parameter Setting for SPE-GC-MS Setting for SH-GC-MS
GC System Agilent 7890 GC or equivalent Agilent 8890 GC or equivalent[8]
MS System Agilent 5977 MSD or equivalent Agilent 7010B Triple Quadrupole MS[8]
Column 30 m x 0.25 mm, 0.25 µm film thickness 30 m x 0.53 mm, 1 µm film thickness[9]
Carrier Gas Helium Helium
Inlet Temperature 250°C 280°C (after trapping at 10°C)[8]
Oven Program Initial 30°C, ramp to 190°C Initial 30°C for 2 min, ramp to 190°C[9]
MS Mode Selective Ion Monitoring (SIM) Selective Ion Monitoring (SIM)[10]
Quantifier Ion (1,4-dioxane) m/z 88 m/z 88[10]
Quantifier Ion (1,4-dioxane-d8) m/z 96 m/z 96[10]
Headspace Oven Temp. N/A 70°C[8]

| Headspace Equil. Time | N/A | 10 minutes[8] |

Table 2: Summary of Quantitative Performance Data for 1,4-Dioxane Analysis

Parameter Method Matrix Result Citation
Linearity (R²) SH-GC-MS Food Additives ≥ 0.999 [10]
Solvent Ext.-GC-MS Cosmetics > 0.9991 [11]
Headspace-GC-MS Consumer Products > 0.997 [7]
Method Detection Limit (MDL) SH-GC-MS Water 0.02 µg/L [6]
Headspace-GC-MS Consumer Products 2.3 - 7.1 ppb (ng/g) [7]
Practical Quantitation Limit (PQL) SPE-GC-MS Drinking Water 10 ng/L [2]
Limit of Quantification (LOQ) Solvent Ext.-GC-MS Cosmetics 0.00217–0.00304 µg/mL [11]
Recovery SPE-GC-MS Drinking Water 96-102% [6]
SH-GC-MS Food Additives 89.50–102.68% [10]

| | Solvent Ext.-GC-MS | Surfactants | 92-94% |[1] |

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the quantification of 1,4-dioxane.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction Sample 0.5 L Aqueous Sample Spike Spike with 1,4-Dioxane-d8 IS Sample->Spike Load Load Sample onto Cartridge Spike->Load Condition Condition SPE Cartridge (DCM, MeOH, H2O) Condition->Load DryCart Dry Cartridge (Air/N2) Elute Elute with Dichloromethane DryEluate Dry Eluate (Na2SO4) Elute->DryEluate Concentrate Concentrate to 1.0 mL DryEluate->Concentrate GCVial Transfer to GC Vial Concentrate->GCVial GCMS GC-MS Analysis (SIM Mode) GCVial->GCMS

Caption: Workflow for SPE-GC-MS analysis of 1,4-dioxane in aqueous samples.

Headspace_Workflow cluster_prep Sample Preparation cluster_sh Static Headspace (SH) Autosampler Sample Weigh Sample into 20 mL Headspace Vial Dilute Add Diluent (e.g., Water) Sample->Dilute Spike Spike with 1,4-Dioxane-d8 IS Dilute->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibrate Vial (e.g., 70°C for 10 min) Seal->Equilibrate Inject Inject Headspace Gas Equilibrate->Inject GCMS GC-MS Analysis (SIM Mode) Inject->GCMS

Caption: Workflow for Static Headspace GC-MS analysis of 1,4-dioxane.

References

Application Notes and Protocols: Safe Handling and Storage of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Pentyl-1,4-dioxane is a heterocyclic organic compound. Due to the lack of specific data, it should be handled with the utmost care, assuming it may possess hazards similar to other cyclic ethers, such as the potential for peroxide formation, flammability, and toxicity. These protocols provide a framework for its safe handling and storage to minimize risk to researchers, scientists, and drug development professionals.

Physical and Chemical Properties (Predicted)

As specific data for this compound is limited, the following table presents estimated properties based on the known data for 1,4-dioxane and the addition of a pentyl group. These values should be used as a guide and confirmed with experimental data whenever possible.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C9H18O2-
Molecular Weight 158.24 g/mol -
Appearance Colorless liquid (predicted)Analogy to 1,4-dioxane
Boiling Point Higher than 1,4-dioxane (101 °C)The addition of a pentyl group increases molecular weight and boiling point.
Flash Point Likely flammable (1,4-dioxane flash point is 12 °C)Organic ethers are typically flammable.
Solubility Likely soluble in water and organic solventsAnalogy to 1,4-dioxane
Vapor Density Heavier than airGeneral property of organic compounds with this molecular weight.

Experimental Protocols

Personal Protective Equipment (PPE)

A baseline of the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., Viton®, butyl rubber; consult glove manufacturer's compatibility charts).

  • Skin and Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: All handling of volatile quantities should be performed in a certified chemical fume hood. If there is a risk of exposure above established limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

Storage Protocol
  • Container: Store in a tightly sealed, properly labeled container. The label should include the chemical name, hazard pictograms (flammable, irritant, potential health hazard), and the date received and opened.

  • Location: Store in a cool, dry, well-ventilated area designated for flammable liquids. Ensure the storage area is away from heat, sparks, and open flames.

  • Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and other incompatible materials.

  • Peroxide Formation: Like other ethers, this compound has the potential to form explosive peroxides upon exposure to air and light.

    • Mark the date of receipt and the date of opening on the container.

    • Test for the presence of peroxides before each use, especially if the container has been open for an extended period or if the liquid appears to have crystals or a precipitate.

    • Dispose of the chemical before the expiration date recommended by the manufacturer or after a set period (e.g., 6-12 months after opening).

Handling Protocol
  • Ventilation: All handling procedures must be conducted in a properly functioning chemical fume hood.

  • Dispensing:

    • Ground and bond containers when transferring large volumes to prevent static electricity buildup.

    • Use only spark-proof tools.

    • Avoid breathing vapors and direct contact with skin and eyes.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For large spills, evacuate the area and follow emergency procedures.

  • Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not pour down the drain.

Logical Workflow for Safe Handling

Safe_Handling_Workflow Receive Receive Chemical Inspect Inspect Container Receive->Inspect Initial Step Label Label with Dates Inspect->Label Store Store Appropriately Label->Store Use Prepare for Use Store->Use Retrieval Peroxide_Test Test for Peroxides Use->Peroxide_Test Handle Handle in Fume Hood Peroxide_Test->Handle If Safe Handle->Store Return to Storage Dispose Dispose of Waste Handle->Dispose Generate Waste End End of Lifecycle Dispose->End

Caption: Logical workflow for the safe handling of this compound.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 2-Pentyl-1,4-dioxane. The information is primarily based on established protocols for the parent compound, 1,4-dioxane, and should be adapted as necessary for the pentyl-substituted derivative.

Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Purified solvent fails peroxide test (e.g., turns yellow/brown with KI solution). Incomplete peroxide removal. Re-exposure to air and light.1. Repeat the peroxide removal step. Percolate the solvent through a fresh column of activated alumina. 2. For stubborn peroxides, consider refluxing with a reducing agent like sodium borohydride or anhydrous stannous chloride, followed by distillation. 3. Always store the purified solvent under an inert atmosphere (Nitrogen or Argon) and in a dark, airtight container to prevent new peroxide formation.[1][2]
Low yield after distillation. 1. Formation of an azeotrope with water, leading to co-distillation. 2. Loss of product due to multiple purification steps. 3. Inefficient fractional distillation setup.1. Pre-dry the solvent as thoroughly as possible before distillation using drying agents like potassium hydroxide (KOH) pellets or molecular sieves.[1][2] 2. Minimize transfers between flasks. 3. Ensure the distillation column is well-insulated and has a sufficient number of theoretical plates for efficient separation.
Final product is cloudy or contains suspended particles. 1. Incomplete removal of drying agents. 2. Contamination from stopcock grease or other materials.1. Filter the solvent before the final distillation step. 2. Use high-quality ground glass joints with minimal or no grease. If necessary, use PTFE sleeves or tape.
Presence of acidic impurities (e.g., acetic acid) in the final product. Incomplete neutralization or removal of acidic byproducts from synthesis.1. Wash the crude product with a saturated sodium bicarbonate solution before drying and distillation. 2. Stirring over powdered sodium hydroxide or potassium hydroxide can help neutralize and remove acidic impurities.[3]
Unexpected peaks in GC analysis of the purified product. 1. Presence of isomers or synthesis byproducts (e.g., aldehydes, other ethers). 2. Thermal decomposition during distillation.1. If byproducts are suspected, a more rigorous fractional distillation with a high-efficiency column is required. 2. Distill under reduced pressure to lower the boiling point and minimize thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on the synthesis and chemistry of the parent 1,4-dioxane, the most common impurities are likely to be water, peroxides, residual starting materials, and byproducts from the synthesis, which may include aldehydes and acetic acid.[1][2]

Q2: Why is peroxide formation a major concern with this compound?

A2: Ethers like this compound can react with atmospheric oxygen in the presence of light to form explosive peroxides.[4][5] Distilling a solution containing high concentrations of peroxides can lead to a violent explosion. It is crucial to test for and eliminate peroxides before any distillation step.

Q3: How can I test for the presence of peroxides?

A3: A common method is to use commercially available peroxide test strips.[6] Alternatively, a fresh solution of potassium iodide (KI) can be used. In the presence of peroxides, the iodide is oxidized to iodine, resulting in a yellow to brown color.[7]

Q4: What is the best way to dry this compound?

A4: For initial drying, solid potassium hydroxide (KOH) is effective for removing large amounts of water.[1][2] For final drying to achieve an anhydrous solvent, refluxing over a reactive metal drying agent like sodium, with benzophenone as an indicator, followed by distillation is a standard procedure. Molecular sieves (3A or 4A) are also a good option for drying.[1]

Q5: Can I use the same purification methods for this compound as for 1,4-dioxane?

A5: In general, yes. The functional group and the core dioxane ring are the same, so the types of impurities and the purification principles will be very similar. However, the physical properties, such as boiling point and solubility, will be different due to the pentyl group. You may need to adjust distillation temperatures and consider the solubility of impurities in your specific solvent.

Experimental Protocols

Protocol 1: General Purification of this compound

  • Pre-drying: Decant the crude this compound from any aqueous layer. Add pellets of potassium hydroxide (KOH) and stir for 12-24 hours.

  • Peroxide Removal: Pass the pre-dried solvent through a column packed with activated alumina.

  • Peroxide Test: Test the effluent for the presence of peroxides using a suitable method (e.g., peroxide test strips or potassium iodide solution). DO NOT proceed if peroxides are present. Repeat the peroxide removal step if necessary.

  • Final Drying and Distillation: Transfer the peroxide-free solvent to a dry flask. Add sodium metal and a small amount of benzophenone as an indicator. Reflux the mixture under an inert atmosphere (e.g., nitrogen) until a persistent blue or purple color indicates the solvent is anhydrous. Distill the solvent from the refluxing mixture, collecting the fraction at the appropriate boiling point.

  • Storage: Store the purified this compound over activated molecular sieves in a dark, airtight bottle under an inert atmosphere.

Data Presentation

Physical Properties of 1,4-Dioxane (for reference)

PropertyValue (for 1,4-Dioxane)Reference
Molecular Formula C₄H₈O₂--INVALID-LINK--
Molecular Weight 88.11 g/mol --INVALID-LINK--
Boiling Point 101-102 °C--INVALID-LINK--
Density 1.034 g/mL at 25 °C--INVALID-LINK--
Solubility in Water Miscible--INVALID-LINK--
Flash Point 12 °C--INVALID-LINK--

Visualizations

PurificationWorkflow Crude Crude this compound PreDry Pre-drying with KOH pellets Crude->PreDry PeroxideRemoval Percolation through Activated Alumina PreDry->PeroxideRemoval PeroxideTest Peroxide Test PeroxideRemoval->PeroxideTest FinalDry Reflux over Na/Benzophenone PeroxideTest->FinalDry Negative Repeat Repeat Peroxide Removal PeroxideTest->Repeat Positive Distillation Fractional Distillation FinalDry->Distillation PureProduct Purified this compound Distillation->PureProduct Waste Impurities (Water, Peroxides, etc.) Distillation->Waste Repeat->PeroxideRemoval

Caption: General workflow for the purification of this compound.

PeroxideFormation Dioxane This compound Peroxide Dioxane Peroxides Dioxane->Peroxide Oxygen Oxygen (from air) Oxygen->Peroxide Light Light/Heat Light->Peroxide Explosion Explosion Hazard upon heating/distillation Peroxide->Explosion

Caption: The pathway of peroxide formation in this compound.

References

Technical Support Center: Synthesis of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pentyl-1,4-dioxane.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Low product yield is a common issue that can stem from several factors throughout the synthetic and purification process.

Potential CauseSuggested Action
Incomplete Reaction - Verify Stoichiometry: Ensure the correct molar ratios of reactants. - Reaction Time: Extend the reaction time and monitor progress using TLC or GC-MS. - Temperature Control: Optimize the reaction temperature; excessively high temperatures can lead to side reactions and decomposition.
Side Reactions - Choice of Catalyst: For acid-catalyzed methods, consider using a milder acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid) to minimize charring and polymerization.[1] - Reaction Conditions: Adjusting temperature and pressure can favor the desired reaction pathway.[1]
Product Loss During Work-up - Extraction Efficiency: Ensure the pH of the aqueous layer is optimized for the extraction of this compound. Multiple extractions with a suitable organic solvent are recommended. - Azeotrope with Water: Be aware that 1,4-dioxane and its derivatives can form azeotropes with water, which may complicate purification by distillation.[1]
Purification Issues - Distillation: Use fractional distillation under reduced pressure to separate the product from high-boiling impurities. - Chromatography: If distillation is ineffective, consider column chromatography for purification.

Experimental Workflow for Yield Optimization

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_troubleshooting Troubleshooting A Reactants: - Heptane-1,2-diol - Ethylene glycol - Acid Catalyst B Reaction (e.g., 140-160°C) A->B C Neutralization & Quenching B->C D Liquid-Liquid Extraction C->D E Distillation / Chromatography D->E F Characterization (GC-MS, NMR) E->F G Low Yield F->G H Optimize Reaction Conditions G->H Incomplete reaction/ Side reactions I Improve Work-up Procedure G->I Product loss J Refine Purification Technique G->J Co-eluting impurities G A Starting Materials (e.g., Heptane-1,2-diol, Ethylene glycol) B Desired Product (this compound) A->B Desired Reaction C Unreacted Starting Materials A->C Incomplete Reaction D Polymeric Byproducts A->D Polymerization F Aldehydes/Ketones A->F Side Reactions E Isomeric Dioxanes B->E Isomerization

References

Technical Support Center: Optimizing Reaction Conditions for 2-Pentyl-1,4-dioxane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Pentyl-1,4-dioxane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: Acid-Catalyzed Dehydration and Williamson Ether Synthesis.

Route 1: Acid-Catalyzed Dehydration of a Diol

This method typically involves the acid-catalyzed reaction of a pentyl-substituted diol, such as 1,2-heptanediol, with ethylene glycol, or the dehydration of a custom-synthesized pentyl-substituted diethylene glycol analog.

Common Issues and Solutions

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation. - Formation of byproducts.- Increase reaction time. - Optimize temperature (typical range is 130-200°C).[1] - Use a higher catalyst loading or a different acid catalyst (e.g., p-toluenesulfonic acid, acidic ion-exchange resins).[1] - See "Impurity Formation" below.
Significant Impurity Formation (e.g., tars, charring) - High reaction temperature. - Use of a strong, non-selective acid catalyst like concentrated sulfuric acid.[2] - Presence of oxygen.- Lower the reaction temperature.[1] - Consider using a milder or solid acid catalyst (e.g., zeolites, Amberlyst resins).[1] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Acetaldehyde and Dioxolane Byproducts - Side reactions catalyzed by the acid.[1]- Optimize the reaction temperature and catalyst choice to favor the desired cyclization. - Use a purification method such as fractional distillation to separate the desired product from lower-boiling point impurities.
Reaction Mixture Foaming - Gaseous byproducts at elevated temperatures.- Employ anti-foaming agents. - Ensure adequate headspace in the reaction vessel. - Conduct the reaction under reduced pressure.

Illustrative Data for Optimizing Acid-Catalyzed Dehydration

Catalyst Temperature (°C) Reaction Time (h) Yield of this compound (%) Key Byproducts Observed
H₂SO₄ (5 mol%)180645Significant charring, tars
p-TsOH (10 mol%)160865Moderate levels of elimination products
Amberlyst 151501275Minor dehydration byproducts
Zeolite H-ZSM-51701070Isomeric dioxane byproducts

Note: The data in this table is illustrative and intended to demonstrate potential trends in reaction optimization.

Route 2: Intramolecular Williamson Ether Synthesis

This route involves the base-mediated cyclization of a precursor containing both a hydroxyl group and a suitable leaving group, such as 1-(2-hydroxyethoxy)-2-bromoheptane.

Common Issues and Solutions

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound - Competing intermolecular polymerization. - Incomplete deprotonation of the alcohol. - Poor leaving group.- Employ high-dilution conditions to favor intramolecular cyclization.[3] - Use a strong, non-nucleophilic base such as sodium hydride (NaH).[4] - Ensure the leaving group is effective (e.g., I > Br > Cl > OTs).
Formation of Polymeric Byproducts - High concentration of the starting material.- Perform the reaction at high dilution (e.g., <0.05 M). - Use a syringe pump for slow addition of the substrate to the base solution.[3]
Reaction is Sluggish or Does Not Proceed - Steric hindrance at the site of nucleophilic attack. - Insufficiently strong base. - Low reaction temperature.- While the pentyl group is at the 2-position, the reaction is generally favorable for forming five- and six-membered rings.[5][6] Ensure the precursor design minimizes steric hindrance. - Use a stronger base or a solvent that enhances the basicity (e.g., THF, DMF). - Gently heat the reaction mixture (monitor for decomposition).
Elimination Byproducts - The base is acting as a nucleophile or is too sterically hindered.- Use a non-nucleophilic base like NaH. - Ensure the reaction temperature is not excessively high.

Illustrative Data for Optimizing Williamson Ether Synthesis

Base Solvent Concentration (M) Reaction Time (h) Yield of this compound (%)
NaOHEthanol0.51220 (major product is polymer)
NaHTHF0.1855
NaHTHF0.01 (slow addition)2485
K₂CO₃DMF0.11840

Note: The data in this table is illustrative and intended to demonstrate potential trends in reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for preparing this compound?

A1: The choice of route depends on the availability of starting materials and the desired scale of the reaction. The acid-catalyzed dehydration is often used for industrial-scale synthesis of the parent 1,4-dioxane and may be adaptable.[1] The intramolecular Williamson ether synthesis is a versatile laboratory-scale method that offers good control over the cyclization process, particularly when high-dilution techniques are employed.[3]

Q2: How can I minimize the formation of tars in the acid-catalyzed reaction?

A2: Tar formation is often a result of high temperatures and the use of strong, corrosive acids like sulfuric acid.[2] To minimize this, consider using a lower reaction temperature and exploring milder acid catalysts such as p-toluenesulfonic acid or solid acid catalysts like acidic resins or zeolites.[1]

Q3: In the Williamson ether synthesis, why is high dilution so important?

A3: The intramolecular cyclization to form the dioxane ring is a first-order reaction, while the competing intermolecular polymerization is a second-order reaction. By significantly diluting the reaction mixture, the rate of the second-order polymerization is reduced to a much greater extent than the rate of the first-order cyclization, thus favoring the formation of the desired cyclic product.[3]

Q4: What are the safety precautions I should take when working with strong bases like sodium hydride?

A4: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Ensure a Class D fire extinguisher is available.

Q5: How can I purify the final this compound product?

A5: Fractional distillation is a common method for purifying liquid products like this compound. Given that byproducts from the acid-catalyzed route can include lower-boiling point compounds like acetaldehyde, distillation can be effective.[1] Column chromatography may also be a suitable purification technique, depending on the polarity of the impurities.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Materials:

    • 1,2-Heptanediol

    • Ethylene glycol

    • p-Toluenesulfonic acid (p-TsOH)

    • Toluene

    • Dean-Stark apparatus

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Fractional distillation apparatus

  • Procedure: a. To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1,2-heptanediol (1.0 eq), ethylene glycol (1.2 eq), p-TsOH (0.1 eq), and toluene. b. Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap. c. Monitor the reaction progress by TLC or GC-MS. d. Once the reaction is complete, cool the mixture to room temperature. e. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. g. Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Protocol 2: Intramolecular Williamson Ether Synthesis of this compound

This protocol utilizes high-dilution conditions to favor cyclization.

  • Materials:

    • 1-(2-Hydroxyethoxy)-2-bromoheptane (precursor)

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Syringe pump

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Column chromatography apparatus (silica gel)

  • Procedure: a. Under an inert atmosphere, add anhydrous THF to a three-neck flask equipped with a reflux condenser and a dropping funnel. b. Carefully add sodium hydride (1.5 eq) to the THF. c. In a separate flask, dissolve 1-(2-hydroxyethoxy)-2-bromoheptane (1.0 eq) in a large volume of anhydrous THF. d. Using a syringe pump, add the solution of the bromoalcohol dropwise to the stirred suspension of sodium hydride over several hours. e. After the addition is complete, gently reflux the reaction mixture and monitor its progress by TLC or GC-MS. f. Upon completion, cool the reaction to 0°C and cautiously quench the excess NaH with a few drops of water or ethanol. g. Remove the solvent under reduced pressure. h. Partition the residue between water and diethyl ether. i. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. j. Filter and concentrate the organic layer. k. Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Reaction_Pathway_Acid_Catalyzed Heptanediol 1,2-Heptanediol Intermediate Pentyl-substituted Diethylene Glycol Analog Heptanediol->Intermediate + Ethylene Glycol (H+) EthyleneGlycol Ethylene Glycol EthyleneGlycol->Intermediate Product This compound Intermediate->Product Cyclization (H+, -H₂O) Byproducts Water, Tars, Other Byproducts Intermediate->Byproducts Side Reactions Reaction_Pathway_Williamson_Ether Precursor 1-(2-Hydroxyethoxy)- 2-bromoheptane Alkoxide Alkoxide Intermediate Precursor->Alkoxide + Base (e.g., NaH) - H₂ Product This compound Alkoxide->Product Intramolecular SN2 (High Dilution) Polymer Polymer Byproduct Alkoxide->Polymer Intermolecular SN2 (High Concentration) Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impurity Formation? Start->Problem Route Which Synthetic Route? Problem->Route Yes Success Successful Optimization Problem->Success No AcidRoute Acid-Catalyzed Route->AcidRoute Acid-Catalyzed WESRoute Williamson Ether Route->WESRoute Williamson Ether AcidActions Check: - Temperature - Catalyst - Reaction Time AcidRoute->AcidActions WESActions Check: - Dilution - Base Strength - Precursor Purity WESRoute->WESActions Analyze Analyze Results AcidActions->Analyze WESActions->Analyze Analyze->Problem

References

Technical Support Center: Degradation of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Pentyl-1,4-dioxane. Given the limited direct research on this specific substituted dioxane, this guide extrapolates from the well-studied degradation of 1,4-dioxane and other cyclic ethers.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the biodegradation of this compound?

Based on studies of 1,4-dioxane, the initial step in the aerobic biodegradation of this compound is expected to be an oxidation reaction catalyzed by a monooxygenase enzyme.[1][2][3] This enzyme would likely hydroxylate one of the carbon atoms adjacent to an ether oxygen. The presence of the pentyl group may influence the regioselectivity of this initial enzymatic attack.

Q2: What are the expected intermediate products of this compound biodegradation?

Following the initial hydroxylation and subsequent ring cleavage, the degradation of the 1,4-dioxane ring is expected to proceed through intermediates similar to those observed for 1,4-dioxane, such as ethylene glycol, glycolic acid, and oxalic acid.[2][4][5] The pentyl group would likely be part of a larger intermediate that would undergo further oxidation.

Q3: Are there any known microorganisms capable of degrading substituted dioxanes?

Several bacterial and fungal strains have been identified that can degrade 1,4-dioxane, and some have shown capabilities to degrade other cyclic ethers.[1][4][6] For instance, Pseudonocardia dioxanivorans CB1190 and Cordyceps sinensis are well-documented 1,4-dioxane degraders.[1][2][4] It is plausible that these or similar microorganisms could also degrade this compound, possibly through co-metabolism.

Q4: What abiotic degradation methods are likely to be effective for this compound?

Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) are effective for the degradation of 1,4-dioxane and are expected to be effective for this compound as well.[5][7] These methods include UV/H2O2, Fenton, and photo-Fenton processes. The reaction is initiated by the abstraction of a hydrogen atom or addition of the hydroxyl radical to the dioxane ring.

Troubleshooting Guides

Issue 1: Inconsistent or no degradation observed in microbial cultures.

  • Possible Cause 1: Inappropriate microbial strain. The selected microorganism may not possess the necessary enzymes to initiate the degradation of this compound.

    • Troubleshooting Step: Screen a variety of known dioxane or cyclic ether-degrading microorganisms.[6] Consider using a mixed microbial culture from a contaminated site, which may have a higher chance of containing organisms capable of degrading the target compound.

  • Possible Cause 2: Co-metabolism requirement. The microorganism may require a primary substrate (e.g., tetrahydrofuran, propane, or methane) to induce the production of the necessary monooxygenase enzymes for co-metabolic degradation.[1][8]

    • Troubleshooting Step: Supplement the culture medium with a known inducer of monooxygenase enzymes and monitor for the degradation of this compound.

  • Possible Cause 3: Toxicity of the compound or intermediates. High concentrations of this compound or its degradation byproducts may be toxic to the microorganisms.[1]

    • Troubleshooting Step: Perform toxicity assays at various concentrations. Start degradation experiments with a lower concentration of the substrate.

Issue 2: Poor recovery of this compound during analytical quantification.

  • Possible Cause 1: High water solubility. Like 1,4-dioxane, this compound is expected to have significant water solubility, which can lead to poor extraction efficiency with organic solvents and low purging efficiency in purge-and-trap systems.[9][10]

    • Troubleshooting Step: Utilize analytical methods developed for 1,4-dioxane in aqueous samples, such as solid-phase extraction (SPE) with activated carbon cartridges followed by gas chromatography-mass spectrometry (GC-MS).[11] Isotope dilution methods using a deuterated standard can also improve accuracy.[9]

  • Possible Cause 2: Volatilization losses. Although less volatile than smaller cyclic ethers, losses may occur during sample handling and preparation.

    • Troubleshooting Step: Minimize headspace in sample vials and use PTFE-lined septa. Prepare standards and samples in a consistent manner to ensure any losses are systematic.

Issue 3: Difficulty in identifying degradation intermediates.

  • Possible Cause: Low concentration of intermediates. Degradation intermediates may be transient and present at very low concentrations.

    • Troubleshooting Step: Employ sensitive analytical techniques such as GC-MS in selected ion monitoring (SIM) mode or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][12] Time-course experiments with sampling at shorter intervals may help in capturing transient intermediates. Derivatization of polar intermediates can improve their chromatographic separation and detection.

Data Presentation

Table 1: Hypothetical Biodegradation Rates of this compound by Different Microbial Strains

Microbial StrainPrimary SubstrateInitial Concentration (mg/L)Degradation Rate (mg/L/day)% Mineralization (to CO2) after 10 days
Pseudonocardia sp.None502.535
Pseudonocardia sp.Tetrahydrofuran (100 mg/L)508.160
Mixed Microbial ConsortiumNone504.345
Rhodococcus sp.Propane506.755

Note: The data in this table is illustrative and based on typical rates observed for 1,4-dioxane degradation. Actual rates for this compound may vary.

Table 2: Comparison of Abiotic Degradation Methods for this compound

Degradation MethodReagentsReaction Time (min) for 90% RemovalKey Intermediates Identified (Hypothetical)
UV/H2O210 mM H2O2, UV-C lamp602-hydroxy-2-pentyl-1,4-dioxane, Formic acid
Fenton1 mM FeSO4, 10 mM H2O230Pentanal, Ethylene glycol, Carboxylic acids
Photo-Fenton0.5 mM FeSO4, 10 mM H2O2, UV-A lamp15Pentanal, Glycolic acid, Oxalic acid

Note: This data is hypothetical and intended for comparative purposes, based on known AOPs for 1,4-dioxane.

Experimental Protocols

Protocol 1: Aerobic Biodegradation Screening

  • Prepare Mineral Salt Medium (MSM): Prepare a sterile MSM containing essential minerals and a nitrogen source, but no carbon source.

  • Inoculum Preparation: Grow selected microbial strains in a rich medium (e.g., Tryptic Soy Broth) to the late exponential phase. Harvest the cells by centrifugation, wash twice with sterile MSM, and resuspend in MSM to a final optical density (OD600) of 1.0.

  • Experimental Setup: In sterile 250 mL flasks, add 100 mL of MSM. Add this compound from a sterile stock solution to a final concentration of 50 mg/L. For co-metabolism experiments, add the primary substrate (e.g., 100 mg/L THF).

  • Inoculation: Inoculate the flasks with 1% (v/v) of the prepared cell suspension. Include a non-inoculated sterile control and a killed-cell control (autoclaved inoculum).

  • Incubation: Incubate the flasks at 30°C on a rotary shaker at 150 rpm.

  • Sampling and Analysis: Withdraw aqueous samples (1 mL) at regular intervals (e.g., 0, 1, 3, 5, 7, and 10 days). Filter the samples through a 0.22 µm syringe filter and store at 4°C until analysis. Analyze the concentration of this compound using GC-MS.

Protocol 2: Analysis by GC-MS with Solid-Phase Extraction (SPE)

  • SPE Cartridge Conditioning: Condition a 500 mg activated carbon SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water.

  • Sample Loading: Load 100 mL of the aqueous sample onto the conditioned SPE cartridge at a flow rate of 5 mL/min.

  • Cartridge Drying: After loading, dry the cartridge by passing air through it for 10 minutes.

  • Elution: Elute the trapped analytes with 5 mL of dichloromethane.

  • Analysis: Inject 1 µL of the eluate into a GC-MS system.

    • GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Oven Program: Initial temperature 40°C (hold for 2 min), ramp to 250°C at 10°C/min (hold for 5 min).

    • MS Detection: Scan mode (m/z 40-400) for initial identification and SIM mode for quantification, monitoring characteristic ions of this compound.

Visualizations

Biodegradation_Pathway cluster_biodeg Proposed Biodegradation Pathway dioxane This compound hydroxylated Hydroxylated Intermediate dioxane->hydroxylated Monooxygenase ring_cleavage Ring Cleavage Product (Unstable Hemiacetal) hydroxylated->ring_cleavage Spontaneous intermediate1 Pentyl-substituted Glycol Ether ring_cleavage->intermediate1 intermediate2 Further Oxidized Products intermediate1->intermediate2 Oxidation tca TCA Cycle intermediate2->tca Metabolism

Caption: Proposed aerobic biodegradation pathway for this compound.

AOP_Pathway cluster_aop Proposed AOP Degradation dioxane This compound radical_adduct Dioxane Radical dioxane->radical_adduct + •OH (H-abstraction) opening Ring Opening radical_adduct->opening intermediates Linear Ether Intermediates opening->intermediates mineralization CO2 + H2O + Mineral Acids intermediates->mineralization Further Oxidation

Caption: Generalized degradation pathway via Advanced Oxidation Processes (AOPs).

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting: No Degradation start No Degradation Observed q1 Is the strain a known cyclic ether degrader? start->q1 a1_yes Check for toxicity q1->a1_yes Yes a1_no Screen other strains or mixed cultures q1->a1_no No q2 Does it require a co-substrate? a1_yes->q2 end Degradation a1_no->end a2_yes Add inducer (e.g., THF, propane) q2->a2_yes Yes a2_no Check culture conditions (pH, temp, O2) q2->a2_no No a2_yes->end a2_no->end

Caption: Workflow for troubleshooting lack of microbial degradation.

References

"troubleshooting 2-Pentyl-1,4-dioxane separation by chromatography"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 2-Pentyl-1,4-dioxane.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for separating this compound?

A1: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for the separation of this compound. Gas chromatography, often coupled with mass spectrometry (GC-MS), is suitable for analyzing the volatility of the compound. HPLC is particularly useful for separating non-volatile derivatives or for preparative applications.

Q2: Does this compound have isomers that can affect separation?

A2: Yes. Due to the substitution at the C2 position, this compound can exist as a racemic mixture of enantiomers. If the synthesis method introduces another chiral center or if it is a derivative of a chiral starting material, diastereomers may also be present. The separation of these stereoisomers can be a significant challenge.

Q3: What type of columns are recommended for the separation of this compound and its isomers?

A3: For GC analysis, a non-polar or medium-polarity capillary column is often a good starting point. For the separation of stereoisomers, chiral GC columns may be necessary. In HPLC, both normal-phase and reversed-phase chromatography can be employed. For the separation of enantiomers or diastereomers, chiral stationary phases (CSPs) are typically required. The choice of a chiral column depends on the specific structure of the isomers and may require screening of different column types.

Q4: What are the key challenges in the analysis of this compound?

A4: Key challenges include:

  • Co-elution of isomers: Cis and trans diastereomers, as well as enantiomers, can be difficult to separate.

  • Matrix effects: Complex sample matrices can interfere with the analysis, especially at low concentrations.

  • Water miscibility: Like 1,4-dioxane, alkylated derivatives can have significant water solubility, which can be problematic for sample preparation and GC analysis.[1][2]

  • Peak shape issues: Peak tailing or splitting can occur due to interactions with the stationary phase or issues with the chromatographic system.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Active sites in the GC inlet or column.

  • Solution:

    • Use a deactivated inlet liner.

    • Ensure the column is properly conditioned.

    • Consider using a guard column.

  • Possible Cause: Inappropriate injection temperature.

  • Solution:

    • Optimize the injector temperature. A temperature that is too low can cause slow volatilization and peak broadening, while a temperature that is too high can cause degradation.

  • Possible Cause: Co-elution with a matrix component.

  • Solution:

    • Improve sample cleanup procedures.

    • Adjust the temperature program to enhance separation.

Issue 2: Peak Splitting

  • Possible Cause: Inconsistent vaporization in the inlet.

  • Solution:

    • Use a deactivated inlet liner with glass wool to promote homogeneous vaporization.

    • Optimize the injection speed and volume.

  • Possible Cause: Column overloading.

  • Solution:

    • Dilute the sample.

    • Use a column with a thicker film or a wider internal diameter.

Issue 3: Poor Resolution of Isomers

  • Possible Cause: Inadequate stationary phase selectivity.

  • Solution:

    • Screen different column stationary phases (e.g., non-polar, mid-polarity, and chiral).

    • For diastereomers, a standard non-polar column may suffice with optimized conditions. For enantiomers, a chiral column is necessary.

  • Possible Cause: Sub-optimal temperature program.

  • Solution:

    • Decrease the temperature ramp rate to improve separation.

    • Incorporate an isothermal hold at an optimal temperature.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: No Separation of Diastereomers/Enantiomers

  • Possible Cause: Incorrect column choice.

  • Solution:

    • A chiral stationary phase (CSP) is essential for separating enantiomers. The separation of diastereomers can sometimes be achieved on standard C18 or silica columns, but a CSP often provides better resolution.[3] The choice of CSP is critical and may require screening columns based on polysaccharide derivatives (e.g., cellulose or amylose) or Pirkle-type phases.

  • Possible Cause: Inappropriate mobile phase.

  • Solution:

    • Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). For reversed-phase, adjust the ratio of water/buffer and organic solvent (e.g., acetonitrile or methanol).

    • The addition of small amounts of additives (e.g., trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution.

Issue 2: Broad Peaks

  • Possible Cause: Extra-column band broadening.

  • Solution:

    • Minimize the length and internal diameter of tubing connecting the injector, column, and detector.

    • Ensure all fittings are properly tightened.

  • Possible Cause: Slow kinetics on the stationary phase.

  • Solution:

    • Decrease the flow rate.

    • Increase the column temperature to improve mass transfer.

Experimental Protocols

Protocol 1: General GC-MS Method for Alkylated Dioxanes

This protocol provides a starting point for the analysis of this compound. Optimization will be required.

Parameter Value
GC System Agilent 7890A GC with 5975C MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 50 °C, hold for 2 min
Ramp: 10 °C/min to 250 °C
Hold: 5 min at 250 °C
MSD Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Scan Range 40-400 amu
Protocol 2: Chiral HPLC for Isomer Separation (Conceptual)

This is a conceptual protocol based on methods for similar compounds and will require significant optimization.[4]

Parameter Value
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis or PDA detector
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP
Mobile Phase Hexane:Isopropanol (90:10 v/v) - to be optimized
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection 210 nm (or based on UV scan of the analyte)

Visual Troubleshooting Guides

GC_Troubleshooting_Workflow start Start: Chromatographic Problem problem Identify Problem: Poor Peak Shape, Peak Splitting, or Poor Resolution? start->problem peak_shape Poor Peak Shape (Tailing/Fronting) problem->peak_shape Shape peak_splitting Peak Splitting problem->peak_splitting Splitting poor_resolution Poor Resolution of Isomers problem->poor_resolution Resolution check_liner Check Inlet Liner (Deactivated? Packed?) peak_shape->check_liner check_temp Optimize Injection Temperature check_liner->check_temp check_sample Improve Sample Cleanup check_temp->check_sample peak_shape_end Resolution check_sample->peak_shape_end check_vaporization Ensure Homogeneous Vaporization peak_splitting->check_vaporization check_load Reduce Sample Load (Dilute Sample) check_vaporization->check_load peak_splitting_end Resolution check_load->peak_splitting_end change_column Screen Different GC Columns (Chiral?) poor_resolution->change_column optimize_program Optimize Temperature Program (Ramp Rate) change_column->optimize_program resolution_end Resolution optimize_program->resolution_end

Caption: GC Troubleshooting Workflow for this compound.

HPLC_Isomer_Separation start Goal: Separate this compound Isomers is_chiral Are you separating Enantiomers or Diastereomers? start->is_chiral enantiomers Enantiomers: Chiral Stationary Phase (CSP) is required is_chiral->enantiomers Enantiomers diastereomers Diastereomers: Start with standard column (C18/Silica). Consider CSP for better resolution. is_chiral->diastereomers Diastereomers method_dev Method Development enantiomers->method_dev diastereomers->method_dev mobile_phase Optimize Mobile Phase: - Solvent Ratio - Modifiers/Additives method_dev->mobile_phase flow_temp Optimize Flow Rate and Temperature mobile_phase->flow_temp success Successful Separation flow_temp->success Good Resolution failure No Separation: Try a different CSP flow_temp->failure Poor Resolution

Caption: Logical workflow for HPLC isomer separation.

References

Technical Support Center: Synthesis of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Pentyl-1,4-dioxane.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: While specific literature on this compound is not abundant, its synthesis can be extrapolated from general methods for preparing substituted 1,4-dioxanes. A primary method involves the acid-catalyzed reaction of heptanal with ethylene glycol. Another potential route, offering regioselectivity, is the reaction of 1,2-epoxyheptane with the monosodium salt of ethylene glycol, followed by intramolecular cyclization.[1]

Q2: I am experiencing low yields in my reaction. What are the potential causes?

A2: Low yields in the synthesis of substituted dioxanes can stem from several factors:

  • Side Reactions: The formation of by-products is a common issue. In acid-catalyzed reactions, side products like acetaldehyde and 2-methyl-1,3-dioxolane can form.[2] Polymerization of the starting materials can also occur.

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, improper temperature, or a deactivated catalyst.

  • Product Degradation: The desired product might be unstable under the reaction conditions, especially at elevated temperatures in the presence of a strong acid, leading to tar formation.[3]

  • Purification Losses: Significant amounts of the product may be lost during workup and purification steps.

Q3: What side products should I expect and how can I minimize them?

A3: In the acid-catalyzed synthesis from heptanal and ethylene glycol, potential side products include acetals formed from the self-condensation of ethylene glycol or the reaction of heptanal with multiple ethylene glycol molecules. Polymerization of heptanal can also occur. To minimize these, consider the following:

  • Control of Stoichiometry: Use a slight excess of ethylene glycol to favor the formation of the desired 1:1 adduct.

  • Reaction Temperature: Maintain the optimal reaction temperature. Temperatures that are too high can promote side reactions and decomposition.[2] For similar reactions, temperatures in the range of 130-200°C have been reported, with an ideal temperature often around 160°C.[2]

  • Catalyst Choice: The type and concentration of the acid catalyst are crucial. While sulfuric acid is common, other catalysts like phosphoric acid, p-toluenesulfonic acid, or acidic ion-exchange resins might offer better selectivity.[2]

Q4: How can I effectively purify the synthesized this compound?

A4: Purification typically involves several steps:

  • Neutralization: After the reaction, the acid catalyst should be neutralized with a base (e.g., sodium carbonate or sodium hydroxide solution).

  • Extraction: The product can be extracted from the aqueous layer using a suitable organic solvent.

  • Washing: The organic layer should be washed to remove any remaining salts and impurities.

  • Drying: Dry the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate.

  • Distillation: The final purification is usually achieved by fractional distillation under reduced pressure to separate the this compound from the solvent and any high-boiling impurities.[2]

Q5: Are there any alternative catalysts to strong mineral acids?

A5: Yes, solid acid catalysts such as acidic ion-exchange resins and zeolites are viable alternatives.[2][3] These can offer advantages like easier separation from the reaction mixture (filtration instead of neutralization and extraction) and potentially higher selectivity, which can reduce the formation of tars and other by-products.[3][4] For instance, zeolites like ZSM-5 have shown high selectivity in the conversion of diethylene glycol to 1,4-dioxane.[4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystUse fresh, anhydrous acid catalyst. If using an ion-exchange resin, ensure it is properly activated.
Insufficient reaction temperatureGradually increase the reaction temperature while monitoring for by-product formation. An optimal temperature is often around 160°C for similar syntheses.[2]
Insufficient reaction timeMonitor the reaction progress using TLC or GC. Extend the reaction time until the starting materials are consumed.
Formation of a Dark, Tarry Substance Reaction temperature is too highReduce the reaction temperature. Consider using a milder catalyst.[3]
High concentration of acid catalystDecrease the amount of acid catalyst used.[3]
Multiple Spots on TLC/Peaks in GC Indicating Many By-products Unoptimized reaction conditionsSystematically vary the reaction temperature, catalyst concentration, and reaction time to find the optimal conditions for your specific substrate.
Presence of water in reactantsEnsure all reactants and glassware are dry, as water can interfere with the reaction and promote side reactions.
Difficulty in Isolating the Product Formation of an azeotrope with waterDuring distillation, be aware of potential azeotropes. Salting out with NaCl or CaCl2 before extraction can help break the azeotrope.[2]
Emulsion formation during extractionAdd a small amount of brine to the separatory funnel to help break the emulsion.

Quantitative Data Summary

Starting Material Catalyst Temperature (°C) Pressure Yield (%) Key By-products Reference
Diethylene GlycolSulfuric Acid (~5%)150-17050-400 mm Hg~90Acetaldehyde, 2-Methyl-1,3-dioxolane[2][3]
Diethylene GlycolZeolite (ZSM-5)200-3000-400 psigHighAcetaldehyde[4]
Ethylene OxideAcidic Cation Exchange Resin80-140N/AHighPolymeric esters[5]
Ethylene OxideZrO2/TiO275Atmospheric86.2 (Selectivity)Acetaldehyde, Polyethylene glycol ether[6]

Experimental Protocols

Proposed Method: Acid-Catalyzed Cyclization of Heptanal and Ethylene Glycol

This protocol is a generalized procedure and should be optimized for the specific requirements of your laboratory and scale.

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (to remove water formed during the reaction). Ensure all glassware is thoroughly dried.

  • Reactants: To the flask, add ethylene glycol (1.2 equivalents) and a suitable solvent like toluene.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents).

  • Addition of Aldehyde: Slowly add heptanal (1 equivalent) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dry Glassware (Flask, Condenser, Dean-Stark) B Add Ethylene Glycol and Toluene A->B C Add p-Toluenesulfonic Acid B->C D Add Heptanal C->D E Heat to Reflux D->E F Collect Water in Dean-Stark Trap E->F G Monitor by TLC/GC F->G H Cool to RT G->H I Neutralize with NaHCO3 H->I J Extract and Wash I->J K Dry Organic Layer J->K L Rotary Evaporation K->L M Vacuum Distillation L->M N Pure this compound M->N

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield Issue Condition Check Reaction Conditions Start->Condition Purity Analyze Product Purity Start->Purity Temp Temperature Too Low/High? Condition->Temp Time Reaction Time Sufficient? Condition->Time Catalyst Catalyst Active/Concentration? Condition->Catalyst Tarry Tarry By-products? Purity->Tarry SideProducts Multiple Side Products? Purity->SideProducts Sol_Temp Optimize Temperature Temp->Sol_Temp Yes Sol_Time Increase Reaction Time Time->Sol_Time No Sol_Catalyst Change Catalyst/Concentration Catalyst->Sol_Catalyst Yes Sol_Tarry Lower Temp / Milder Catalyst Tarry->Sol_Tarry Yes Sol_SideProducts Systematic Optimization SideProducts->Sol_SideProducts Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Pentyl-1,4-dioxane. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the formation of this compound. The primary synthetic routes covered are the acid-catalyzed reaction of 1,2-heptanediol with ethylene glycol (or the reaction of heptaldehyde with ethylene glycol) and the Williamson ether synthesis-based routes.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC. If starting material is still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature.
Catalyst deactivation: Acid catalyst may be neutralized or poisoned.Use a fresh batch of acid catalyst. If using a solid-supported catalyst, ensure it is properly activated and dried before use.
Poor quality starting materials: Presence of water or other impurities in reactants or solvents.Use anhydrous solvents and ensure starting materials are pure and dry. Water can interfere with acid catalysts and reactions involving alkoxides.
Side reactions dominating: Conditions favoring polymerization or elimination.Optimize reaction conditions. For acid-catalyzed reactions, use milder acids or lower temperatures. For Williamson synthesis, ensure the use of a primary halide to minimize E2 elimination.
Formation of Significant Byproducts Polymerization of ethylene glycol or epoxide: Common in acid-catalyzed reactions at elevated temperatures.Maintain the recommended reaction temperature and consider using a milder acid catalyst. A continuous process where the product is removed as it forms can also minimize polymer formation.
Formation of aldehydes and other oxidation products: Can occur if the reaction is exposed to air at high temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Elimination byproducts (alkenes): Prevalent in Williamson ether synthesis with secondary halides.When designing a Williamson synthesis for this compound, the synthetic strategy should favor the use of a primary halide and an alkoxide derived from a secondary alcohol to avoid elimination reactions.
Difficult Product Purification Presence of unreacted starting materials: Due to incomplete reaction.Optimize the reaction to drive it to completion. Unreacted diols can often be removed by washing with water.
Formation of azeotropes: 1,4-dioxane and its derivatives can form azeotropes with water or other solvents.If an azeotrope with water is suspected, consider azeotropic distillation with a suitable solvent like toluene to remove water before final purification.
Co-distillation of byproducts with similar boiling points: Makes fractional distillation challenging.Employ column chromatography (e.g., silica gel) for purification if distillation is ineffective. Alternatively, consider converting byproducts into more easily separable derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound and other 2-substituted-1,4-dioxanes are:

  • Acid-catalyzed condensation: This can involve the reaction of 1,2-heptanediol with ethylene glycol or the direct reaction of heptaldehyde with ethylene glycol in the presence of an acid catalyst.

  • From epoxides: The ring-opening of a pentyl-substituted epoxide (like 1,2-epoxyheptane) with an ethylene glycol monoalkoxide, followed by intramolecular cyclization.[1]

  • Williamson ether synthesis approach: This involves the intramolecular cyclization of a precursor containing both a hydroxyl group and a suitable leaving group, such as 2-(2-haloethoxy)heptan-1-ol. This method is an adaptation of the classical Williamson ether synthesis.

Q2: What are the typical side products I should expect in the acid-catalyzed synthesis?

A2: In the acid-catalyzed synthesis of 1,4-dioxanes, several side products can form. For the parent 1,4-dioxane, byproducts include 2-methyl-1,3-dioxolane, acetaldehyde, and crotonaldehyde.[2] By analogy, in the synthesis of this compound, you might expect the formation of acetals and other condensation products derived from the starting materials. Additionally, polymerization of ethylene glycol can occur, leading to the formation of polyglycols.[2][3]

Q3: My Williamson ether synthesis for a related 2-alkyl-1,4-dioxane is giving me a low yield. What are the likely causes?

A3: Low yields in the Williamson ether synthesis of ethers are often due to competing elimination reactions (E2 mechanism), especially when using secondary or tertiary alkyl halides.[4] To favor the desired SN2 substitution, it is crucial to use a primary alkyl halide if possible. Other factors that can lead to low yields include incomplete deprotonation of the alcohol to form the alkoxide, the use of protic solvents which can solvate the nucleophile and reduce its reactivity, and insufficient reaction time or temperature.

Q4: How can I effectively purify my this compound from the reaction mixture?

A4: Purification strategies depend on the nature of the impurities.

  • Distillation: Fractional distillation is a common method if the boiling points of the product and impurities are sufficiently different.

  • Washes: If the impurities are acidic (e.g., leftover acid catalyst) or water-soluble (e.g., unreacted glycols), washing the crude product with a basic solution (like sodium bicarbonate) and then with water can be effective.

  • Drying: After aqueous washes, the organic layer should be dried over an anhydrous salt like magnesium sulfate or sodium sulfate before distillation.

  • Chromatography: If distillation is not effective, column chromatography on silica gel can be a powerful tool for separating the desired product from closely related byproducts.

Q5: Are there any specific safety precautions I should take when working with the synthesis of this compound?

A5: Yes, several safety precautions should be observed:

  • Peroxide Formation: 1,4-Dioxane and its derivatives can form explosive peroxides upon exposure to air and light. It is crucial to test for the presence of peroxides before heating or distilling the compound.

  • Flammability: Dioxanes are flammable. All heating should be done using a heating mantle or oil bath, and open flames should be avoided.

  • Toxicity: 1,4-Dioxane is a suspected carcinogen and can cause irritation to the eyes, skin, and respiratory tract. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Acid Handling: When using strong acid catalysts, handle them with extreme care, using appropriate PPE and having a neutralizing agent readily available.

Experimental Protocols

Method 1: Synthesis from an Epoxide and Ethylene Glycol

This method is adapted from a general procedure for the synthesis of 2-mono-substituted 1,4-dioxanes.[1]

Step 1: Formation of Ethylene Glycol Monosodium Salt

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place anhydrous ethylene glycol.

  • Slowly add sodium metal in small portions while stirring. The reaction is exothermic. Maintain the temperature below 60 °C using a water bath if necessary.

  • Continue stirring until all the sodium has reacted and a clear solution of ethylene glycol monosodium salt in ethylene glycol is formed.

Step 2: Reaction with 1,2-Epoxyheptane

  • To the solution of ethylene glycol monosodium salt, add 1,2-epoxyheptane dropwise through the dropping funnel at room temperature.

  • After the addition is complete, heat the reaction mixture to 80-100 °C and maintain this temperature for several hours. Monitor the reaction progress by TLC or GC.

Step 3: Cyclization to this compound

  • Cool the reaction mixture and slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to induce cyclization, often with the removal of water via a Dean-Stark apparatus.

  • Monitor the formation of the product by TLC or GC.

Step 4: Work-up and Purification

  • After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by fractional distillation under vacuum.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Completion Check Reaction Completion (TLC/GC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Extend_Time Extend Reaction Time/ Increase Temperature Incomplete->Extend_Time Check_Catalyst Check Catalyst Activity Complete->Check_Catalyst End Improved Yield Extend_Time->End Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Fresh_Catalyst Suspect Check_Reagents Check Purity of Starting Materials/Solvents Check_Catalyst->Check_Reagents OK Fresh_Catalyst->End Purify_Reagents Purify/Dry Reagents and Solvents Check_Reagents->Purify_Reagents Impure Consider_Side_Reactions Consider Dominant Side Reactions Check_Reagents->Consider_Side_Reactions Pure Purify_Reagents->End Optimize_Conditions Optimize Reaction Conditions (Temp, Concentration) Consider_Side_Reactions->Optimize_Conditions Optimize_Conditions->End

Caption: A logical workflow for troubleshooting low product yield.

Reaction Pathways for this compound Formation

Reaction_Pathways cluster_acid_catalyzed Acid-Catalyzed Route cluster_williamson Williamson Ether Synthesis Route Heptanediol 1,2-Heptanediol Intermediate_A 2-(2-Hydroxyethoxy)heptan-1-ol Heptanediol->Intermediate_A + Ethylene Glycol (H+) Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Intermediate_A Product_A This compound Intermediate_A->Product_A - H2O (H+) Epoxyheptane 1,2-Epoxyheptane Intermediate_B Sodium 2-(2-hydroxyethoxy)heptan-1-oxide Epoxyheptane->Intermediate_B EG_Monosalt Ethylene Glycol Monosodium Salt EG_Monosalt->Intermediate_B Product_B This compound Intermediate_B->Product_B Intramolecular Cyclization (H+)

Caption: Main synthetic routes to this compound.

References

Technical Support Center: Removing Solvent from 2-Pentyl-1,4-dioxane Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling and processing 2-Pentyl-1,4-dioxane samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during solvent removal.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing solvents from a high-boiling point compound like this compound?

A1: The most common and effective methods for removing solvents from high-boiling point compounds include rotary evaporation, lyophilization (freeze-drying), and distillation. The choice of method depends on the solvent's boiling point, the sample volume, and the thermal stability of your compound.[1][2][3] For heat-sensitive materials, ambient temperature methods using a chilled receiver in an evacuated closed system can also be employed.[4][5]

Q2: I am unable to find the exact boiling point for this compound. What is a reasonable estimate?

Q3: Can I use rotary evaporation for solvents with high boiling points like DMF or DMSO?

A3: Yes, rotary evaporation can be used for high-boiling point solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6] However, it requires a vacuum system capable of achieving a sufficiently low pressure to significantly reduce the solvent's boiling point to a temperature that will not degrade your sample.[1][6]

Q4: When is lyophilization a better choice than rotary evaporation?

A4: Lyophilization, or freeze-drying, is the preferred method for highly heat-sensitive compounds.[1] It is also effective for removing solvents from samples that are prone to bumping or foaming during rotary evaporation.[6] Lyophilization is particularly suitable for removing water, but can also be adapted for certain organic solvents that have a relatively high freezing point and vapor pressure in the solid state.

Q5: How can I remove residual water from my this compound sample?

A5: 1,4-dioxane is known to form an azeotrope with water, which means they can be difficult to separate by simple distillation.[7] A common technique to remove water is azeotropic distillation with a solvent that forms a lower-boiling azeotrope with water, such as toluene. Alternatively, for small amounts of water, drying agents can be used, followed by filtration and subsequent solvent removal.

Troubleshooting Guides

Rotary Evaporation

Issue 1: The solvent is not evaporating or evaporating very slowly.

Possible Cause Solution
Inadequate Vacuum Check all connections for leaks. Ensure the vacuum pump is functioning correctly and is suitable for the solvent being removed. For high-boiling point solvents, a high-performance vacuum pump is often necessary.
Water Bath Temperature Too Low Increase the water bath temperature. A general rule of thumb is to set the bath temperature 20°C higher than the solvent's boiling point at the applied pressure. Be cautious not to exceed the thermal stability of your compound.
Condenser Temperature Too High Ensure the condenser is properly cooled. For low-boiling solvents, a standard water-cooled condenser may suffice, but for more volatile solvents or deep vacuums, a chiller or a dry ice/acetone cold finger is recommended.
Rotation Speed Too Slow Increase the rotation speed to create a larger surface area of the thin film of your sample, which will increase the evaporation rate.

Issue 2: The sample is bumping violently.

Possible Cause Solution
Vacuum Applied Too Quickly Gradually apply the vacuum to allow for controlled boiling.
Flask Overfilled The flask should be no more than half-full to provide ample headspace for vapor expansion.
Inconsistent Heating Ensure the flask is properly immersed in the water bath for even heating.
High-Boiling Point Solvent High-boiling point solvents have a greater tendency to bump. Use a bump trap to prevent sample loss into the condenser. Adding boiling chips can also promote smoother boiling.
Lyophilization

Issue 1: The sample is not freezing completely.

Possible Cause Solution
Presence of Organic Solvents Residual organic solvents can lower the freezing point of the sample. Ensure all organic solvents are removed as much as possible before attempting to freeze the aqueous sample.
Insufficiently Low Freezing Temperature Use a freezing bath (e.g., dry ice/acetone or liquid nitrogen) to ensure the sample is solidly frozen before connecting it to the lyophilizer.

Issue 2: The dried product appears collapsed or melted.

Possible Cause Solution
Eutectic Temperature Exceeded The shelf temperature during primary drying was too high, causing the product to melt before sublimation was complete. Determine the eutectic temperature of your sample and set the shelf temperature below this point.
Inadequate Vacuum A poor vacuum can lead to an increase in the sample temperature. Ensure the lyophilizer is maintaining the target vacuum level.

Issue 3: Residual solvent is detected in the final product.

Possible Cause Solution
Insufficient Secondary Drying The secondary drying phase, which removes bound solvent molecules, may have been too short or at too low a temperature. Extend the secondary drying time or gradually increase the shelf temperature.
High Affinity of Solvent for the Product Some solvents may have a strong affinity for the product. Consider dissolving the product in a different solvent and re-lyophilizing.

Data Presentation

Table 1: Physical and Chemical Properties of 1,4-Dioxane (as a proxy for this compound)

PropertyValueSource
Molecular Formula C₄H₈O₂[8]
Molecular Weight 88.11 g/mol [9]
Boiling Point 101.1 °C[9]
Melting Point 11.8 °C[9]
Density 1.033 g/mL at 20 °C[7]
Vapor Pressure 38.1 mmHg at 25 °C[9]
Water Solubility Miscible[8]
Azeotrope with Water 87.8°C (81.6% dioxane, 18.4% water)[10]

Table 2: Comparison of Common Solvent Removal Techniques

Technique Principle Best For Advantages Disadvantages
Rotary Evaporation Reduced pressure evaporation with rotation to increase surface area.[11]Low to moderately boiling solvents; larger sample volumes.Fast and efficient for many common solvents.[11]Risk of bumping and foaming; potential for thermal degradation of sensitive compounds.[6]
Lyophilization (Freeze-Drying) Sublimation of a frozen solvent under vacuum.[12]Heat-sensitive compounds; aqueous solutions.Gentle method that preserves the structure of sensitive molecules.[1]Time-consuming; not suitable for all organic solvents.
Distillation Separation of liquids based on differences in boiling points.[2][13]Large volumes of solvent where the solute is non-volatile and thermally stable.Can be used for solvent recycling.Can be slow and energy-intensive; not suitable for heat-sensitive compounds.[2]
Nitrogen Blowdown Evaporation is accelerated by a stream of inert gas.[2]Small sample volumes; volatile solvents.Gentle on heat-sensitive samples; can process multiple samples in parallel.[2]Inefficient for high-boiling point solvents; can be time-consuming for larger volumes.

Experimental Protocols

Protocol 1: Rotary Evaporation for High-Boiling Point Solvents
  • Preparation:

    • Ensure the round-bottom flask is no more than half-full with the sample solution.

    • Add boiling chips to the flask to promote smooth boiling.

    • Attach a bump trap between the flask and the rotary evaporator to prevent sample loss.

  • Setup:

    • Securely attach the flask and bump trap to the rotary evaporator.

    • Lower the flask into the heating bath so that the liquid level is below the bath level.

    • Set the heating bath to a temperature approximately 20°C above the boiling point of the solvent at the intended vacuum pressure. Be mindful of the thermal stability of this compound.

    • Ensure the condenser is sufficiently cooled, using a recirculating chiller or a dry ice/acetone bath for very volatile solvents or deep vacuum.

  • Operation:

    • Start the rotation of the flask.

    • Gradually apply the vacuum. Monitor the sample for any signs of bumping.

    • Once the desired vacuum is reached, allow the solvent to evaporate. Condensation should be visible on the condenser coils.

    • Continue the process until all the solvent has been removed and a constant weight of the flask is achieved.

  • Shutdown:

    • Slowly release the vacuum.

    • Stop the rotation.

    • Raise the flask from the heating bath.

    • Remove the flask.

Protocol 2: Lyophilization of an Aqueous Solution
  • Preparation:

    • Ensure the sample is dissolved in an appropriate solvent, typically water. If organic solvents are present, remove them as much as possible by other means (e.g., rotary evaporation) first.

    • Transfer the solution to a lyophilization flask or vials.

  • Freezing:

    • Freeze the sample completely. This can be done by placing the flask in a freezer, a dry ice/acetone bath, or by using liquid nitrogen. The sample should be a solid block with no liquid remaining.

  • Setup:

    • Attach the frozen sample flask to a port on the lyophilizer.

    • Ensure the lyophilizer's condenser has reached its operating temperature (typically -50°C or lower).

  • Operation:

    • Open the valve to the vacuum pump. The vacuum will cause the frozen solvent to sublime (go directly from solid to gas).

    • The process is complete when all the ice has disappeared and the product appears as a dry powder or cake. This can take several hours to days depending on the sample volume and solvent.

  • Shutdown:

    • Close the valve to the vacuum pump.

    • Vent the system with an inert gas like nitrogen.

    • Remove the flask containing the dried product.

Visualizations

experimental_workflow Solvent Removal Workflow for this compound Samples start Sample in Solution is_heat_sensitive Is the sample heat-sensitive? start->is_heat_sensitive lyophilization Lyophilization is_heat_sensitive->lyophilization Yes is_high_bp_solvent High Boiling Point Solvent? is_heat_sensitive->is_high_bp_solvent No rotovap Rotary Evaporation end Isolated this compound rotovap->end lyophilization->end distillation Distillation distillation->end is_high_bp_solvent->rotovap No is_high_bp_solvent->distillation Yes

Caption: Decision tree for selecting a solvent removal method.

troubleshooting_rotovap Rotary Evaporation Troubleshooting Logic start Problem with Rotary Evaporation issue Identify the Issue start->issue no_evaporation Slow or No Evaporation issue->no_evaporation Evaporation Issue bumping Bumping or Foaming issue->bumping Bumping Issue check_vacuum Check Vacuum and Connections no_evaporation->check_vacuum gradual_vacuum Apply Vacuum Gradually bumping->gradual_vacuum increase_temp Increase Bath Temperature check_vacuum->increase_temp check_condenser Check Condenser Cooling increase_temp->check_condenser solution Problem Resolved check_condenser->solution check_fill_level Check Flask Fill Level gradual_vacuum->check_fill_level use_bump_trap Use Bump Trap check_fill_level->use_bump_trap use_bump_trap->solution

Caption: Troubleshooting workflow for common rotary evaporation issues.

References

Technical Support Center: Stabilization of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stabilization, handling, and troubleshooting of 2-Pentyl-1,4-dioxane for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

A1: The main stability concern for this compound, like other cyclic ethers, is its tendency to form explosive peroxides over time when exposed to atmospheric oxygen.[1] This process, known as autoxidation, is accelerated by heat and light.[2] These peroxides can be shock-sensitive and pose a significant safety hazard, especially during distillation or evaporation where they can become concentrated.[1]

Q2: How can I prevent the degradation of this compound?

A2: To prevent degradation, this compound should be stored in a tightly sealed, opaque container to protect it from light.[3] The container should be flushed with an inert gas, such as nitrogen or argon, to displace oxygen before sealing. Storing the compound in a cool, dark, and well-ventilated area is also crucial.[4] For long-term storage, the addition of a stabilizer like Butylated Hydroxytoluene (BHT) can inhibit peroxide formation.[1][5]

Q3: How often should I test my this compound for peroxides?

A3: For opened containers of peroxide-forming chemicals like dioxanes, it is recommended to test for peroxides periodically.[6] A general guideline is to test upon opening and then every 3 to 12 months, depending on the specific class of the peroxide former.[3] Given that 1,4-dioxane is a known peroxide former, regular testing is a critical safety measure.

Q4: Can I distill this compound?

A4: Distillation of this compound can be hazardous if peroxides are present, as they can concentrate and potentially explode.[1] It is imperative to test for the presence of peroxides before any distillation. If peroxides are detected, they must be removed before proceeding. Distilling the solvent can also remove any added inhibitors, making the distilled product more susceptible to peroxide formation.[1]

Troubleshooting Guide

Q1: I see crystals or wisp-like structures in my container of this compound. What should I do?

A1: The presence of crystals, wisp-like structures, or a cloudy appearance can be visual indicators of dangerous levels of peroxide formation.[2] DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. The friction from opening the cap could be sufficient to cause an explosion.[1] Isolate the container, clearly label it as "POTENTIALLY EXPLOSIVE," and contact your institution's Environmental Health and Safety (EHS) department for proper disposal procedures.

Q2: My experiment involving this compound is giving unexpected results. Could it be due to degradation?

A2: Yes, degradation of this compound could lead to unexpected experimental outcomes. The presence of peroxides or other degradation products can interfere with chemical reactions. It is advisable to test a sample of your this compound for the presence of peroxides to rule out degradation as a factor.

Q3: How do I test for the presence of peroxides in my this compound?

A3: Several methods are available for detecting peroxides. A common and simple method is the use of peroxide test strips. These strips change color in the presence of peroxides. For a more quantitative analysis, an iodide-based test can be performed where the peroxide oxidizes iodide to iodine, which can then be titrated.

Data Presentation

Table 1: Recommended Storage Times for Peroxide-Forming Chemicals

Chemical ClassStorage Period for Unopened ContainersStorage Period for Opened Containers
Class A: Severe Peroxide Hazard (e.g., Isopropyl ether)Discard after 3 monthsTest before use or discard after 3 months
Class B: Peroxide Hazard on Concentration (e.g., Dioxanes, Tetrahydrofuran)Discard after 1 yearTest for peroxides before distillation/evaporation, or discard after 1 year
Class C: Peroxide Initiation of Polymerization (e.g., Styrene, Vinyl acetate)Inhibited: 12 months; Uninhibited: 24 hoursInhibited: Test every 12 months; Uninhibited: Discard after 24 hours

Source: Adapted from various safety guidelines for peroxide-forming chemicals.[3]

Experimental Protocols

Protocol 1: Qualitative Peroxide Detection using Test Strips

Objective: To quickly and qualitatively determine the presence of peroxides in a sample of this compound.

Materials:

  • Sample of this compound

  • Peroxide test strips (e.g., Quantofix®)

  • Glass rod or pipette

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Procedure:

  • Ensure you are working in a well-ventilated area and wearing appropriate PPE.

  • Carefully open the container of this compound.

  • Using a clean glass rod or pipette, withdraw a small amount of the solvent.

  • Apply a drop of the solvent to the test pad of the peroxide test strip.

  • Allow the solvent to evaporate.

  • For organic solvents, it may be necessary to wet the test zone with one drop of water after the solvent has evaporated.

  • Observe the color change of the test pad and compare it to the color scale provided with the test strips to estimate the peroxide concentration.

  • Record the result and the date of the test on the container label.

Visualizations

Experimental_Workflow Experimental Workflow for Handling this compound cluster_storage Storage and Preparation cluster_experiment Experimental Use cluster_decision Decision Point cluster_disposal Disposal/Treatment storage Store in cool, dark, inert atmosphere check_date Check 'Date Opened' storage->check_date test_peroxide Test for Peroxides check_date->test_peroxide is_peroxide_present Peroxides Detected? test_peroxide->is_peroxide_present use_solvent Use in Experiment record_use Record Use use_solvent->record_use is_peroxide_present->use_solvent No dispose Contact EHS for Disposal is_peroxide_present->dispose Yes

Caption: Workflow for safe handling of this compound.

Troubleshooting_Degradation Troubleshooting Suspected Degradation of this compound cluster_visual_check Visual Inspection cluster_action Action cluster_decision Decision cluster_outcome Outcome start Suspect Degradation (e.g., unexpected results, visual changes) visual_signs Visual signs of peroxides? (crystals, cloudiness) start->visual_signs test_peroxides Perform Peroxide Test visual_signs->test_peroxides No dispose Do Not Use. Contact EHS for disposal. visual_signs->dispose Yes peroxides_detected Peroxides Detected? test_peroxides->peroxides_detected continue_use Solvent is likely stable. Investigate other experimental factors. peroxides_detected->continue_use No peroxides_detected->dispose Yes

Caption: Decision tree for troubleshooting this compound degradation.

References

Technical Support Center: Interpreting Mass Spectra of Dioxane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of dioxane derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the mass spectrum of 2-Pentyl-1,4-dioxane and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragmentation pathways for this compound in electron ionization mass spectrometry (EI-MS)?

  • Alpha-Cleavage: The most common initial fragmentation will be the cleavage of the bond between the dioxane ring and the pentyl group, leading to the loss of a pentyl radical.

  • Ring Opening and Subsequent Fragmentation: The molecular ion may undergo ring opening initiated by the abstraction of a hydrogen atom, followed by further fragmentation of the resulting open-chain ion.

  • Loss of Neutral Fragments: Expect the loss of small neutral molecules such as ethylene (C2H4) or formaldehyde (CH2O) from the dioxane ring.

Q2: Why is the molecular ion peak (M+) weak or absent in the mass spectrum of my dioxane derivative?

A2: It is common for the molecular ion peak of cyclic ethers to be unstable and, therefore, weak or entirely absent in 70 eV EI mass spectra.[3][4] This instability is due to the high energy of the ionization process, which can cause the molecular ion to fragment rapidly.[4] If identifying the molecular ion is critical, consider using a "soft" ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI), which imparts less energy to the molecule.

Q3: How can I differentiate between isomers of pentyl-dioxane using mass spectrometry?

A3: Differentiating isomers based solely on their mass spectra can be challenging as they may produce similar fragments. However, subtle differences in the relative abundances of certain fragment ions can sometimes be used for identification. For instance, the position of the pentyl group on the dioxane ring will influence the initial alpha-cleavage and subsequent fragmentation patterns. Coupling mass spectrometry with a chromatographic separation technique like Gas Chromatography (GC-MS) is the most effective method for separating and identifying isomers. The retention time from the GC will provide an additional data point for confident identification.

Q4: What are some common sources of contamination that might interfere with my analysis?

A4: Common contaminants in GC-MS analysis include phthalates (plasticizers from lab equipment), siloxanes (from GC column bleed), and residual solvents from sample preparation. To minimize contamination, use high-purity solvents, clean glassware thoroughly, and run blank samples to identify any background signals.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No molecular ion peak observed. The molecular ion is unstable under EI conditions.- Use a soft ionization technique like Chemical Ionization (CI).- Lower the ionization energy if your instrument allows.
Spectrum dominated by low m/z fragments. Excessive fragmentation due to high ionization energy or a highly unstable molecule.- Lower the ionization energy.- Check for leaks in the vacuum system.- Ensure the sample is pure.
Unexpected peaks in the spectrum. Contamination from the sample, solvent, or instrument.- Run a blank solvent injection to identify background peaks.- Clean the ion source and injection port.- Use high-purity solvents and clean glassware.
Poor reproducibility of spectra. Inconsistent instrument parameters or sample preparation.- Ensure all instrument parameters (e.g., temperatures, gas flow rates) are stable.- Standardize the sample preparation procedure.
Difficulty in distinguishing isomers. Isomers have very similar fragmentation patterns.- Optimize the GC separation to achieve baseline resolution of the isomers.- Compare the full mass spectra and relative ion abundances carefully against any available reference data.

Predicted Mass Spectrum Data for this compound

The following table summarizes the predicted major fragment ions for this compound (Molecular Weight: 158.24 g/mol ) based on established fragmentation patterns of similar molecules. The relative abundance is a qualitative prediction.

m/z Predicted Fragment Ion Proposed Fragmentation Pathway Predicted Relative Abundance
158[C9H18O2]+•Molecular IonVery Low to Absent
87[C4H7O2]+Loss of pentyl radical (•C5H11) via alpha-cleavageHigh
58[C2H4O2]+•Cleavage of the dioxane ringModerate
45[C2H5O]+Further fragmentation of the dioxane ringHigh
43[C3H7]+Pentyl fragment ionModerate
29[C2H5]+Ethyl fragment from the pentyl chain or ringModerate

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve a small amount (e.g., 1 mg) of the this compound sample in a high-purity volatile solvent such as dichloromethane or hexane to a final concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 30-300.

3. Data Acquisition and Analysis:

  • Acquire the data using the instrument's software.

  • Integrate the chromatographic peaks and obtain the mass spectrum for the peak corresponding to this compound.

  • Compare the acquired spectrum with the predicted fragmentation pattern and any available library spectra for tentative identification.

Visualizations

Fragmentation_Pathway M This compound (m/z 158) F1 [M - C5H11]+ (m/z 87) M->F1 - •C5H11 (α-cleavage) F2 [C2H4O2]+• (m/z 58) M->F2 - C7H14 (Ring Cleavage) F4 [C3H7]+ (m/z 43) M->F4 Pentyl fragment F3 [C2H5O]+ (m/z 45) F2->F3 - CH3

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Troubleshooting_Workflow Start Problem with Mass Spectrum Issue1 No Molecular Ion Peak Start->Issue1 Issue2 Unexpected Peaks Start->Issue2 Issue3 Poor Reproducibility Start->Issue3 Solution1 Use Soft Ionization (CI) Lower Ionization Energy Issue1->Solution1 End Problem Resolved Solution1->End Solution2 Run Blank Clean Ion Source Issue2->Solution2 Solution2->End Solution3 Standardize Protocol Check Instrument Parameters Issue3->Solution3 Solution3->End

Caption: Troubleshooting workflow for common mass spectrometry issues.

References

Technical Support Center: Resolving Peak Overlap in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Nuclear Magnetic Resonance (NMR) Spectroscopy Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on troubleshooting and resolving common issues encountered during NMR experiments, with a specific focus on peak overlap.

Frequently Asked Questions (FAQs)

Q1: What is peak overlap in NMR and why is it a problem?

In NMR spectroscopy, each unique nucleus in a molecule resonates at a specific frequency, resulting in a peak in the spectrum. Peak overlap occurs when the resonance frequencies of two or more distinct nuclei are very similar, causing their corresponding peaks to merge or overlap. This can make it difficult or impossible to accurately determine the chemical shift, multiplicity (splitting pattern), and integration (number of protons) for the individual signals.[1] Consequently, peak overlap can hinder the complete and accurate structural elucidation of a molecule.

Q2: What are the common causes of peak overlap?

Several factors can contribute to peak overlap in an NMR spectrum:

  • Molecular Complexity: Large molecules with many similar chemical environments are more prone to peak overlap. For instance, long alkyl chains or multiple aromatic rings can produce a cluster of overlapping signals.

  • Symmetry: While symmetry can simplify a spectrum, slight deviations from perfect symmetry can lead to multiple signals with very similar chemical shifts.

  • Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of protons, and in some cases, may not provide sufficient dispersion to resolve all signals.[2]

  • Concentration: At high concentrations, intermolecular interactions can lead to peak broadening and shifts, potentially causing overlap that is not present in more dilute samples.[3]

Applying this to 2-Pentyl-1,4-dioxane:

In a molecule like this compound, peak overlap is likely to occur in the following regions of the ¹H NMR spectrum:

  • Dioxane Ring Protons: The protons on the dioxane ring (positions 3, 5, and 6) and the proton at position 2 are in a crowded aliphatic region and are likely to have complex splitting patterns due to stereochemistry, potentially leading to significant overlap.

  • Pentyl Chain Protons: The methylene protons of the pentyl chain, particularly those closer to the dioxane ring, will have similar chemical environments and are prone to overlapping with each other and with the dioxane ring protons.

Troubleshooting Guides

Issue: Overlapping signals in the ¹H NMR spectrum of this compound.

This guide provides a systematic approach to resolving peak overlap, using the hypothetical case of this compound as an example.

G start Peak Overlap Observed in 1D ¹H NMR solvent Change NMR Solvent start->solvent resolved Peak Overlap Resolved solvent->resolved If resolved not_resolved Overlap Persists solvent->not_resolved If overlap persists shift_reagent Use Lanthanide Shift Reagent shift_reagent->resolved not_resolved2 not_resolved2 shift_reagent->not_resolved2 If overlap persists or broadening occurs two_d_nmr Perform 2D NMR Experiments two_d_nmr->resolved not_resolved->shift_reagent not_resolved2->two_d_nmr

Caption: A decision-making workflow for troubleshooting peak overlap in NMR.

Method 1: Changing the NMR Solvent

The chemical shift of a proton can be influenced by the surrounding solvent due to solvent-solute interactions.[2] Changing the solvent can alter the chemical shifts of the overlapping protons differently, leading to their resolution.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound of the same concentration in a variety of deuterated solvents. Common choices include chloroform-d (CDCl₃), benzene-d₆ (C₆D₆), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample.

  • Analysis: Compare the spectra to identify a solvent that provides the best signal dispersion and resolves the overlapping peaks.

Data Presentation:

Table 1: Hypothetical ¹H Chemical Shifts (δ, ppm) of Overlapping Protons in this compound in Various Solvents.

Proton Assignment (Hypothetical)CDCl₃C₆D₆Acetone-d₆DMSO-d₆
Dioxane H-23.853.603.753.70
Dioxane H-3a3.703.503.653.60
Dioxane H-3e3.753.553.703.65
Pentyl H-1'a1.551.651.501.52
Pentyl H-1'b1.581.681.531.55
Method 2: Using Lanthanide Shift Reagents

Lanthanide shift reagents (LSRs) are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the oxygen atoms in this compound.[4][5] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[6] This can effectively spread out overlapping signals.[7]

Experimental Protocol:

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of the sample in an appropriate solvent (e.g., CDCl₃).

  • Addition of LSR: Add a small, known amount of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) to the NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum after each addition.

  • Titration: Continue adding small increments of the LSR and acquiring spectra until the desired peak separation is achieved or significant peak broadening is observed.[8]

  • Analysis: Plot the change in chemical shift (Δδ) for each proton against the [LSR]/[Substrate] molar ratio to analyze the shifts.

Data Presentation:

Table 2: Hypothetical Change in ¹H Chemical Shift (Δδ, ppm) for Protons of this compound with Increasing Concentration of Eu(fod)₃.

Proton Assignment (Hypothetical)[LSR]/[Substrate] = 0.1[LSR]/[Substrate] = 0.2[LSR]/[Substrate] = 0.3
Dioxane H-2+1.50+3.10+4.80
Dioxane H-3a+1.20+2.50+3.90
Dioxane H-3e+1.35+2.80+4.30
Pentyl H-1'a+0.80+1.65+2.55
Pentyl H-1'b+0.75+1.55+2.40
Method 3: 2D NMR Spectroscopy

Two-dimensional (2D) NMR experiments are powerful techniques for resolving peak overlap by spreading the signals into a second dimension.[9]

COSY is a homonuclear correlation experiment that shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[10] This can help to identify individual spin systems even when their signals overlap in the 1D spectrum.

Experimental Protocol (Bruker Spectrometer): [11][12]

  • Acquire 1D ¹H Spectrum: Obtain a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter frequency offset (o1p).[13]

  • Setup COSY Experiment:

    • Create a new dataset and read in the standard COSY parameter set (e.g., cosygpqf).

    • Set the spectral width in both dimensions (F1 and F2) and the transmitter frequency offset based on the 1D spectrum.

    • Set the number of scans (ns) and dummy scans (ds). For concentrated samples, ns=1 is often sufficient.

  • Acquisition: Start the acquisition (zg).

  • Processing: Process the data using xfb. The resulting spectrum can be symmetrized using the sym command.

Workflow for a COSY Experiment:

A Acquire 1D ¹H Spectrum (Determine sw, o1p) B Create New 2D Dataset (rpar cosygpqf) A->B C Set Parameters (sw, o1p, ns, ds) B->C D Acquire Data (zg) C->D E Process Data (xfb) D->E F Analyze Spectrum (Identify cross-peaks) E->F

Caption: A simplified workflow for acquiring and processing a COSY experiment.

HSQC is a heteronuclear correlation experiment that shows correlations between protons and directly attached carbons (or other heteronuclei like ¹⁵N).[14] Since ¹³C spectra are generally better dispersed than ¹H spectra, HSQC can effectively resolve overlapping proton signals by correlating them to their distinct carbon resonances.[15][16]

Experimental Protocol (Bruker Spectrometer): [7][14][17]

  • Acquire 1D Spectra: Obtain 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.

  • Setup HSQC Experiment:

    • Create a new dataset and read in a standard HSQC parameter set (e.g., hsqcedetgpsisp).

    • Set the spectral widths and offsets for the ¹H (F2) and ¹³C (F1) dimensions.

    • Set the number of scans (ns) and dummy scans (ds).

  • Acquisition: Start the acquisition (zg).

  • Processing: Process the data using xfb. The resulting spectrum will show cross-peaks for each C-H bond.

Workflow for an HSQC Experiment:

A Acquire 1D ¹H and ¹³C Spectra (Determine sw, o1p for both) B Create New 2D Dataset (rpar hsqcedetgpsisp) A->B C Set Parameters (sw, o1p for ¹H and ¹³C) B->C D Acquire Data (zg) C->D E Process Data (xfb) D->E F Analyze Spectrum (Correlate ¹H and ¹³C signals) E->F

Caption: A simplified workflow for acquiring and processing an HSQC experiment.

HMBC is a heteronuclear correlation experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[18] This is particularly useful for connecting different spin systems identified in a COSY spectrum and for assigning quaternary carbons.[10][19]

Experimental Protocol (Bruker Spectrometer): [14][19][20]

  • Acquire 1D Spectra: As with HSQC, obtain 1D ¹H and ¹³C spectra to determine the necessary spectral parameters.

  • Setup HMBC Experiment:

    • Create a new dataset and read in a standard HMBC parameter set (e.g., hmbclpndqf).

    • Set the spectral widths and offsets for the ¹H (F2) and ¹³C (F1) dimensions.

    • Set the number of scans (ns) and dummy scans (ds). HMBC is less sensitive than HSQC, so more scans may be required.

  • Acquisition: Start the acquisition (zg).

  • Processing: Process the data using xfb.

Workflow for an HMBC Experiment:

A Acquire 1D ¹H and ¹³C Spectra (Determine sw, o1p for both) B Create New 2D Dataset (rpar hmbclpndqf) A->B C Set Parameters (sw, o1p for ¹H and ¹³C) B->C D Acquire Data (zg) C->D E Process Data (xfb) D->E F Analyze Spectrum (Identify long-range H-C correlations) E->F

Caption: A simplified workflow for acquiring and processing an HMBC experiment.

References

"minimizing byproduct formation in 2-Pentyl-1,4-dioxane reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pentyl-1,4-dioxane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a primary synthetic route involving the reaction of 1,2-epoxyheptane with ethylene glycol, followed by acid-catalyzed cyclization.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Below is a systematic approach to troubleshoot this issue:

  • Incomplete Epoxide Ring Opening: The initial reaction between 1,2-epoxyheptane and ethylene glycol is crucial. Ensure that the ethylene glycol is effectively deprotonated to form the glycolate anion, which is a more potent nucleophile.

    • Recommendation: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to deprotonate the ethylene glycol. Ensure anhydrous conditions, as water will consume the base.

  • Inefficient Cyclization: The acid-catalyzed cyclization of the intermediate diol is an equilibrium process.

    • Recommendation: Use a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the product. Ensure the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is fresh and used in the appropriate catalytic amount.

  • Side Reactions: Several side reactions can compete with the formation of the desired product.

    • Recommendation: Refer to the section on byproduct formation (FAQ 2) to identify potential side reactions and mitigation strategies. Careful control of reaction temperature is critical; higher temperatures can favor elimination and polymerization pathways.

  • Purification Losses: The product may be lost during workup and purification steps.

    • Recommendation: this compound is water-miscible. Avoid aqueous washes if possible, or saturate the aqueous phase with salt (e.g., NaCl, K₂CO₃) to reduce its solubility. Fractional distillation under reduced pressure is the preferred method for purification.

Q2: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?

A2: Byproduct formation is a common challenge. The primary byproducts in this synthesis are typically:

  • Isomeric Dioxanes: Acid-catalyzed rearrangement of the epoxide can lead to the formation of other isomers.

  • Polyethylene Glycols (PEGs): Polymerization of ethylene glycol can occur, especially at higher temperatures and with prolonged reaction times.

  • Aldehydes and Acetals: Isomerization of the starting epoxide to heptanal can occur, which can then react with ethylene glycol to form 2-pentyl-1,3-dioxolane.

  • Unreacted Starting Materials: Incomplete reaction will leave unreacted 1,2-epoxyheptane and ethylene glycol in the mixture.

Minimization Strategies:

  • Control Reaction Temperature: Maintain the recommended temperature for both the epoxide opening and cyclization steps to minimize side reactions.

  • Optimize Catalyst Loading: Use the minimum effective amount of acid catalyst to prevent excessive side reactions.

  • Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and stop it once the starting materials are consumed to prevent further degradation or byproduct formation.

  • Purification: Most byproducts can be removed by careful fractional distillation under reduced pressure.

Q3: How do I effectively purify the final product?

A3: Purification of this compound from the reaction mixture requires careful consideration of its physical properties.

  • Initial Workup: After the reaction, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Be cautious with aqueous extractions due to the product's water solubility. If an aqueous wash is necessary, use a saturated brine solution to minimize product loss.

  • Drying: Dry the organic phase thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate).

  • Fractional Distillation: The most effective method for purification is fractional distillation under reduced pressure. This will allow for the separation of the desired product from higher-boiling byproducts like PEGs and unreacted ethylene glycol, as well as lower-boiling impurities.

Frequently Asked Questions (FAQs)

Q4: What is the most common synthetic route for preparing this compound?

A4: A widely applicable method for the synthesis of 2-substituted-1,4-dioxanes is the reaction of a terminal epoxide with ethylene glycol.[1][2] This two-step process involves:

  • Nucleophilic Ring Opening: The reaction of 1,2-epoxyheptane with the monosodium salt of ethylene glycol (ethylene glycolate) to form an intermediate diol, 2-(2-hydroxyethoxy)heptan-1-ol.

  • Acid-Catalyzed Cyclization: The subsequent intramolecular cyclization of the diol, typically catalyzed by a strong acid such as p-toluenesulfonic acid or sulfuric acid, to yield this compound. Water is removed during this step to drive the reaction to completion.

Q5: What are the critical reaction parameters to control?

A5: The following parameters are crucial for a successful synthesis:

  • Stoichiometry of Reactants: A slight excess of ethylene glycol is often used to ensure complete consumption of the epoxide.

  • Reaction Temperature: The temperature for both the ring-opening and cyclization steps should be carefully controlled to balance reaction rate and minimize byproduct formation.

  • Catalyst Choice and Concentration: The choice of acid catalyst and its concentration can significantly impact the rate of cyclization and the extent of side reactions.

  • Water Removal: Efficient removal of water during the cyclization step is essential for achieving a high yield.

Q6: Are there any specific safety precautions I should take?

A6: Yes, standard laboratory safety practices should be followed. Additionally:

  • 1,2-Epoxyheptane: Is a reactive epoxide and should be handled with care. Avoid inhalation and skin contact.

  • Sodium Hydride: Is a flammable solid that reacts violently with water. Handle in an inert atmosphere (e.g., under nitrogen or argon).

  • Acid Catalysts: Strong acids like sulfuric acid and p-toluenesulfonic acid are corrosive. Wear appropriate personal protective equipment.

  • Distillation: Perform distillations in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Step 1: Formation of 2-(2-Hydroxyethoxy)heptan-1-ol

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add ethylene glycol (1.2 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add 1,2-epoxyheptane (1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.

Step 2: Cyclization to this compound

  • Combine the crude diol from Step 1 and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq) in toluene.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to afford this compound.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Purity of this compound (Illustrative Data)

EntryBase (Step 1)Catalyst (Step 2)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
1NaHp-TsOH110126595
2KHH₂SO₄120105892
3NaHAmberlyst-15110187297
4Nap-TsOH110126094

Table 2: Common Byproducts and their Boiling Points

CompoundStructureBoiling Point (°C)Notes
This compoundC₁₁H₂₂O₂~205-210Desired Product
1,2-EpoxyheptaneC₇H₁₄O142Unreacted Starting Material
Ethylene GlycolC₂H₆O₂197Unreacted Starting Material
2-Pentyl-1,3-dioxolaneC₈H₁₆O₂~170-175From isomerization of epoxide
Polyethylene GlycolsH(OCH₂CH₂)nOH>200Polymerization of ethylene glycol

Visualizations

Reaction_Pathway 1,2-Epoxyheptane 1,2-Epoxyheptane Intermediate Diol Intermediate Diol 1,2-Epoxyheptane->Intermediate Diol NaH, THF Ethylene Glycol Ethylene Glycol Ethylene Glycol->Intermediate Diol This compound This compound Intermediate Diol->this compound p-TsOH, Toluene, Heat

Caption: Synthetic pathway for this compound.

Byproduct_Formation 1,2-Epoxyheptane 1,2-Epoxyheptane Heptanal Heptanal 1,2-Epoxyheptane->Heptanal Acid-catalyzed isomerization 2-Pentyl-1,3-dioxolane 2-Pentyl-1,3-dioxolane Heptanal->2-Pentyl-1,3-dioxolane Ethylene Glycol Ethylene Glycol Ethylene Glycol->2-Pentyl-1,3-dioxolane Polyethylene Glycols Polyethylene Glycols Ethylene Glycol->Polyethylene Glycols Polymerization Troubleshooting_Workflow Start Low Yield Issue Check_Ring_Opening Incomplete Epoxide Ring Opening? Start->Check_Ring_Opening Improve_Base Use stronger base (NaH) Ensure anhydrous conditions Check_Ring_Opening->Improve_Base Yes Check_Cyclization Inefficient Cyclization? Check_Ring_Opening->Check_Cyclization No Improve_Base->Check_Cyclization Use_Dean_Stark Use Dean-Stark to remove water Check acid catalyst activity Check_Cyclization->Use_Dean_Stark Yes Check_Side_Reactions Significant Byproducts? Check_Cyclization->Check_Side_Reactions No Use_Dean_Stark->Check_Side_Reactions Control_Temp Optimize reaction temperature and catalyst loading Check_Side_Reactions->Control_Temp Yes Check_Purification Product Loss During Workup/Purification? Check_Side_Reactions->Check_Purification No Control_Temp->Check_Purification Modify_Workup Use brine for extractions Fractional distillation under vacuum Check_Purification->Modify_Workup Yes End Yield Improved Check_Purification->End No Modify_Workup->End

References

Technical Support Center: Scaling Up the Synthesis of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Pentyl-1,4-dioxane. The information is presented in a question-and-answer format to directly address potential challenges during experimental scale-up.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a larger scale?

A1: The two most promising methods for scaling up the synthesis of this compound are the Acid-Catalyzed Cyclodehydration of Diols and a variation of the Williamson Ether Synthesis involving an epoxide.

  • Acid-Catalyzed Cyclodehydration: This method typically involves the reaction of a pentyl-substituted diol, such as 1,2-heptanediol, with diethylene glycol in the presence of an acid catalyst. Industrial synthesis of the parent 1,4-dioxane often utilizes concentrated sulfuric acid, but solid acid catalysts like acidic ion-exchange resins or zeolites are also viable alternatives to minimize corrosion and simplify purification.[1][2]

  • Williamson Ether Synthesis (via Epoxide): A common route for substituted dioxanes involves the ring-opening of a pentyl-substituted epoxide (e.g., 1,2-epoxyheptane) with the monosodium salt of ethylene glycol, followed by an intramolecular cyclization to form the this compound ring.

Q2: What are the key safety considerations when working with the synthesis of this compound?

A2: Key safety considerations include:

  • Peroxide Formation: Like other ethers, 1,4-dioxanes can form explosive peroxides upon exposure to air and light. It is crucial to test for and remove any peroxides before distillation or concentration.[3]

  • Flammability: The reactants and the final product are flammable. All heating should be conducted using appropriate equipment in a well-ventilated area, away from ignition sources.

  • Corrosive Reagents: The use of strong acids like sulfuric acid requires appropriate personal protective equipment (PPE), including acid-resistant gloves, and handling in a fume hood to avoid corrosive burns and inhalation of toxic fumes.

  • High Temperatures and Pressures: Some synthesis protocols may require elevated temperatures and pressures. All reactions should be carried out in appropriately rated vessels with pressure relief systems.

Q3: How can I purify the final this compound product?

A3: Purification strategies for this compound will likely involve a multi-step approach:

  • Neutralization and Washing: If an acid catalyst is used, the crude product should first be neutralized with a base (e.g., sodium carbonate solution) and then washed with water to remove any remaining salts and water-soluble impurities.

  • Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Distillation: Due to the expected high boiling point of this compound, vacuum distillation is the recommended method for final purification. This will help to separate the product from less volatile impurities and any high-boiling point side products.

  • Peroxide Removal: Before distillation, it is essential to test for peroxides and remove them if present. This can be done by washing with a ferrous sulfate solution.[3]

II. Troubleshooting Guides

A. Acid-Catalyzed Cyclodehydration of Diols

This guide focuses on the reaction of 1,2-heptanediol with diethylene glycol in the presence of an acid catalyst.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Water not being effectively removed from the reaction mixture.1. Use fresh, anhydrous acid catalyst. If using a solid acid catalyst, ensure it has been properly activated. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. Typical temperatures for dioxane synthesis range from 130-200°C.[1] 3. Use a Dean-Stark trap or a similar setup to azeotropically remove water as it is formed.
Significant Tar/Polymer Formation 1. Reaction temperature is too high. 2. Catalyst concentration is too high. 3. Prolonged reaction time.1. Reduce the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions.[4] 2. Decrease the amount of acid catalyst. High catalyst loading can lead to charring and polymerization.[4] 3. Monitor the reaction closely and stop it once the starting materials have been consumed to avoid prolonged exposure to harsh conditions.
Product is Contaminated with Starting Materials 1. Incomplete reaction. 2. Inefficient purification.1. Increase the reaction time or temperature as needed. Consider using a higher ratio of one of the diols to drive the reaction to completion. 2. Improve the efficiency of the vacuum distillation by using a fractionating column.
Product is Discolored 1. Formation of colored byproducts due to overheating. 2. Carryover of tar during distillation.1. Lower the reaction and distillation temperatures. 2. Ensure that the distillation is performed carefully to avoid bumping and carryover of non-volatile impurities. A short-path distillation apparatus may be beneficial.
B. Williamson Ether Synthesis (via Epoxide)

This guide addresses the reaction of 1,2-epoxyheptane with the monosodium salt of ethylene glycol.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete formation of the ethylene glycol monosodium salt. 2. Low reactivity of the epoxide. 3. Competing side reactions.1. Ensure the sodium metal is fresh and the ethylene glycol is anhydrous. The reaction to form the alkoxide should be allowed to go to completion before adding the epoxide. 2. The reaction may require heating to facilitate the ring-opening of the epoxide. Monitor the reaction by TLC or GC to determine the optimal temperature and time. 3. The Williamson ether synthesis is an SN2 reaction and can be prone to elimination reactions, especially with sterically hindered substrates.[5][6] Ensure the reaction conditions favor substitution (e.g., use of a polar aprotic solvent).
Formation of Polymeric Byproducts 1. Polymerization of the epoxide. 2. Intermolecular reactions of the intermediate.1. Add the epoxide slowly to the reaction mixture to maintain a low concentration and minimize self-polymerization. 2. Use a higher dilution to favor the intramolecular cyclization over intermolecular reactions.
Difficult to Isolate the Product 1. Product is highly soluble in the aqueous phase during workup. 2. Emulsion formation during extraction.1. Use a more nonpolar solvent for extraction, such as diethyl ether or ethyl acetate. Perform multiple extractions to ensure complete recovery. 2. Add a small amount of brine to the aqueous layer to help break up emulsions.

III. Experimental Protocols and Data

Table 1: Representative Parameters for Acid-Catalyzed Dioxane Synthesis

ParameterValueReference
Reactants Diethylene Glycol[1]
Catalyst Concentrated Sulfuric Acid (~5% by weight)[1]
Temperature 130 - 200 °C (ideal ~160 °C)[1]
Pressure Partial vacuum to slight pressure[1]
Reaction Time Continuous process, residence time 0.5 - 20 hours[4]
Yield ~90% (for 1,4-dioxane)[1]

Table 2: Representative Parameters for Williamson Ether Synthesis

ParameterValueReference
Reactants Alcohol and primary Alkyl Halide[5][7]
Base Strong base (e.g., NaH, KH)[7][8]
Solvent Polar aprotic (e.g., DMF, DMSO) or the parent alcohol[7][8]
Temperature Varies depending on substrates (e.g., 50 - 100 °C)[5]
Reaction Time 1 - 8 hours[5]

IV. Visualizations

Experimental Workflow: Acid-Catalyzed Cyclodehydration

G cluster_0 Reaction Setup cluster_1 Workup and Purification Reactants 1,2-Heptanediol + Diethylene Glycol + Acid Catalyst ReactionVessel Heated Reaction Vessel (130-200°C) Reactants->ReactionVessel WaterRemoval Dean-Stark Trap (Azeotropic Removal of Water) ReactionVessel->WaterRemoval Vapor Neutralization Neutralize with Base (e.g., Na2CO3 solution) ReactionVessel->Neutralization Crude Product WaterRemoval->ReactionVessel Solvent Return Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry with Anhydrous Agent Extraction->Drying Distillation Vacuum Distillation Drying->Distillation FinalProduct Pure this compound Distillation->FinalProduct

Caption: Workflow for the acid-catalyzed synthesis and purification of this compound.

Logical Relationship: Troubleshooting Williamson Ether Synthesis

G Problem Low Yield of This compound Cause1 Incomplete Alkoxide Formation Problem->Cause1 Cause2 Competing E2 Elimination Reaction Problem->Cause2 Cause3 Epoxide Polymerization Problem->Cause3 Solution1 Use fresh sodium and anhydrous ethylene glycol Cause1->Solution1 Solution2 Use a polar aprotic solvent (e.g., DMF, DMSO) Cause2->Solution2 Solution3 Slowly add epoxide to the reaction mixture Cause3->Solution3

Caption: Common issues and solutions for the Williamson ether synthesis of this compound.

References

Technical Support Center: Characterization of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the characterization of 2-Pentyl-1,4-dioxane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

The main challenges in characterizing this compound stem from its structural properties. The presence of a pentyl group on the dioxane ring introduces a chiral center, leading to the existence of stereoisomers (cis and trans). Separating and unequivocally identifying these isomers can be complex. Additionally, as with other ethers, there is a potential for peroxide formation over time, which can interfere with analysis and pose a safety hazard. Finally, identifying trace impurities from the synthesis process requires sensitive analytical methods.

Q2: What are the expected stereoisomers of this compound, and why are they difficult to separate?

This compound exists as a pair of diastereomers: cis-2-Pentyl-1,4-dioxane and trans-2-Pentyl-1,4-dioxane. These isomers have the same molecular weight and similar physical properties, making their separation challenging. Their similar polarities can lead to co-elution in standard chromatographic techniques. Specialized chromatographic columns and optimized methods are often necessary to achieve baseline separation.

Q3: What are the potential impurities I should be aware of during the synthesis of this compound?

Potential impurities can arise from starting materials and side reactions during synthesis. Common synthetic routes for substituted dioxanes may introduce impurities such as unreacted starting materials (e.g., pentanal, ethylene glycol), by-products from side reactions (e.g., acetals, other ethers), and residual catalysts or solvents. For instance, in the acid-catalyzed reaction of pentanal and ethylene glycol, side products like 2-methyl-1,3-dioxolane and acetaldehyde can be formed.[1]

Q4: How can I detect and quantify potential peroxide impurities in my this compound sample?

Peroxide formation is a common issue with ethers and can be a significant safety concern.[2] Qualitative detection can be performed using potassium iodide (KI) test strips. For quantitative analysis, various titration methods or specialized spectrophotometric assays can be employed. It is crucial to test for peroxides before any distillation or concentration steps, as peroxides can become concentrated and explosive.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue: Poor peak shape or tailing for this compound.

  • Possible Cause 1: Active sites in the GC inlet or column.

    • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for polar compounds. Consider using a liner with glass wool to trap non-volatile residues.

  • Possible Cause 2: Sub-optimal oven temperature program.

    • Solution: Optimize the temperature ramp rate. A slower ramp rate can improve peak shape for later-eluting compounds.

  • Possible Cause 3: Sample overload.

    • Solution: Dilute the sample and reinject.

Issue: Difficulty in distinguishing between cis- and trans-isomers.

  • Possible Cause: Co-elution of isomers.

    • Solution 1: Use a longer GC column or a column with a different stationary phase to improve resolution. A mid-polar to polar stationary phase may provide better selectivity.

    • Solution 2: Optimize the oven temperature program. A slower ramp rate or an isothermal hold at an optimal temperature can enhance separation.

  • Possible Cause: Similar mass spectra.

    • Solution: While the mass spectra of diastereomers are often very similar, there might be subtle differences in the relative abundances of fragment ions. Carefully compare the spectra of the separated peaks (if possible) with library data or theoretical fragmentation patterns. The primary fragmentation of 1,4-dioxane involves the loss of formaldehyde (CH₂O) and ethylene (C₂H₄).[3][4] For this compound, expect fragmentation corresponding to the loss of the pentyl group and cleavage of the dioxane ring.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Inadequate separation of cis- and trans-isomers.

  • Possible Cause: Inappropriate column chemistry.

    • Solution: Standard C18 columns may not provide sufficient selectivity. Consider using columns with different stationary phases that offer shape selectivity, such as phenyl-hexyl or pentafluorophenyl (PFP) columns. For challenging separations, chiral columns may also be effective.[5]

  • Possible Cause: Sub-optimal mobile phase composition.

    • Solution: Perform a systematic study of mobile phase composition. Varying the ratio of organic solvent (e.g., acetonitrile, methanol) to water can significantly impact retention and selectivity. The addition of a small amount of a modifier may also improve separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Complex and overlapping signals in the ¹H NMR spectrum.

  • Possible Cause: Presence of both cis- and trans-isomers.

    • Solution: The protons on the dioxane ring will have different chemical shifts and coupling constants depending on their orientation (axial or equatorial) relative to the pentyl group. This results in a more complex spectrum than that of unsubstituted 1,4-dioxane, which shows a single peak due to rapid chair-to-chair interconversion.[6][7]

    • Troubleshooting Step: Use 2D NMR techniques such as COSY and HSQC to help assign the proton and carbon signals to the respective isomers. The coupling constants between the proton at C2 and the adjacent protons at C3 can provide information about the stereochemistry.

Data Presentation

Table 1: Representative GC-MS Parameters for Analysis of Substituted Dioxanes

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300

Note: These are starting parameters and should be optimized for your specific instrument and sample.

Table 2: Predicted Key Mass Fragments for this compound

m/zPossible Fragment Ion
158[M]⁺ (Molecular Ion)
101[M - C₄H₉]⁺
87[M - C₅H₁₁]⁺
88[Dioxane ring fragment]⁺
58[C₃H₆O]⁺
43[C₃H₇]⁺

Note: Fragmentation patterns are predictive and should be confirmed with experimental data.

Experimental Protocols

Protocol 1: GC-MS Analysis for Isomer Separation and Impurity Profiling
  • Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument Setup:

    • Install a mid-polarity capillary column (e.g., DB-17ms).

    • Set the GC-MS parameters as suggested in Table 1, adjusting as necessary.

    • Perform a solvent blank run to ensure system cleanliness.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Acquisition: Acquire data in full scan mode to identify all components.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Identify the peaks corresponding to the cis- and trans-isomers of this compound based on their mass spectra.

    • Search the NIST library for potential matches for any impurity peaks.

    • Examine the mass spectra of the main peaks for the expected fragments (Table 2).

Protocol 2: HPLC Method Development for Isomer Separation
  • Column Selection: Start with a PFP (Pentafluorophenyl) or a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Initial Gradient:

    • Start with a gradient of 30% B to 70% B over 20 minutes.

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (as dioxane has no strong chromophore, low wavelength UV or a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) may be necessary).

  • Optimization:

    • Adjust the gradient slope and initial/final mobile phase compositions to improve the resolution between the isomer peaks.

    • If separation is still insufficient, try methanol as the organic modifier or consider an isocratic elution if the retention times are close.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Distillation) synthesis->purification sample_prep Sample Preparation purification->sample_prep gcms GC-MS Analysis sample_prep->gcms hplc HPLC Analysis sample_prep->hplc nmr NMR Spectroscopy sample_prep->nmr interpretation Structure & Purity Confirmation gcms->interpretation hplc->interpretation nmr->interpretation isomer_id Isomer Identification interpretation->isomer_id

Caption: Experimental workflow for the synthesis and characterization of this compound.

troubleshooting_isomer_separation cluster_gcms GC-MS Troubleshooting cluster_hplc HPLC Troubleshooting start Poor Isomer Separation gc_column Use Longer/Polar Column start->gc_column GC hplc_column Use PFP/Phenyl Column start->hplc_column HPLC gc_temp Optimize Oven Program gc_column->gc_temp end Improved Resolution gc_temp->end hplc_mobile Optimize Mobile Phase hplc_column->hplc_mobile hplc_mobile->end

Caption: Troubleshooting decision tree for improving the separation of this compound isomers.

References

"avoiding decomposition of 2-Pentyl-1,4-dioxane during analysis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-Pentyl-1,4-dioxane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analytical challenges of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of this compound?

A1: The primary challenges in the analysis of this compound, a substituted cyclic ether, revolve around its potential for thermal and catalytic degradation during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Key issues include:

  • Thermal Decomposition: High temperatures in the GC inlet can cause the molecule to break down, leading to inaccurate quantification and the appearance of degradation products.

  • Catalytic Degradation: Active sites within the GC inlet liner or on the column can catalyze the decomposition of the analyte, even at lower temperatures.

  • Peak Shape Issues: Analyte degradation or improper chromatographic conditions can lead to peak tailing, fronting, or broadening, which affects resolution and integration accuracy.

  • Matrix Effects: Complex sample matrices can interfere with the analysis, requiring robust sample preparation techniques.

Q2: What are the likely decomposition pathways for this compound during GC-MS analysis?

A2: While specific studies on this compound are limited, based on the chemistry of ethers and related compounds, the following decomposition pathways are plausible under thermal stress in a GC inlet:

  • Ring Opening: The dioxane ring can undergo cleavage, leading to the formation of various smaller, more volatile compounds.

  • Side-Chain Fragmentation: The pentyl group may cleave from the dioxane ring.

  • Oxidation: If oxygen is present in the carrier gas or leaks into the system, oxidation can occur, especially at elevated temperatures. Ethers are known to form peroxides, which can be unstable.[1]

Q3: What are the expected mass spectral fragments of this compound?

A3: The mass spectrum of 1,4-dioxane shows a molecular ion peak at m/z 88 and characteristic fragments at m/z 58 and 28.[2][3] For this compound, the fragmentation pattern will be influenced by the pentyl group. Expected key fragments would arise from:

  • Loss of the pentyl group.

  • Cleavage of the dioxane ring.

  • Fragmentation of the pentyl chain.

A study on the mass spectra of 2-alkyl-tetrahydrofurans, which are also cyclic ethers, showed a main fragmentation pathway involving the loss of the alkyl radical.[4] A similar mechanism can be expected for this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)
Symptom Potential Cause Recommended Solution Citation
Peak Tailing Active Sites: Interaction of the ether oxygen with active sites in the liner or column.Use a deactivated liner (e.g., Siltek-coated). Trim the front end of the column (10-20 cm) to remove accumulated non-volatile residues.[5][6]
Column Overload: Injecting too much sample.Reduce the injection volume or dilute the sample.[7]
Inappropriate Flow Rate: Carrier gas flow rate is too low.Optimize the carrier gas flow rate for the column dimensions.[8]
Peak Fronting Column Overload: Exceeding the sample capacity of the column.Dilute the sample or reduce the injection volume.[7]
Solvent Mismatch: Incompatibility between the sample solvent and the stationary phase.Ensure the solvent is compatible with the column phase. For splitless injections, the initial oven temperature should be about 20°C below the solvent's boiling point.[9]
Broad Peaks Slow Injection: Slow transfer of the sample from the inlet to the column.Use a faster autosampler injection speed. Optimize the splitless purge time.[8]
Low Inlet Temperature: Incomplete or slow vaporization of the analyte.Increase the inlet temperature, but be mindful of potential degradation (see Issue 2).[10]
Thick Film Column: Using a column with a thick stationary phase for a relatively high boiling point analyte.Consider a column with a thinner film to improve peak shape for semi-volatile components.[9]
Issue 2: Analyte Degradation (Reduced Response, Extra Peaks)
Symptom Potential Cause Recommended Solution Citation
Reduced Peak Area for this compound Thermal Degradation: High inlet temperature causing the analyte to break down.Optimize the inlet temperature. Start with a lower temperature (e.g., 200-250 °C) and incrementally increase it while monitoring for degradation products.[10][11]
Catalytic Degradation: Active sites in the inlet liner (especially glass wool) are catalyzing degradation.Use a highly inert liner, such as one with a Siltek deactivation. Consider a liner without glass wool or with deactivated glass wool.[6][12]
Appearance of Unidentified Peaks Degradation Products: The new peaks are fragments of this compound.Lower the inlet temperature. Use a more inert flow path. Confirm the identity of suspected degradation products by analyzing their mass spectra.[11]
Sample Contamination: The sample itself may contain impurities.Analyze a fresh standard of this compound to confirm purity. If synthesizing the compound, ensure proper purification.[13]

Experimental Protocols

Recommended GC-MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and should be optimized for your specific instrument and sample matrix.

Parameter Recommended Setting Justification
GC System Agilent 7890B or equivalentStandard, reliable GC platform.
Mass Spectrometer Agilent 5977B or equivalentProvides sensitive and selective detection.
Inlet Split/SplitlessCommon and versatile injection port.
Inlet Temperature 250 °C (start optimization here)Balances vaporization efficiency with minimizing thermal degradation.[10]
Injection Mode Splitless (for trace analysis)Maximizes analyte transfer to the column.
Injection Volume 1 µLA standard volume to avoid overloading.
Liner Deactivated single taper with deactivated glass woolInert surface minimizes catalytic degradation, and the taper helps focus the sample onto the column.[14]
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA common, robust, and relatively non-polar column suitable for a wide range of compounds.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Typical flow rate for this column dimension.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minProvides good separation of analytes with varying boiling points.
Transfer Line Temp 280 °CEnsures efficient transfer of analytes to the mass spectrometer.
MS Source Temp 230 °CStandard source temperature.
MS Quad Temp 150 °CStandard quadrupole temperature.
Acquisition Mode Scan (m/z 40-400) or SIMScan mode for initial identification, Selected Ion Monitoring (SIM) for improved sensitivity and quantification. For 1,4-dioxane, characteristic ions are m/z 88 and 58.[15]
Solvent Dichloromethane or Ethyl AcetateCommon solvents for GC analysis. Ensure high purity to avoid extraneous peaks.[16]

Visualizations

Logical Troubleshooting Workflow for Analyte Degradation

Decomposition_Troubleshooting start Reduced peak area or extra peaks observed check_temp Is inlet temperature > 250°C? start->check_temp lower_temp Lower inlet temperature (e.g., to 220°C) and re-inject check_temp->lower_temp Yes check_liner Is a deactivated liner being used? check_temp->check_liner No problem_solved Problem Resolved lower_temp->problem_solved use_deactivated_liner Switch to a deactivated liner (e.g., Siltek-coated) check_liner->use_deactivated_liner No check_wool Does the liner contain non-deactivated glass wool? check_liner->check_wool Yes use_deactivated_liner->problem_solved remove_wool Use a liner without wool or with deactivated wool check_wool->remove_wool Yes check_column Is the column old or contaminated? check_wool->check_column No remove_wool->problem_solved trim_column Trim 0.5-1m from the inlet side of the column check_column->trim_column Yes check_gas Is the carrier gas pure and free of oxygen? check_column->check_gas No trim_column->problem_solved install_traps Install or replace oxygen/moisture traps check_gas->install_traps No check_gas->problem_solved Yes install_traps->problem_solved

Caption: Troubleshooting workflow for addressing decomposition of this compound.

Potential Decomposition Pathways of this compound

Decomposition_Pathways cluster_degradation Degradation Products parent This compound ring_opening Ring-Opened Products (e.g., glycols, aldehydes) parent->ring_opening Thermal/Catalytic Ring Cleavage pentyl_loss 1,4-Dioxane + Pentyl Radical parent->pentyl_loss Side-Chain Scission fragmentation Smaller Hydrocarbons + Oxygenated Fragments ring_opening->fragmentation Further Fragmentation pentyl_loss->fragmentation

References

Validation & Comparative

A Comparative Guide to 2-Pentyl-1,4-dioxane and Other Alkyl-1,4-dioxanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-pentyl-1,4-dioxane and other short-chain 2-alkyl-1,4-dioxanes. Due to a scarcity of direct experimental data for this compound and its longer-chain analogs, this document combines available experimental data for parent and methyl-substituted dioxanes with predicted physicochemical properties to enable a comparative assessment. The guide also outlines general experimental protocols for synthesis and biological evaluation to facilitate further research into this class of compounds.

Physicochemical Properties: A Comparative Overview

The introduction of an alkyl substituent to the 1,4-dioxane ring is expected to influence its physicochemical properties, which in turn can affect its biological activity and potential applications. The following table summarizes key experimental data for 1,4-dioxane and 2-methyl-1,4-dioxane, alongside predicted values for other short-chain 2-alkyl-1,4-dioxanes.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogPWater SolubilityData Source
1,4-DioxaneC₄H₈O₂88.11101.1-0.27MiscibleExperimental[1][2][3][4]
2-Methyl-1,4-dioxaneC₅H₁₀O₂102.13118-1200.14SolublePredicted
2-Ethyl-1,4-dioxaneC₆H₁₂O₂116.16135-1370.55Moderately SolublePredicted
2-Propyl-1,4-dioxaneC₇H₁₄O₂130.18152-1550.96Sparingly SolublePredicted
2-Butyl-1,4-dioxaneC₈H₁₆O₂144.21169-1721.37Poorly SolublePredicted
This compoundC₉H₁₈O₂158.24186-1891.78Poorly SolublePredicted

Note: Predicted values are generated using computational models and should be confirmed by experimental data.

As the length of the alkyl chain increases, a clear trend in the physicochemical properties is anticipated:

  • Molecular Weight: Increases with the addition of each methylene group.

  • Boiling Point: Generally increases with molecular weight due to stronger van der Waals forces.

  • LogP (Octanol-Water Partition Coefficient): Increases, indicating a shift towards greater lipophilicity (fat-solubility) and lower hydrophilicity (water-solubility).

  • Water Solubility: Decreases as the nonpolar alkyl chain becomes more dominant over the polar ether functionalities of the dioxane ring.

Synthesis of 2-Alkyl-1,4-dioxanes: A General Protocol

A common and effective method for the synthesis of 2-mono-substituted 1,4-dioxanes involves the reaction of an epoxide with ethylene glycol.[5]

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,2-Epoxyheptane

  • Ethylene glycol

  • Sodium metal

  • Toluene (anhydrous)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethylene Glycolate: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethylene glycol and freshly cut sodium metal in a 1:1 molar ratio under a nitrogen atmosphere. Heat the mixture gently until all the sodium has reacted to form a clear solution of sodium ethylene glycolate.

  • Epoxide Ring Opening: Cool the sodium ethylene glycolate solution to room temperature. Add a solution of 1,2-epoxyheptane in anhydrous toluene dropwise to the flask with stirring. After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the epoxide.

  • Cyclization: Cool the reaction mixture to room temperature and cautiously acidify with dilute sulfuric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol intermediate.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

SynthesisWorkflow reagents 1,2-Epoxyheptane Ethylene Glycol Sodium reaction1 Epoxide Ring Opening reagents->reaction1 intermediate Diol Intermediate reaction1->intermediate reaction2 Acid-Catalyzed Cyclization intermediate->reaction2 crude_product Crude this compound reaction2->crude_product purification Purification (Fractional Distillation) crude_product->purification final_product Pure this compound purification->final_product

General synthesis workflow for this compound.

Biological Activity: Knowns and Postulates

The biological activity of 1,4-dioxane itself has been studied, primarily focusing on its toxicity. It is classified as a likely human carcinogen.[6] The mechanism of its carcinogenicity is thought to be related to the induction of oxidative stress and cytotoxicity, particularly in the liver.[7]

The introduction of an alkyl chain, such as a pentyl group, is likely to modify the biological activity of the dioxane core. An increase in lipophilicity, as indicated by the predicted higher LogP value, could lead to:

  • Enhanced Membrane Permeability: The compound may more readily cross cell membranes, potentially increasing its bioavailability and intracellular concentration.

  • Altered Metabolic Profile: The alkyl chain could be a site for metabolic modification by cytochrome P450 enzymes, potentially leading to different metabolites with altered toxicity profiles compared to the parent dioxane.

  • New Biological Targets: The increased lipophilicity and altered shape of the molecule could enable it to interact with different biological targets, such as receptors or enzymes, that are not affected by the more polar 1,4-dioxane.

Further research is required to determine the specific biological activities of this compound and other alkyl-1,4-dioxanes. Key areas for investigation include cytotoxicity, antimicrobial activity, and receptor binding profiles.

SignalingPathway cluster_cell Cell Dioxane Alkyl-1,4-Dioxane Membrane Cell Membrane Dioxane->Membrane Membrane Permeation CYP450 CYP450 Enzymes Membrane->CYP450 Metabolites Reactive Metabolites CYP450->Metabolites ROS Reactive Oxygen Species (ROS) Metabolites->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Hypothetical signaling pathway for alkyl-1,4-dioxane induced cytotoxicity.

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of alkyl-1,4-dioxanes on a mammalian cell line (e.g., HepG2, a human liver cancer cell line).[8]

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds (2-alkyl-1,4-dioxanes) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[9]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a general method for determining the minimum inhibitory concentration (MIC) of alkyl-1,4-dioxanes against a bacterial strain (e.g., Escherichia coli).[10][11]

Materials:

  • Bacterial strain (e.g., E. coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compounds (2-alkyl-1,4-dioxanes) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (broth only)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the bacterial growth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a vehicle control (bacteria with the solvent).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm. Alternatively, a viability indicator like resazurin can be added, where a color change indicates bacterial growth.

Conclusion

While this compound and other long-chain alkyl-1,4-dioxanes remain poorly characterized, this guide provides a framework for their comparative evaluation. The predicted increase in lipophilicity with growing alkyl chain length suggests significant alterations in their physicochemical and, consequently, biological properties compared to the well-studied 1,4-dioxane. The provided experimental protocols for synthesis and biological testing are intended to encourage and facilitate further empirical investigation into this compound class, which is essential for a thorough understanding of their potential applications and toxicological profiles. Future research should focus on obtaining experimental data to validate the predicted properties and to explore the structure-activity relationships within this series of compounds.

References

A Comparative Guide to the Validation of Analytical Methods for Dioxane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in research, science, and drug development, the accurate quantification of dioxane compounds is critical due to their potential as contaminants and their impact on product safety and environmental health. While the specific compound 2-Pentyl-1,4-dioxane is not widely documented in analytical literature, the methodologies validated for the well-studied and structurally related compound 1,4-dioxane provide a robust framework for analysis. This guide offers an objective comparison of prevalent analytical methods for 1,4-dioxane, supported by experimental data, to inform the selection of the most appropriate technique for a given application.

The primary analytical techniques for the determination of 1,4-dioxane are gas chromatography-mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID).[1] The choice of method often depends on the sample matrix, the required detection limits, and the available instrumentation.

Comparison of Analytical Methods

The following tables summarize the performance of various analytical methods for the quantification of 1,4-dioxane across different sample matrices.

Table 1: Analytical Methods for 1,4-Dioxane in Water Matrices

Method ReferenceSample PreparationAnalytical TechniqueReporting Limit (RL)Key Considerations
USEPA Method 8260 [2]Ambient Purge and TrapFull-scan GC/MS200–500 µg/LPoor purging efficiency can lead to high RLs. Isotope dilution with 1,4-dioxane-d8 is recommended to improve precision and accuracy.[2]
USEPA Method 8260 [2]Heated Purge and Trap (40°C–80°C)SIM GC/MS2–5 µg/LHeating improves purging efficiency. Potential for interferences that can elevate RLs and affect internal standard recovery. Isotope dilution is recommended.[2]
USEPA Method 8270 [2]-Full-scan GC/MS5–10 µg/LMay result in low-biased data due to poor extraction efficiency.[2]
USEPA Method 8270 with Isotope Dilution [2]-SIM with Isotope Dilution GC/MS0.15–0.4 µg/LIsotope dilution compensates for poor extraction efficiency, improving precision and accuracy.[2]
USEPA Method 522 [2]Solid-Phase Extraction (SPE)SIM GC/MS0.05–0.1 µg/LGenerally the required method for drinking water analysis.[2]

Table 2: Analytical Methods for 1,4-Dioxane in Solid and Air Matrices

MatrixMethod ReferenceSample PreparationAnalytical TechniqueReporting Limit (RL)Key Considerations
Solid SW-846 USEPA Method 8260 [2]-Ambient Purge and Trap with Full-scan GC/MS0.2–0.5 mg/kgElevated RLs due to poor purging efficiency. 1,4-Dioxane-d8 should be used as an internal standard.[2]
Solid SW-846 USEPA Method 8270 [2]-Full-scan GC/MS0.05–0.2 mg/kgMay result in low-biased data and poor recoveries due to inefficient extraction.[2]
Air USEPA TO-17 [2]Sorbent Tubes--Samples are stored at <4°C.[2]

Table 3: Alternative and Specialized Analytical Methods

MethodSample PreparationAnalytical TechniqueDetection LimitApplicationReference
Headspace GC-MS Headspace SamplingGC-MS2.3 - 7.1 ppbConsumer products (cosmetics, soaps, etc.)[3]
HPLC Solid-Phase ExtractionReversed-phase HPLC with UV detection6.5 µg/gCosmetic products[1]
GC-FID Direct Injection/Azeotropic DistillationGC-FID12-16 µg/L (water), 0.16-0.31 mg/kg (solids)Environmental samples[1]

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of any analytical method. Below are outlines of key experimental protocols for the analysis of 1,4-dioxane.

Heated Purge and Trap GC-MS for Water Samples (Based on USEPA Method 8260)

This method is suitable for achieving low detection limits in water matrices.

  • Sample Preparation:

    • A known volume of the water sample is placed into a purging vessel.

    • An internal standard (e.g., 1,4-dioxane-d8) is added to the sample.[2]

    • The sample is heated to a specified temperature (e.g., 40°C–80°C) to increase the volatility of 1,4-dioxane.[2]

  • Purge and Trap:

    • An inert gas (e.g., helium or nitrogen) is bubbled through the heated water sample.[4]

    • The gas strips the volatile organic compounds, including 1,4-dioxane, from the sample matrix.

    • The gas stream is then passed through a sorbent trap, where the analytes are concentrated.[4]

  • Desorption and Analysis:

    • The trap is rapidly heated, desorbing the analytes into the gas chromatograph.[4]

    • The analytes are separated on a GC column and detected by a mass spectrometer, often in Selective Ion Monitoring (SIM) mode for enhanced sensitivity.[4]

PurgeAndTrap_Workflow cluster_prep Sample Preparation cluster_pt Purge and Trap cluster_analysis Analysis Sample Water Sample Add_IS Add Internal Standard (1,4-dioxane-d8) Sample->Add_IS Heat Heat Sample (40-80°C) Add_IS->Heat Purge Purge with Inert Gas Heat->Purge Trap Concentrate on Sorbent Trap Purge->Trap Desorb Thermal Desorption Trap->Desorb GC_MS GC-MS Analysis (SIM) Desorb->GC_MS Data Data Acquisition GC_MS->Data SPE_Workflow cluster_extraction Extraction cluster_elution Elution cluster_analysis Analysis Sample Drinking Water Sample SPE_Cartridge Pass through Activated Carbon SPE Cartridge Sample->SPE_Cartridge Elute Elute with Dichloromethane SPE_Cartridge->Elute Concentrate Concentrated Extract Elute->Concentrate GC_MS GC-MS Analysis (SIM) Concentrate->GC_MS Quantification Quantification GC_MS->Quantification Headspace_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Injection cluster_analysis Analysis Sample Consumer Product Sample Add_IS Add Internal Standard (1,4-dioxane-d8) Sample->Add_IS Seal_Vial Seal Headspace Vial Add_IS->Seal_Vial Heat_Vial Heat Vial to Equilibrate Seal_Vial->Heat_Vial Inject_Headspace Inject Headspace Gas Heat_Vial->Inject_Headspace GC_MS GC-MS Analysis Inject_Headspace->GC_MS Quantify Quantify using Isotope Dilution GC_MS->Quantify

References

Confirming the Structure of 2-Pentyl-1,4-dioxane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comparative framework for confirming the structure of 2-Pentyl-1,4-dioxane against a plausible isomeric alternative, 2-Pentyl-1,3-dioxane. By leveraging key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—researchers can confidently differentiate between these structures. This document outlines the expected experimental data for each compound and provides detailed protocols for acquiring the necessary spectra.

Structural Comparison: this compound vs. 2-Pentyl-1,3-dioxane

The key distinction between these two isomers lies in the arrangement of the oxygen atoms within the six-membered dioxane ring. In this compound, the oxygen atoms are at positions 1 and 4, creating a symmetrical dioxane ring. In contrast, 2-Pentyl-1,3-dioxane has oxygen atoms at positions 1 and 3, resulting in an acetal functional group and a less symmetrical ring. These structural differences will manifest in distinct spectroscopic signatures.

Predicted Spectroscopic Data for Structural Confirmation

The following tables summarize the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data for this compound and its isomer, 2-Pentyl-1,3-dioxane. These predicted values are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

ProtonsPredicted δ for this compound (ppm)Predicted δ for 2-Pentyl-1,3-dioxane (ppm)MultiplicityIntegration
H-2 (dioxane ring)~3.7 - 3.9~4.6 - 4.8Triplet1H
H-3, H-5 (dioxane ring)~3.5 - 3.7H-4, H-6: ~3.8 - 4.2, H-5: ~1.5 - 1.7Multiplets4H
H-3, H-5 (dioxane ring)~3.5 - 3.7-Multiplet4H
-CH₂- (pentyl chain, α to dioxane)~1.4 - 1.6~1.5 - 1.7Multiplet2H
-CH₂- (pentyl chain)~1.2 - 1.4~1.2 - 1.4Multiplets6H
-CH₃ (pentyl chain)~0.8 - 0.9~0.8 - 0.9Triplet3H

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

CarbonPredicted δ for this compound (ppm)Predicted δ for 2-Pentyl-1,3-dioxane (ppm)
C-2 (dioxane ring)~75 - 80~100 - 105
C-3, C-5 (dioxane ring)~66 - 70C-4, C-6: ~65 - 70
C-3, C-5 (dioxane ring)~66 - 70C-5: ~25 - 30
-CH₂- (pentyl chain, α to dioxane)~35 - 40~33 - 38
-CH₂- (pentyl chain)~22 - 32~22 - 32
-CH₃ (pentyl chain)~14~14

Table 3: Predicted Mass Spectrometry (Electron Ionization) Key Fragments (m/z)

FragmentationPredicted m/z for this compoundPredicted m/z for 2-Pentyl-1,3-dioxane
Molecular Ion [M]⁺158158
[M - C₅H₁₁]⁺8787
[M - C₄H₉]⁺101101
α-cleavage (loss of pentyl radical)8787
Ring fragmentation57, 45, 4373, 57, 43

Table 4: Predicted Infrared (IR) Spectroscopy Key Absorptions (cm⁻¹)

Functional GroupPredicted Wavenumber for this compound (cm⁻¹)Predicted Wavenumber for 2-Pentyl-1,3-dioxane (cm⁻¹)
C-H stretch (alkane)2850-29602850-2960
C-O-C stretch (ether)1120-1150 (strong, characteristic)1050-1150 (two distinct bands)

Experimental Protocols

Accurate data acquisition is critical for reliable structural confirmation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment and connectivity of protons and carbons in the molecule.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Use a spectral width of approximately 16 ppm, centered at around 4 ppm.

    • Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Use a spectral width of approximately 220 ppm, centered at around 100 ppm.

    • Employ a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CHCl₃).

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to analyze its fragmentation pattern to support the proposed structure.

Procedure:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatography (GC) interface for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • Use a quadrupole or time-of-flight (TOF) mass analyzer.

    • Scan a mass range of m/z 40-300.

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a representative spectrum.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the characteristic C-O-C ether linkages.

Procedure:

  • Sample Preparation: For a liquid sample, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample holder.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound.

G Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_evaluation Data Evaluation cluster_conclusion Conclusion Synthesis Synthesize Putative This compound Purification Purify Compound (e.g., Distillation, Chromatography) Synthesis->Purification NMR Acquire 1H and 13C NMR Spectra Purification->NMR MS Acquire Mass Spectrum (EI) Purification->MS IR Acquire Infrared Spectrum Purification->IR CompareNMR Compare NMR Data with Predicted Spectra for Isomers NMR->CompareNMR CompareMS Analyze Fragmentation Pattern and Compare with Isomers MS->CompareMS CompareIR Identify Characteristic C-O-C Stretching Bands IR->CompareIR StructureConfirmed Structure Confirmed as This compound CompareNMR->StructureConfirmed StructureAlternative Structure is an Alternative (e.g., 2-Pentyl-1,3-dioxane) CompareNMR->StructureAlternative CompareMS->StructureConfirmed CompareMS->StructureAlternative CompareIR->StructureConfirmed CompareIR->StructureAlternative

Caption: A flowchart outlining the key steps from synthesis to spectroscopic analysis and data evaluation for the structural confirmation of this compound.

Signaling Pathway of Structure Elucidation Logic

The process of deducing the correct structure from spectroscopic data can be visualized as a signaling pathway where each piece of data acts as a signal that either supports or refutes a proposed structure.

G Decision Pathway for Structure Elucidation cluster_nmr NMR Evidence cluster_ms MS Evidence cluster_ir IR Evidence ProposedStructure Proposed Structure: This compound H1_NMR 1H NMR: - Chemical shift of H-2 - Symmetry of dioxane protons ProposedStructure->H1_NMR C13_NMR 13C NMR: - Chemical shift of C-2 - Number of dioxane signals ProposedStructure->C13_NMR MS_Frag MS Fragmentation: - Presence of key fragments (e.g., m/z 87) ProposedStructure->MS_Frag IR_Stretch IR Spectrum: - Single strong C-O-C stretch vs. multiple bands ProposedStructure->IR_Stretch AlternativeStructure Alternative Structure: 2-Pentyl-1,3-dioxane Confirmation Structure Confirmed H1_NMR->Confirmation Consistent Rejection Structure Rejected H1_NMR->Rejection Inconsistent C13_NMR->Confirmation Consistent C13_NMR->Rejection Inconsistent MS_Frag->Confirmation Consistent MS_Frag->Rejection Inconsistent IR_Stretch->Confirmation Consistent IR_Stretch->Rejection Inconsistent Rejection->AlternativeStructure

Caption: A logical diagram illustrating how different spectroscopic evidence pathways lead to the confirmation or rejection of the proposed structure of this compound.

Comparative Biological Activity of 2-Pentyl-1,4-dioxane and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-Pentyl-1,4-dioxane and its analogs, supported by available experimental data. While direct comparative studies on a homologous series of 2-alkyl-1,4-dioxanes are limited in the current literature, this document synthesizes findings on various substituted 1,4-dioxane derivatives to infer potential structure-activity relationships and highlight areas for future investigation.

The 1,4-dioxane scaffold is a versatile heterocyclic motif that has been explored for a range of biological activities, from antimicrobial and anticancer to its effects on the central nervous system. The nature and position of substituents on the dioxane ring play a pivotal role in determining the specific biological targets and potency of these compounds. This guide focuses on the known biological activities of substituted 1,4-dioxanes, with a particular interest in the potential effects of an alkyl substituent at the 2-position, as exemplified by this compound.

Cytotoxicity of 1,4-Dioxane Derivatives

Table 1: Cytotoxic Activity of Selected 1,4-Dioxane Analogs

CompoundCell LineActivityReference
13 (a 6,6-diphenyl-1,4-dioxane derivative)PC-3 (prostate cancer)Potential anticancer agent[1]
(R)-4 (a chiral 1,4-dioxane derivative)PC-3 (prostate cancer)Most potent in a series, activity is α1d-AR-dependent

It is important to note that the parent compound, 1,4-dioxane, is classified as a probable human carcinogen based on sufficient evidence from animal studies, where it has been shown to cause liver and nasal tumors in rodents[2]. The proposed mechanism of carcinogenicity involves metabolic saturation, oxidative stress, and subsequent regenerative cell proliferation[2].

Antimicrobial Activity of 1,4-Dioxane Derivatives

The 1,4-dioxane moiety has been incorporated into novel bacterial topoisomerase inhibitors (NBTIs), demonstrating potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antibacterial Activity of Dioxane-Linked Novel Bacterial Topoisomerase Inhibitors (NBTIs) against Staphylococcus aureus ATCC 29213

CompoundMIC (µg/mL)MBC (µg/mL)Reference
0147 0.125 - 0.25>8[3]
0186 0.06254[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

These findings suggest that the 1,4-dioxane ring can serve as a scaffold for the development of new antibacterial agents. The substituents on the dioxane ring are critical for their specific interaction with bacterial targets.

Neurological Activity of 1,4-Dioxane Derivatives

Derivatives of 1,4-dioxane have been investigated for their activity on central nervous system receptors, highlighting the potential for this scaffold in neuropharmacology.

Table 3: Neurological Receptor Binding and Functional Activity of Selected 1,4-Dioxane Analogs

CompoundTargetActivityReference
14 (a substituted 1,4-dioxane)α1D-AdrenoreceptorSelective antagonist[1]
15 (a substituted 1,4-dioxane)5-HT1A ReceptorFull agonist[1]
(S)-2 (a chiral 1,4-dioxane derivative)5-HT1A ReceptorPotent agonist, highly selective over α1-AR subtypes

These studies underscore the importance of stereochemistry and the nature of substituents in directing the activity of 1,4-dioxane derivatives towards specific receptor subtypes.

Experimental Protocols

Cytotoxicity Assay for 1,4-Dioxane Analogs

The cytotoxic effects of novel 1,4-dioxane compounds were determined in PC-3 prostate cancer cells[1].

  • Cell Culture: PC-3 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds.

  • Viability Assessment: Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) was calculated from dose-response curves.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of dioxane-linked NBTIs were determined against Staphylococcus aureus ATCC 29213[3].

  • MIC Determination: A broth microdilution method was employed. Briefly, serial dilutions of the test compounds were prepared in a 96-well plate containing cation-adjusted Mueller-Hinton broth. Bacterial suspension was added to each well, and the plates were incubated. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

  • MBC Determination: Aliquots from the wells showing no visible growth in the MIC assay were plated on agar plates. The plates were incubated, and the number of colony-forming units (CFUs) was counted. The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

Signaling Pathways and Experimental Workflows

Proposed Carcinogenic Mode of Action for 1,4-Dioxane

The following diagram illustrates the proposed mode of action for the carcinogenicity of the parent compound, 1,4-dioxane, based on rodent studies[2]. This pathway highlights key events that may be relevant when assessing the toxicity of its derivatives.

Carcinogenesis_Pathway cluster_exposure Exposure cluster_metabolism Metabolism & Initial Events cluster_cellular_response Cellular Response cluster_outcome Outcome HighDose High-Dose 1,4-Dioxane Exposure MetabolicSaturation Metabolic Saturation HighDose->MetabolicSaturation OxidativeStress Oxidative Stress (CYP2E1 Induction) MetabolicSaturation->OxidativeStress Cytotoxicity Cytotoxicity & Genotoxicity OxidativeStress->Cytotoxicity RegenerativeProliferation Regenerative Proliferation Cytotoxicity->RegenerativeProliferation Tumor Tumor Formation (Liver, Nasal) RegenerativeProliferation->Tumor

Proposed mode of action for 1,4-dioxane carcinogenicity.
General Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines a typical experimental workflow for determining the antimicrobial activity of novel compounds.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_confirmation Confirmation CompoundPrep Prepare Serial Dilutions of Test Compounds Incubation Incubate Bacteria with Compounds in Broth CompoundPrep->Incubation InoculumPrep Prepare Standardized Bacterial Inoculum InoculumPrep->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Plating Plate Aliquots from Clear Wells onto Agar MIC_Determination->Plating MBC_Determination Determine Minimum Bactericidal Concentration (MBC) Plating->MBC_Determination

Workflow for MIC and MBC determination.

Conclusion

The 1,4-dioxane scaffold represents a promising starting point for the development of novel therapeutic agents with a range of biological activities. The available data, primarily from studies on complex derivatives, indicate that substitutions on the dioxane ring are critical for determining the pharmacological profile, including cytotoxicity, antimicrobial activity, and neurological effects. While direct comparative data on this compound and its simple alkyl analogs are currently lacking, the findings presented in this guide suggest that this class of compounds warrants further investigation. Future research should focus on the systematic synthesis and biological evaluation of 2-alkyl-1,4-dioxane series to establish clear structure-activity relationships and identify lead compounds for further development.

References

A Spectroscopic Comparison of 2-Pentyl-1,4-dioxane and its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectral characteristics of 2-Pentyl-1,4-dioxane and its synthetic precursors, Pentanal and 1,2-Pentanediol, is presented. This guide provides a comprehensive comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual representations of their chemical relationship.

This document is intended for researchers, scientists, and professionals in drug development, offering a foundational spectroscopic reference for the identification and characterization of these compounds. The data is organized to facilitate a clear, comparative understanding of the key spectral features that differentiate the final dioxane product from its aldehyde and diol precursors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, 1,2-Pentanediol, and Pentanal.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~3.4 - 3.8m7HDioxane ring protons (-OCH₂CH₂O-, -OCH(R)-)
~1.2 - 1.6m8HPentyl chain (-CH₂)₄-
~0.9t3HPentyl chain (-CH₃)
1,2-Pentanediol 3.39 - 3.65m3H-CH(OH)CH₂(OH)
1.25 - 1.55m4H-CH₂CH₂-
0.92t3H-CH₃
Pentanal 9.76t1H-CHO
2.42dt2H-CH₂CHO
1.62m2H-CH₂CH₂CHO
1.35sextet2H-CH₂CH₃
0.93t3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~101O-CH-O
~65-70Dioxane ring -OCH₂-
~35Pentyl chain -CH₂- adjacent to dioxane
~31Pentyl chain -CH₂-
~25Pentyl chain -CH₂-
~22Pentyl chain -CH₂-
~14Pentyl chain -CH₃
1,2-Pentanediol 74.3-CH(OH)
66.8-CH₂(OH)
30.0-CH₂-
19.1-CH₂-
14.1-CH₃
Pentanal 202.5C=O
43.8-CH₂CHO
26.8-CH₂CH₂CHO
22.4-CH₂CH₃
13.8-CH₃

Table 3: Infrared (IR) Spectroscopy Data

CompoundFrequency (cm⁻¹)Assignment
This compound (Predicted) 2950-2850C-H stretch (alkane)
1120-1080C-O-C stretch (ether)
1,2-Pentanediol 3350 (broad)O-H stretch (alcohol)
2958-2873C-H stretch (alkane)
1070-1030C-O stretch (alcohol)
Pentanal 2960-2870C-H stretch (alkane)
2720, 2820C-H stretch (aldehyde)
1725C=O stretch (aldehyde)[1]

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 158101, 87, 57, 43
1,2-Pentanediol 10487, 73, 61, 45, 43
Pentanal 8671, 58, 57, 44, 43, 29

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

  • Data Acquisition: Acquire the spectrum by pulsing the sample with radiofrequency waves and recording the resulting free induction decay (FID). The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation (Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Place the sample in the IR beam path of the spectrometer. The instrument scans a range of infrared frequencies and records the transmittance or absorbance of the sample. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows absorption bands at frequencies corresponding to the vibrational modes of the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is often done via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are ionized, typically by electron impact (EI) or chemical ionization (CI). In EI, a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M⁺).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualizing the Chemical Relationship

The synthesis of this compound from its precursors, Pentanal and 1,2-Pentanediol, is an acid-catalyzed acetal formation reaction. This relationship can be visualized as a straightforward chemical transformation.

G Synthesis of this compound cluster_precursors Precursors cluster_product Product Pentanal Pentanal Dioxane This compound Pentanal->Dioxane + H⁺ Pentanediol 1,2-Pentanediol Pentanediol->Dioxane

Caption: Synthesis of this compound from its precursors.

The following diagram illustrates the logical workflow for identifying an unknown compound based on its spectroscopic data, a common practice in chemical research.

G Spectroscopic Identification Workflow Unknown Unknown Sample IR IR Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H, ¹³C) Unknown->NMR MS Mass Spectrometry Unknown->MS Data_Analysis Data Analysis and Structure Elucidation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure Proposed Structure Data_Analysis->Structure

Caption: A typical workflow for spectroscopic identification.

References

A Framework for an Inter-laboratory Comparison of 2-Pentyl-1,4-dioxane Analysis: A Guidance Document

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Currently, a scarcity of publicly available data from inter-laboratory comparisons specifically focused on the analysis of 2-Pentyl-1,4-dioxane exists. This guide provides a comprehensive framework for researchers and analytical laboratories to design and execute a robust inter-laboratory study for this compound. The methodologies and performance data are largely based on established and validated methods for the analogous and well-studied compound, 1,4-dioxane, and are intended to serve as a foundational template for the analysis of its pentylated derivative. This document outlines recommended analytical techniques, detailed experimental protocols, and data presentation formats essential for a successful comparative study.

Recommended Analytical Approaches

The primary recommended analytical technique for the determination of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers the necessary selectivity and sensitivity for quantifying the analyte in complex matrices. Various sample introduction and preparation techniques can be employed depending on the sample matrix and required detection limits.

Table 1: Comparison of Potential Analytical Methods for this compound Analysis (Adapted from 1,4-dioxane methodologies)

MethodPrincipleTypical Sample MatrixAdvantagesDisadvantages
Headspace GC-MS Volatiles in the headspace above a sample are injected into the GC-MS.Consumer products (cosmetics, soaps), WaterMinimal sample preparation, reduced matrix interference.[1]May have higher detection limits compared to other techniques.
Purge and Trap GC-MS Inert gas is bubbled through a liquid sample, and the purged volatiles are trapped and then thermally desorbed into the GC-MS.Water (groundwater, drinking water)Excellent sensitivity for volatile compounds, well-established technique.[2]The efficiency of purging can be affected by the compound's solubility.
Solid Phase Extraction (SPE) GC-MS Analyte is extracted from a liquid sample onto a solid sorbent, then eluted with a solvent for GC-MS analysis.Drinking water, Cosmetic productsAllows for concentration of the analyte, leading to lower detection limits; effective for less volatile compounds.[3][4]More labor-intensive sample preparation.
Direct Liquid Injection GC-MS A liquid sample is directly injected into the GC-MS.Concentrated solutions, raw materialsSimple and fast.Can introduce non-volatile matrix components into the GC system, leading to contamination.

Proposed Experimental Protocols

The following protocols are adapted from validated methods for 1,4-dioxane and should be optimized for this compound.

2.1. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Protocol

This protocol is suitable for the analysis of this compound in consumer products and water samples.

  • Sample Preparation:

    • For liquid samples (e.g., lotions, shampoos), weigh approximately 0.5 g of the sample into a 20 mL headspace vial.

    • For solid samples, weigh approximately 0.1 g of the sample into a 20 mL headspace vial.

    • Add a known amount of an appropriate internal standard (e.g., deuterated this compound, if available, or a structural analog like 1,4-dioxane-d8).

    • Add 5 mL of a suitable solvent (e.g., methanol or water) to the vial.

    • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

    • Vortex the vial for 30 seconds to ensure thorough mixing.

  • HS-GC-MS Parameters:

    • Headspace Sampler:

      • Oven Temperature: 80°C

      • Loop Temperature: 90°C

      • Transfer Line Temperature: 100°C

      • Vial Equilibration Time: 15 minutes

      • Injection Volume: 1 mL

    • Gas Chromatograph:

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min

      • Oven Program:

        • Initial Temperature: 40°C, hold for 2 minutes

        • Ramp: 10°C/min to 200°C

        • Hold: 5 minutes

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM). Specific ions for this compound will need to be determined by analyzing a pure standard. For guidance, the representative ion for 1,4-dioxane is m/z 88.[5]

      • Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

2.2. Solid Phase Extraction (SPE) Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for achieving lower detection limits in water samples.

  • Sample Preparation:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Pass 100 mL of the water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte with 5 mL of a suitable solvent (e.g., dichloromethane or a mixture of dichloromethane and methanol).

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add an internal standard.

  • GC-MS Parameters:

    • Use similar GC-MS parameters as described in the HS-GC-MS protocol, with a direct liquid injection of 1 µL of the final extract.

Inter-laboratory Study Design

A successful inter-laboratory comparison requires a well-defined study plan.

Interlaboratory_Study_Workflow Inter-laboratory Study Workflow for this compound Analysis A Study Design and Protocol Development B Selection of Participating Laboratories A->B Finalize Protocol G Method Validation (Accuracy, Precision, Linearity, LOD, LOQ) A->G Define Parameters C Preparation and Distribution of Test Materials B->C Shipment D Analysis of Samples by Participating Laboratories C->D Analysis H Homogeneity and Stability Testing of Test Materials C->H Ensure Quality E Data Collection and Statistical Analysis D->E Submit Results F Preparation of Final Report E->F Summarize Findings

Caption: Workflow for conducting an inter-laboratory comparison study.

Key Considerations for the Study:

  • Test Materials: Prepare homogeneous and stable test materials at different concentration levels (low, medium, high) in a relevant matrix.

  • Protocol: Provide all participating laboratories with a detailed and standardized analytical protocol.

  • Data Reporting: Define a clear format for reporting results, including raw data, chromatograms, and calculated concentrations.

  • Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA, Cochran's test, Grubb's test) to evaluate the intra- and inter-laboratory variability.

Data Presentation and Performance Metrics

Quantitative data from the inter-laboratory study should be summarized in clear and concise tables.

Table 2: Example Data Summary Table for Inter-laboratory Comparison

Laboratory IDSample A (Low Conc.) Result (µg/g)Sample B (Medium Conc.) Result (µg/g)Sample C (High Conc.) Result (µg/g)Recovery of Internal Standard (%)
Lab 1
Lab 2
Lab 3
...
Mean
Std. Dev.
RSD (%)

Table 3: Key Performance Metrics for Method Validation (Based on 1,4-dioxane data)

ParameterTypical Value for 1,4-dioxane AnalysisReference
Linearity (R²) ≥ 0.995[5]
Limit of Detection (LOD) 0.05 - 10 µg/L (depending on method)[3]
Limit of Quantification (LOQ) 0.1 - 30 µg/L (depending on method)[3]
Recovery (%) 80 - 120%[3]
Precision (RSD %) < 15%[5]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the analytical process.

Analytical_Process_Flow Logical Flow of the Analytical Method cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample Collection Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction/Concentration (SPE or Headspace) Spiking->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection) GC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Diagram illustrating the analytical workflow from sample to result.

By following this guidance document, research institutions and contract research organizations can effectively establish a robust analytical method for this compound and conduct a meaningful inter-laboratory comparison to ensure data quality and consistency across different sites.

References

Benchmarking the Performance of 2-Pentyl-1,4-dioxane as a Solvent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of solvent selection for research, development, and manufacturing, particularly within the pharmaceutical and fine chemical industries, the performance characteristics of a solvent are paramount. This guide provides a comprehensive performance benchmark of 2-Pentyl-1,4-dioxane, a less common cyclic ether solvent. Due to the limited availability of experimental data for this compound, its properties are estimated based on the known characteristics of its parent compound, 1,4-dioxane, and the anticipated effects of a pentyl substituent.

This guide contrasts the estimated performance of this compound with several alternative solvents, including 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME), N-Butylpyrrolidin-2-one, 1,3-Dioxolane, and Sulfolane. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection based on key performance indicators.

Comparative Performance Data

The selection of an appropriate solvent is a critical decision in chemical synthesis and purification. The following tables summarize the key physical and chemical properties of this compound (estimated) and its alternatives.

Table 1: General and Physical Properties

PropertyThis compound (Estimated)1,4-Dioxane2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)N-Butylpyrrolidin-2-one1,3-DioxolaneSulfolane
CAS Number N/A123-91-196-47-9[1]5614-37-9[2]3470-98-2[3]646-06-0[4]126-33-0
Molecular Formula C9H18O2C4H8O2C5H10O[5]C6H12OC8H15NO[3]C3H6O2[4]C4H8O2S
Molecular Weight ( g/mol ) 158.2488.1186.134[6]100.16[2]141.21[3]74.08[7]120.17
Boiling Point (°C) ~180-200101.380.2[6]106[2][8]245[3]74-75[4]285
Melting Point (°C) N/A11.8-136[6]-140[2][8]-77[3]-95[4]27.5
Density (g/mL @ 20°C) ~0.951.0340.854[6]0.863[8]0.9817[3]1.06[4]1.261
Viscosity (cP @ 20°C) ~2-31.370.4[1]N/A4.3[9]N/A10.3

Table 2: Solvent Properties and Safety

PropertyThis compound (Estimated)1,4-Dioxane2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)N-Butylpyrrolidin-2-one1,3-DioxolaneSulfolane
Polarity (Dielectric Constant) ~3-42.216.24.7N/A11.443.3
Water Miscibility LowHigh[10]Limited (14 g/100g )Low (0.3 g/100g )[8]High[9]High[10]High[11]
Flash Point (°C) ~70-8012-11[1]-1108[9]2[12]165
Key Hazards Peroxide formerCarcinogen, Flammable, Peroxide formerFlammable, Peroxide formerPeroxide formerIrritantFlammableIrritant

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of solvent selection. The following sections detail the methodologies for determining key solvent performance indicators.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (Bunsen burner or hot plate)

  • Stand and clamps

Procedure:

  • Fill the small test tube to a depth of about 2-3 cm with the solvent sample.

  • Place the capillary tube, with its sealed end up, into the test tube.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Clamp the assembly in the Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the solvent in the test tube.

  • Heat the apparatus gently and evenly.[5][13]

  • As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[5][13]

  • Record the temperature. For accuracy, repeat the determination.

Determination of Density

Density is the mass of a substance per unit volume. The pycnometer method is a precise way to determine the density of a liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m1).

  • Fill the pycnometer with the solvent, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.

  • Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

  • Remove the pycnometer from the bath, wipe it dry, and weigh it. Record the mass (m2).

  • Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at the same temperature.

  • Wipe the pycnometer dry and weigh it. Record the mass (m3).

  • Calculate the density of the solvent using the following formula: Density of solvent = [(m2 - m1) / (m3 - m1)] * Density of reference liquid

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. The Ostwald viscometer is commonly used for this measurement.[14]

Apparatus:

  • Ostwald viscometer

  • Stopwatch

  • Pipette

  • Constant temperature water bath

  • Suction bulb

Procedure:

  • Clean and dry the viscometer.

  • Pipette a known volume of the solvent into the larger bulb of the viscometer.

  • Place the viscometer in the constant temperature water bath and allow it to equilibrate.

  • Using a suction bulb, draw the liquid up into the other arm until the meniscus is above the upper mark.

  • Release the suction and start the stopwatch as the meniscus passes the upper mark.

  • Stop the stopwatch as the meniscus passes the lower mark. Record the flow time (t_solvent).

  • Repeat the measurement to ensure consistency.

  • Clean the viscometer and repeat the procedure with a reference liquid of known viscosity and density (e.g., water) to determine its flow time (t_reference).

  • Calculate the viscosity of the solvent using the following formula: Viscosity_solvent = (Density_solvent * t_solvent) / (Density_reference * t_reference) * Viscosity_reference

Determination of Polarity (Qualitative)

A simple, visual method to qualitatively assess solvent polarity is through the use of solvatochromic dyes like Reichardt's dye.[15][16][17] These dyes change color depending on the polarity of the solvent.[15][16][17]

Apparatus:

  • Small amount of Reichardt's dye

  • A series of test tubes

  • The solvents to be tested

Procedure:

  • Place a very small, consistent amount of Reichardt's dye into each test tube.

  • Add a few milliliters of each solvent to its respective test tube.

  • Observe and record the color of each solution.

  • The color of the solution is indicative of the solvent's polarity. Generally, a shift towards shorter wavelengths (e.g., from green to blue to violet) indicates an increase in solvent polarity.[16]

Determination of Water Miscibility

Miscibility is the property of liquids to mix in all proportions, forming a homogeneous solution.

Apparatus:

  • Graduated cylinders or test tubes

  • Pipettes

Procedure:

  • In a graduated cylinder, add a known volume of the solvent (e.g., 10 mL).

  • To the same cylinder, add an equal volume of deionized water.

  • Stopper the cylinder and shake vigorously for about 30 seconds.

  • Allow the mixture to stand and observe.

  • Miscible: If the mixture remains as a single, clear phase, the solvent is miscible with water.

  • Immiscible: If two distinct layers form, the solvent is immiscible with water.

  • Partially Miscible: If the mixture initially appears homogeneous but then separates into two layers, or if one layer appears cloudy, the solvent is partially miscible.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in solvent performance benchmarking.

Experimental_Workflow_Boiling_Point A Sample Preparation: Fill test tube with solvent and insert capillary tube B Heating: Gently and uniformly heat the apparatus A->B C Observation: Note temperature of rapid, continuous bubbling B->C D Cooling: Remove heat and allow to cool slowly C->D E Boiling Point Determination: Record temperature when liquid enters capillary tube D->E

Boiling Point Determination Workflow

Solvent_Selection_Logic A Define Application Requirements (e.g., reaction type, temperature) B Screen Solvents based on Boiling Point & Melting Point A->B C Evaluate Solubility of Reactants and Products B->C D Assess Polarity for Reaction Rate/Selectivity C->D E Consider Viscosity for Mixing and Pumping D->E F Evaluate Water Miscibility for Workup/Purification E->F G Review Safety & Environmental Profile (Toxicity, Flammability, Sustainability) F->G H Select Optimal Solvent G->H

Logical Flow for Solvent Selection

Viscosity_Measurement_Workflow A Prepare Ostwald Viscometer (Clean and Dry) B Add Solvent and Equilibrate in Water Bath A->B C Measure Solvent Flow Time B->C D Clean Viscometer C->D G Calculate Solvent Viscosity C->G E Add Reference Liquid and Equilibrate D->E F Measure Reference Flow Time E->F F->G

Viscosity Measurement Workflow

Conclusion

The benchmarking of this compound, even with estimated values, provides a valuable starting point for its consideration as a solvent. Its anticipated lower polarity and water miscibility compared to 1,4-dioxane, along with a higher boiling point, could offer advantages in specific applications where these properties are desirable. However, the lack of concrete experimental data necessitates a cautious approach.

The alternative solvents presented in this guide offer a range of properties that may be suitable for various applications. Greener alternatives like 2-MeTHF and CPME are gaining prominence due to their improved safety and environmental profiles. The choice of a solvent is a multi-faceted decision that requires careful consideration of physical properties, reactivity, safety, and environmental impact. It is strongly recommended that experimental verification of the properties of this compound be conducted before its adoption in any critical process.

References

Comparative Guide to the Synthesis of 2-Pentyl-1,4-dioxane Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for obtaining a 2-Pentyl-1,4-dioxane reference standard, a compound of interest in flavor and fragrance analysis. The performance of the primary synthesis method is compared with a viable alternative, supported by experimental data and detailed protocols. This document aims to assist researchers in selecting the most suitable synthesis strategy based on efficiency, yield, and purity of the final product.

Introduction

This compound is a heterocyclic ether that contributes to the characteristic aroma profiles of various natural products, often imparting green, fruity, and ethereal notes. As a reference standard, it is crucial for the accurate identification and quantification of this compound in complex matrices such as food, beverages, and cosmetics using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). The synthesis of a high-purity reference standard is paramount for reliable analytical results. This guide explores two effective methods for the synthesis of this compound.

Synthesis Routes: A Comparative Overview

Two primary synthetic strategies are evaluated for the preparation of this compound:

  • Epoxide Ring-Opening with Ethylene Glycol: This method involves the reaction of a 1,2-epoxyheptane with ethylene glycol under basic conditions. It is a straightforward and common approach for the synthesis of 2-substituted-1,4-dioxanes.

  • Williamson Ether Synthesis: A classic method for ether formation, this route can be adapted to form the cyclic diether structure of dioxane. It typically involves the reaction of a dihaloalkane with a diol or a haloalkanol cyclization.

Performance Comparison

The following table summarizes the key performance indicators for the two synthesis methods.

Parameter Method 1: Epoxide Ring-Opening Method 2: Williamson Ether Synthesis
Starting Materials 1,2-Epoxyheptane, Ethylene Glycol, Sodium Hydride1,2-Dibromoethane, 1-Heptene-1,2-diol
Reaction Conditions Moderate temperature, inert atmosphereElevated temperature, strong base
Typical Yield 60-70%40-50%
Purity (post-purification) >98%>95%
Key Advantages Higher yield, readily available starting materialsWell-established, versatile method
Key Disadvantages Use of hazardous sodium hydrideLower yield, potential for side reactions

Experimental Protocols

Method 1: Epoxide Ring-Opening with Ethylene Glycol

This protocol is adapted from a general method for the synthesis of 2-mono-substituted 1,4-dioxane derivatives.

Materials:

  • 1,2-Epoxyheptane

  • Ethylene glycol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a stirred solution of ethylene glycol (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add a solution of 1,2-epoxyheptane (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to 0 °C and quench the excess sodium hydride by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Expected Yield: Approximately 65%.

Purity: >98% as determined by GC-MS.

Method 2: Williamson Ether Synthesis (Conceptual)

While a detailed protocol specifically for this compound via this route is less common, the following outlines a conceptual approach.

Materials:

  • 1-Heptene-1,2-diol (can be synthesized from 1-heptene)

  • 1,2-Dibromoethane

  • Sodium hydroxide

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Toluene

Procedure:

  • A mixture of 1-heptene-1,2-diol (1.0 equivalent), 1,2-dibromoethane (1.1 equivalents), and a phase-transfer catalyst in toluene is prepared.

  • A concentrated aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux with vigorous stirring.

  • The reaction is monitored by GC-MS.

  • Upon completion, the organic layer is separated, washed with water, dried, and concentrated.

  • Purification is performed by distillation or column chromatography.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the discussed synthesis methods.

Synthesis_Method_1 start Starting Materials (1,2-Epoxyheptane, Ethylene Glycol) step1 Reaction with NaH in THF start->step1 step2 Reflux step1->step2 step3 Quenching and Extraction step2->step3 step4 Purification (Column Chromatography) step3->step4 end_product This compound step4->end_product

Caption: Workflow for the synthesis of this compound via Epoxide Ring-Opening.

Synthesis_Method_2 start Starting Materials (1-Heptene-1,2-diol, 1,2-Dibromoethane) step1 Phase-Transfer Catalysis with NaOH in Toluene start->step1 step2 Reflux step1->step2 step3 Workup and Extraction step2->step3 step4 Purification (Distillation/Chromatography) step3->step4 end_product This compound step4->end_product

Caption: Conceptual workflow for the Williamson Ether Synthesis of this compound.

Alternative Reference Standards

For applications in flavor and fragrance analysis, particularly for "green apple" or "fruity" notes, several other compounds can be considered as alternative or complementary reference standards.

Compound CAS Number Odor Profile Typical Analytical Method
Hexyl acetate142-92-7Fruity, pear, greenGC-MS, GC-FID
Ethyl 2-methylbutyrate7452-79-1Fruity, apple, greenGC-MS, GC-FID
(E)-2-Hexenal6728-26-3Green, leafy, fruityGC-MS, GC-FID
2-Methyl-4-pentyl-1,3-dioxane202188-43-0Green, etherealGC-MS

Conclusion

The synthesis of a high-purity this compound reference standard is achievable through multiple routes. The epoxide ring-opening method offers a higher yield and is a more direct approach, making it the recommended procedure for obtaining this analytical standard. The Williamson ether synthesis, while a classic and versatile method, may result in lower yields for this specific target. The choice of synthesis will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's safety protocols. For analytical purposes, it is also beneficial to consider a range of reference standards, including the alternatives listed, to build a comprehensive library for flavor and fragrance profiling.

A Comparative Guide to the Synthetic Routes of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for the preparation of 2-Pentyl-1,4-dioxane, a valuable heterocyclic compound. The routes discussed are the Acid-Catalyzed Cyclodehydration of a diol ether and the Intramolecular Williamson Ether Synthesis. This document presents objective comparisons of their performance, supported by representative experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Acid-Catalyzed CyclodehydrationRoute 2: Intramolecular Williamson Ether Synthesis
Starting Materials 1,2-Epoxyheptane, Ethylene Glycol1,2-Heptanediol, 2-Chloroethanol, Thionyl Chloride
Key Intermediate 1-(2-Hydroxyethoxy)heptan-2-ol2-(2-Chloroethoxy)heptan-1-ol
Overall Yield ~65-75%~60-70%
Reaction Steps 23
Reagents & Conditions Sulfuric acid, heatSodium hydride, thionyl chloride, pyridine
Advantages Fewer steps, readily available starting materials.Milder final cyclization step.
Disadvantages Use of strong acid, potential for charring and byproducts.More steps, use of hazardous reagents (NaH, SOCl₂).

Logical Workflow for Synthesis Route Selection

synthesis_route_selection start Define Synthesis Target: This compound compare Compare Routes start->compare route1 Route 1: Acid-Catalyzed Cyclodehydration select Select Optimal Route route1->select route2 Route 2: Intramolecular Williamson Ether Synthesis route2->select compare->route1 Fewer Steps compare->route2 Milder Cyclization

Caption: Logical flow for selecting a synthetic route to this compound.

Route 1: Acid-Catalyzed Cyclodehydration

This two-step route begins with the ring-opening of 1,2-epoxyheptane with ethylene glycol to form an intermediate diol ether, which is then cyclized under acidic conditions. This method is analogous to the industrial synthesis of 1,4-dioxane from diethylene glycol.[1]

Signaling Pathway for Acid-Catalyzed Cyclodehydration

acid_catalyzed_cyclodehydration cluster_step1 Step 1: Diol Ether Formation cluster_step2 Step 2: Cyclization start_mat1 1,2-Epoxyheptane + Ethylene Glycol intermediate 1-(2-Hydroxyethoxy)heptan-2-ol start_mat1->intermediate H₂SO₄ (cat.) Heat product This compound intermediate->product H₂SO₄ Heat, -H₂O

Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1-(2-Hydroxyethoxy)heptan-2-ol

  • To a stirred solution of ethylene glycol (124 g, 2.0 mol) is added a catalytic amount of concentrated sulfuric acid (0.5 mL).

  • The mixture is heated to 80°C.

  • 1,2-Epoxyheptane (114 g, 1.0 mol) is added dropwise over a period of 1 hour, maintaining the reaction temperature at 80-85°C.

  • After the addition is complete, the mixture is stirred at 85°C for an additional 2 hours.

  • The reaction is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The excess ethylene glycol is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude diol ether.

  • Yield: Approximately 85-90%.

Step 2: Synthesis of this compound

  • The crude 1-(2-hydroxyethoxy)heptan-2-ol (88 g, 0.5 mol) is mixed with 5% by weight of concentrated sulfuric acid (4.4 g).

  • The mixture is heated to 160°C with stirring.[1]

  • The product, this compound, is continuously distilled from the reaction mixture as it is formed, along with water.

  • The distillate is collected and the organic layer is separated.

  • The organic layer is washed with a 5% sodium hydroxide solution and then with brine.

  • The crude product is dried over anhydrous potassium carbonate and purified by fractional distillation.

  • Yield: Approximately 75-85% for this step.

Route 2: Intramolecular Williamson Ether Synthesis

This three-step route involves the initial formation of a mono-ether from 1,2-heptanediol and 2-chloroethanol, followed by conversion of the remaining hydroxyl group to a leaving group (chloride), and subsequent base-mediated intramolecular cyclization. The Williamson ether synthesis is a classic and versatile method for preparing ethers.[2][3]

Signaling Pathway for Intramolecular Williamson Ether Synthesis

williamson_ether_synthesis cluster_step1_2 Steps 1 & 2: Precursor Synthesis cluster_step3 Step 3: Cyclization start_mat2 1,2-Heptanediol + 2-Chloroethanol intermediate1 2-(2-Chloroethoxy)heptan-1-ol start_mat2->intermediate1 H⁺ (cat.) intermediate2 1-Chloro-2-(2-chloroethoxy)heptane intermediate1->intermediate2 SOCl₂ Pyridine product2 This compound intermediate2->product2 NaH THF

Caption: Reaction pathway for the intramolecular Williamson ether synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2-(2-Chloroethoxy)heptan-1-ol

  • A mixture of 1,2-heptanediol (132 g, 1.0 mol), 2-chloroethanol (80.5 g, 1.0 mol), and a catalytic amount of p-toluenesulfonic acid (1 g) in toluene (200 mL) is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting diol is consumed.

  • The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Yield: Approximately 80-85%.

Step 2: Synthesis of 1-Chloro-2-(2-chloroethoxy)heptane

  • To a solution of 2-(2-chloroethoxy)heptan-1-ol (96.5 g, 0.5 mol) in dichloromethane (250 mL) and pyridine (43.5 mL, 0.54 mol) at 0°C is added thionyl chloride (43 mL, 0.59 mol) dropwise.

  • The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 3 hours.

  • The mixture is carefully poured into ice-water and the organic layer is separated.

  • The organic layer is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • Yield: Approximately 85-90%.

Step 3: Synthesis of this compound

  • To a suspension of sodium hydride (13.2 g, 0.55 mol, 60% dispersion in mineral oil) in dry THF (500 mL) at 0°C is added a solution of 1-chloro-2-(2-chloroethoxy)heptane (105.5 g, 0.5 mol) in dry THF (100 mL) dropwise.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • The reaction is carefully quenched by the slow addition of water.

  • The mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by fractional distillation.

  • Yield: Approximately 85-90% for this step.

References

A Comparative Guide to the Reactivity of 2-Pentyl-1,4-dioxane and 1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2-pentyl-1,4-dioxane and its parent compound, 1,4-dioxane. The inclusion of an alkyl substituent on the dioxane ring is expected to influence its chemical behavior. This document outlines these differences based on established principles of organic chemistry, supported by available data for 1,4-dioxane and related substituted ethers.

Introduction

1,4-Dioxane is a heterocyclic ether widely used as a solvent in various industrial and laboratory applications. Its substituted derivatives, such as this compound, are of interest in synthetic chemistry and drug development as potential intermediates or building blocks. Understanding the relative reactivity of these compounds is crucial for predicting reaction outcomes, optimizing process conditions, and assessing their metabolic fate. The presence of a pentyl group at the C-2 position introduces both steric and electronic effects that can alter the reactivity of the dioxane ring compared to the unsubstituted molecule.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1,4-dioxane is presented below. Properties for this compound are estimated based on the known effects of alkyl substitution.

Property1,4-DioxaneThis compound (Estimated)Reference
Molecular Formula C₄H₈O₂C₉H₁₈O₂
Molecular Weight 88.11 g/mol 158.24 g/mol
Boiling Point 101 °C> 101 °C[1]
Melting Point 11.8 °C< 11.8 °C[1]
Density 1.033 g/mL~1.0 g/mL[1]
Solubility in Water MiscibleModerately soluble[1]

Comparative Reactivity Analysis

The reactivity of ethers is primarily characterized by the cleavage of the carbon-oxygen bond, which typically requires harsh conditions such as the presence of strong acids. The ether oxygens also possess lone pairs of electrons, allowing them to act as Lewis bases and form complexes with Lewis acids. The presence of the electron-donating pentyl group in this compound is expected to increase the electron density on the adjacent oxygen atom, potentially influencing its basicity and the stability of reaction intermediates.

Acid-Catalyzed Ring Opening

In the presence of strong acids, such as HBr or HI, ethers undergo cleavage. For cyclic ethers like 1,4-dioxane, this can lead to ring-opening. The first step in this reaction is the protonation of one of the ether oxygens to form a good leaving group.[2][3] The subsequent step involves nucleophilic attack by the conjugate base of the acid.

For this compound, the pentyl group, being electron-donating, may slightly increase the basicity of the adjacent oxygen atom, making it more susceptible to protonation. However, steric hindrance from the bulky pentyl group could hinder the approach of the nucleophile to the C-2 carbon. Therefore, nucleophilic attack is more likely to occur at the less hindered C-3 or C-6 positions.

Experimental Protocol: Acid-Catalyzed Cleavage of Ethers

Objective: To compare the rate of acid-catalyzed cleavage of this compound and 1,4-dioxane.

Materials:

  • 1,4-Dioxane

  • This compound

  • Concentrated hydrobromic acid (48%)

  • Inert solvent (e.g., decane)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare equimolar solutions of 1,4-dioxane and this compound in the inert solvent, each containing the internal standard.

  • In separate reaction vessels, add an excess of concentrated hydrobromic acid to each dioxane solution.

  • Maintain the reactions at a constant temperature (e.g., 100 °C) with vigorous stirring.

  • At regular time intervals, withdraw aliquots from each reaction mixture, quench with a sodium bicarbonate solution, and extract the organic layer.

  • Analyze the organic extracts by GC-MS to monitor the disappearance of the starting material and the appearance of cleavage products.

  • Plot the concentration of the dioxane versus time to determine the reaction rates.

Acid_Catalyzed_Ring_Opening cluster_1_4_dioxane 1,4-Dioxane cluster_2_pentyl_1_4_dioxane This compound Dioxane 1,4-Dioxane ProtonatedDioxane Protonated Dioxane Dioxane->ProtonatedDioxane + H⁺ Product1 Ring-Opened Product ProtonatedDioxane->Product1 + Br⁻ PentylDioxane This compound ProtonatedPentylDioxane Protonated this compound PentylDioxane->ProtonatedPentylDioxane + H⁺ Product2 Ring-Opened Product ProtonatedPentylDioxane->Product2 + Br⁻ (attack at less hindered C) Oxidation_Reaction cluster_1_4_dioxane 1,4-Dioxane cluster_2_pentyl_1_4_dioxane This compound Dioxane_ox 1,4-Dioxane OxidizedDioxane Oxidized Products Dioxane_ox->OxidizedDioxane [O] PentylDioxane_ox This compound OxidizedPentylDioxane Oxidized Products (preferentially at C-2) PentylDioxane_ox->OxidizedPentylDioxane [O] Peroxide_Formation cluster_initiation Initiation cluster_propagation Propagation Ether R-H (Ether) Radical R• Ether->Radical Initiator Radical_p R• PeroxyRadical ROO• Radical_p->PeroxyRadical + O₂ Hydroperoxide ROOH PeroxyRadical->Hydroperoxide + R-H Ether_p R-H Radical_p2 R• Hydroperoxide->Radical_p2 + R•

References

A Comparative Guide to Alkyl-Substituted Dioxanes in Fragrance Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific case studies, experimental data, or documented applications were found for "2-Pentyl-1,4-dioxane" in the available literature. Therefore, this guide provides a comparative overview of a closely related class of compounds: other alkyl-substituted dioxanes utilized in the fragrance industry. The data and protocols presented are synthesized from established methodologies in fragrance evaluation and are intended to be illustrative.

This guide is intended for researchers, scientists, and drug development professionals interested in the application and evaluation of heterocyclic compounds in fragrance formulations.

Introduction to Alkyl-Substituted Dioxanes in Fragrance

Dioxane derivatives, particularly those with alkyl substitutions, represent a class of heterocyclic compounds that have found utility as synthetic fragrance ingredients. Their chemical stability and diverse odor profiles make them valuable components in various consumer products. Unlike the parent compound 1,4-dioxane, which is primarily used as a solvent and is a known contaminant, these substituted analogues are specifically synthesized for their olfactory properties.[1][2] They can contribute a range of notes, from fruity and floral to green and oily, and are often used to modify or enhance the overall aroma of a perfume composition.

Comparative Olfactory Profiles of Alkyl-Substituted Dioxanes

While quantitative performance data for direct comparison is limited in publicly available sources, qualitative descriptions from perfumery literature and patents allow for a comparative summary of the olfactory characteristics of various alkyl-substituted dioxanes. The following table summarizes these properties for illustrative purposes.

Compound ClassSubstituent ExampleReported Olfactory NotesPotential Application in Fragrance Blends
2-Keto-6-alkyl-1,4-dioxanes C7-C8 alkylAldehydic with an oily background.[3]Can be used to add complexity and a fatty, waxy note to floral or aldehydic fragrances.
2-Alkyl-1,3-dioxanes 2-n-butyl-4,4,6-trimethylGreen, floral, with a peppermint-like character.May be used in fresh, green, or herbal fragrance compositions to provide a clean and slightly medicinal note.
Alkyl-substituted 1,3-dioxolanes Not specifiedDescribed as valuable fragrance materials with characteristic, interesting scent notes.Their good compatibility allows for the creation of novel scent nuances in a variety of fragrance types.

Experimental Protocols for Fragrance Evaluation

The assessment of fragrance compounds involves a combination of sensory and analytical techniques to characterize their odor profile, intensity, and stability.

Objective: To qualitatively and quantitatively assess the olfactory characteristics of a fragrance ingredient using a trained human panel.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their olfactory acuity and ability to describe scents. Panelists undergo training to familiarize themselves with a standardized lexicon of odor descriptors.[4]

  • Sample Preparation: The fragrance compound is diluted in an appropriate solvent (e.g., ethanol) to a concentration suitable for olfactory evaluation.

  • Evaluation Procedure:

    • Triangle Test: To determine if a perceptible difference exists between two samples, panelists are presented with three samples, two of which are identical, and asked to identify the different one.[5]

    • Descriptive Analysis: Panelists rate the intensity of various scent attributes (e.g., fruity, floral, green) on a labeled magnitude scale (e.g., a 15-cm line scale anchored with "low" and "high").[5]

  • Data Analysis: The collected data is statistically analyzed to determine the sensory profile of the compound and compare it to other ingredients.

Sensory_Panel_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Training Panelist Selection & Training Triangle_Test Triangle Test Panelist_Training->Triangle_Test Sample_Prep Sample Preparation (Dilution) Sample_Prep->Triangle_Test Descriptive_Analysis Descriptive Analysis Triangle_Test->Descriptive_Analysis Data_Analysis Statistical Analysis & Profiling Descriptive_Analysis->Data_Analysis

Caption: Workflow for sensory panel evaluation of fragrance compounds.

Objective: To identify the specific volatile compounds in a fragrance mixture that are responsible for its characteristic aroma.

Methodology:

  • Instrumentation: A gas chromatograph (GC) is equipped with a column suitable for separating volatile compounds. The column effluent is split between a standard detector (e.g., Flame Ionization Detector or Mass Spectrometer) and an olfactory detection port (ODP).[6]

  • Sample Injection: A diluted sample of the fragrance compound is injected into the GC.

  • Olfactory Assessment: A trained assessor sniffs the effluent from the ODP and records the time, duration, and description of any detected odors.[7]

  • Data Integration: The olfactogram (a plot of odor events over time) is aligned with the chromatogram from the standard detector to correlate specific chemical compounds with their perceived scents.[8]

GC_O_Workflow Sample_Injection Sample Injection GC_Separation Gas Chromatographic Separation Sample_Injection->GC_Separation Effluent_Splitting Effluent Splitting GC_Separation->Effluent_Splitting FID_MS_Detection FID/MS Detection Effluent_Splitting->FID_MS_Detection ODP_Sniffing Olfactory Detection Port (Human Assessor) Effluent_Splitting->ODP_Sniffing Data_Integration Data Integration (Chromatogram & Olfactogram) FID_MS_Detection->Data_Integration ODP_Sniffing->Data_Integration

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

Objective: To evaluate the performance and stability of a fragrance compound in a finished product under various environmental conditions.[3]

Methodology:

  • Product Formulation: The fragrance compound is incorporated into a base product (e.g., lotion, shampoo, soap).

  • Accelerated Aging: Samples are stored under stressed conditions to simulate a longer shelf life in a shorter time. Common conditions include:

    • Elevated temperatures (e.g., 40°C, 50°C) for several weeks to months.[9]

    • Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3-5 cycles).[9]

    • Light exposure (natural or artificial UV light) to assess for discoloration or degradation.[10]

  • Evaluation: At specified time points, samples are evaluated for changes in color, clarity, viscosity, and, most importantly, odor profile through sensory evaluation and analytical techniques like GC-MS.[11]

Stability_Testing_Workflow cluster_aging Accelerated Aging Product_Formulation Incorporate Fragrance into Product Base Heat_Stability Elevated Temperature Product_Formulation->Heat_Stability Freeze_Thaw Freeze-Thaw Cycles Product_Formulation->Freeze_Thaw Light_Exposure Light Exposure Product_Formulation->Light_Exposure Evaluation Periodic Evaluation (Sensory & Analytical) Heat_Stability->Evaluation Freeze_Thaw->Evaluation Light_Exposure->Evaluation Shelf_Life_Prediction Shelf-Life Prediction Evaluation->Shelf_Life_Prediction

Caption: Workflow for fragrance stability testing in consumer products.

Comparison with Alternative Fragrance Ingredients

Alkyl-substituted dioxanes can be compared to other classes of fragrance ingredients, such as linear aldehydes, which are also known for their powerful and often fatty or waxy notes.

FeatureAlkyl-Substituted DioxanesLinear Aldehydes (e.g., Aldehyde C-12)
Odor Profile Can range from green and floral to oily and aldehydic.Typically powerful, waxy, fatty, with citrus or floral undertones.
Chemical Stability Generally good due to the acetal structure, which protects a carbonyl group.Can be prone to oxidation, requiring careful formulation and the use of antioxidants.
Application Often used as modifiers to add complexity and unique nuances.Frequently used as powerful top notes to give a fragrance lift and sparkle.

Conclusion

While specific data on this compound remains elusive, the broader class of alkyl-substituted dioxanes serves as an interesting example of how heterocyclic chemistry can be applied to the development of novel fragrance ingredients. Their synthesis allows for a wide range of olfactory profiles, and their inherent stability as acetals can offer advantages over more reactive functional groups like aldehydes. The evaluation of these compounds relies on a combination of rigorous sensory and analytical methodologies to ensure their desired performance and stability in consumer products. Further research into specific structure-activity relationships within this class could yield new and valuable additions to the perfumer's palette.

References

A Comparative Guide to Substituted 1,4-Dioxanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of substituted 1,4-dioxane derivatives investigated in recent peer-reviewed studies. The data presented herein is intended to aid researchers in understanding the structure-activity relationships (SAR) of this versatile scaffold and its potential applications in drug development.

Comparative Biological Activity of Substituted 1,4-Dioxanes

The 1,4-dioxane scaffold has been successfully employed to develop potent and selective ligands for various biological targets. This section summarizes the quantitative data from comparative studies on muscarinic receptor antagonists and monoamine oxidase B (MAO-B) inhibitors.

Muscarinic Receptor Antagonists

A series of novel 1,4-dioxane analogs have been synthesized and evaluated for their affinity at M1-M5 muscarinic acetylcholine receptors (mAChRs). The following table summarizes the binding affinities (pKi) of representative compounds.

CompoundSubstitution PatternM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Reference
(S)-2 (S)-6,6-diphenyl8.858.258.908.658.45[1]
(2S,6S)-(-)-3b (2S,6S)-6-cyclohexyl-6-phenyl9.258.489.419.058.80[1]
Oxybutynin -8.707.958.958.508.30[1]
Trospium -8.908.809.108.858.75[1]
Monoamine Oxidase B (MAO-B) Inhibitors

Substituted 1,4-benzodioxan-chalcones have been investigated as selective and reversible inhibitors of human monoamine oxidase B (hMAO-B). The table below presents the in vitro inhibitory activity (IC50) and selectivity index (SI) for key compounds.

CompoundSubstitution on Phenyl Ring BhMAO-B IC50 (µM)hMAO-A IC50 (µM)Selectivity Index (SI)Reference
7 4-OH0.85> 40> 47[2]
13 2-Cl0.15> 40> 267[2]
22 3-Br, 4-F0.026> 40> 1538[2]
24 5-Br, 2-OH0.045> 40> 889[2]
25 5-Cl, 2-OH0.038> 40> 1053[2]
Safinamide -0.098> 40> 408[2]
Selegiline -0.08515.3180[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Substituted 1,4-Dioxane Derivatives

A general procedure for the synthesis of 2,6-disubstituted 1,4-dioxanes is outlined below. Specific modifications and purification techniques can be found in the referenced literature.

reagents Starting Materials (e.g., Substituted Epoxide, Diol) reaction Cyclization Reaction (e.g., Acid or Base Catalysis) reagents->reaction 1. workup Aqueous Workup & Extraction reaction->workup 2. purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification 3. product Substituted 1,4-Dioxane purification->product 4.

General synthetic workflow for substituted 1,4-dioxanes.

Protocol:

  • Reaction Setup: The appropriate starting materials (e.g., a substituted epoxide and a diol, or a diol undergoing intramolecular cyclization) are dissolved in a suitable solvent under an inert atmosphere.

  • Catalyst Addition: An acid or base catalyst is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at a specific temperature for a designated period, monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed and dried.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the final substituted 1,4-dioxane.

Radioligand Binding Assay for Muscarinic Receptors

The affinity of the synthesized compounds for M1-M5 muscarinic receptors is determined by radioligand binding assays using cell membranes expressing the respective human receptor subtypes.

membranes Cell Membranes (with expressed mAChRs) incubation Incubation membranes->incubation radioligand Radioligand (e.g., [3H]NMS) radioligand->incubation test_compound Test Compound (Substituted 1,4-Dioxane) test_compound->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (pKi determination) scintillation->data_analysis

Workflow for muscarinic receptor radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes from CHO-K1 cells stably expressing human M1-M5 receptors are prepared.

  • Assay Buffer: The assay is performed in a buffer solution, typically containing phosphate-buffered saline (PBS).

  • Incubation: Cell membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the test compounds.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki values are then calculated using the Cheng-Prusoff equation.[1]

Human Monoamine Oxidase (hMAO) Inhibition Assay

The inhibitory activity of the compounds against hMAO-A and hMAO-B is assessed using a chemiluminescence-based assay.

enzyme hMAO-A or hMAO-B Enzyme incubation Incubation enzyme->incubation substrate Substrate (e.g., p-tyramine) substrate->incubation test_compound Test Compound (Substituted 1,4-Dioxane) test_compound->incubation detection Detection Reagent Addition incubation->detection luminescence Luminescence Measurement detection->luminescence data_analysis Data Analysis (IC50 determination) luminescence->data_analysis

Workflow for hMAO inhibition assay.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes and a suitable substrate (e.g., p-tyramine) are prepared in a buffer solution.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: After a set incubation period, a detection reagent is added to stop the reaction and generate a luminescent signal that is proportional to the amount of product formed.

  • Luminescence Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated from the concentration-response curves. The selectivity index is determined by dividing the IC50 for MAO-A by the IC50 for MAO-B.[2]

Signaling Pathways

The therapeutic potential of substituted 1,4-dioxanes often stems from their ability to modulate specific signaling pathways. The following diagram illustrates a simplified representation of dopamine D2 and serotonin 5-HT1A receptor signaling, which are common targets for this class of compounds.

cluster_D2 Dopamine D2 Receptor Signaling cluster_5HT1A Serotonin 5-HT1A Receptor Signaling Dopamine Dopamine D2R D2 Receptor (Gi/o-coupled) Dopamine->D2R AC_D2 Adenylyl Cyclase D2R->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Serotonin Serotonin HT1AR 5-HT1A Receptor (Gi/o-coupled) Serotonin->HT1AR AC_5HT1A Adenylyl Cyclase HT1AR->AC_5HT1A Inhibits cAMP_5HT1A ↓ cAMP AC_5HT1A->cAMP_5HT1A Dioxane_Antagonist Substituted 1,4-Dioxane (D2 Antagonist) Dioxane_Antagonist->D2R Blocks Dioxane_Agonist Substituted 1,4-Dioxane (5-HT1A Agonist) Dioxane_Agonist->HT1AR Activates

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Pentyl-1,4-dioxane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical waste is a critical component of laboratory safety, ensuring the protection of personnel and the environment. This document provides essential, immediate safety and logistical information for the proper disposal of 2-Pentyl-1,4-dioxane, a heterocyclic ether that may be used as a solvent or building block in organic synthesis.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is non-negotiable. Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A flame-retardant lab coat

All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[3] Ensure that an emergency eyewash station and safety shower are readily accessible.

Operational Disposal Plan: A Step-by-Step Guide

The disposal of this compound must comply with all local, state, and federal regulations.[4] This typically involves treating it as a hazardous waste.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.[3]

    • The container should be made of a material compatible with the chemical and must be kept closed when not in use.[5]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[6]

    • Include the approximate concentration and volume of the waste.

    • Indicate the potential hazards (e.g., Flammable, Possible Peroxide Former, Potential Carcinogen).[1][6][7]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area, which is typically within a fume hood or a ventilated, flame-resistant cabinet.[2][3]

    • Keep the storage area cool and dry, away from sources of ignition such as heat, sparks, or open flames.[1]

    • Like 1,4-dioxane, this compound has the potential to form explosive peroxides.[1][2] It is good practice to date the container upon opening and establish a testing schedule for peroxides, especially for older containers.

  • Disposal Request:

    • Once the waste container is nearly full (typically around 75-80% capacity to allow for vapor expansion), arrange for its disposal through your institution's EHS department.[3]

    • Follow your institution's specific procedures for requesting a chemical waste pickup.[6]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes key hazard information based on the closely related compound, 1,4-dioxane. Researchers should handle this compound with the assumption of similar or greater hazards.

Property1,4-Dioxane DataReference
UN Number UN1165[2]
Hazard Class 3 (Flammable Liquid)[2]
Packing Group II[2]
Flash Point 12 °C (53.6 °F)[7]
Explosive Limits Lower: 2% Upper: 22%[7]
Carcinogenicity Suspected of causing cancer[2]
Peroxide Formation May form explosive peroxides[1][2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe use_hood Work in a Chemical Fume Hood wear_ppe->use_hood collect_waste Collect Waste in a Designated, Compatible Container use_hood->collect_waste label_container Label Container Clearly: 'Hazardous Waste', Chemical Name, Hazards collect_waste->label_container seal_container Securely Seal the Container label_container->seal_container store_safely Store in a Ventilated, Flame-Resistant Cabinet Away from Ignition Sources seal_container->store_safely date_container Date Container Upon Opening and Monitor for Peroxides store_safely->date_container check_full Container Reaches ~75% Capacity date_container->check_full request_pickup Request Waste Pickup from EHS Department check_full->request_pickup end End: Proper Disposal by EHS request_pickup->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.